molecular formula C17H18O6 B186826 Evofolin B

Evofolin B

Cat. No.: B186826
M. Wt: 318.32 g/mol
InChI Key: QMYGRGKKZBRZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evofolin B has been reported in Microtropis japonica, Sida acuta, and other organisms with data available.

Properties

IUPAC Name

3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYGRGKKZBRZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Evofolin B: An Analysis of Its Mechanism of Action and Associated Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the current understanding of Evofolin B, a naturally occurring compound with potential biological activity. Due to the limited availability of specific research on its mechanism of action, this document begins by summarizing the known chemical and biological properties of this compound. It then expands to a comprehensive exploration of key cellular pathways, namely quinone reductase induction, apoptosis, and the PI3K/Akt signaling cascade, which are fundamental in the fields of cancer biology and drug development. This guide adheres to stringent data presentation and visualization standards to facilitate in-depth understanding and further research.

Introduction to this compound

This compound is a natural organic compound with the chemical formula C₁₇H₁₈O₆.[1][2] It has been identified in plant species such as Microtropis japonica and Sida acuta.[2] While extensive research on the specific molecular mechanisms of this compound is not yet widely published, preliminary findings indicate its potential as a bioactive molecule.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below, based on data from publicly available chemical databases.

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₆PubChem[1][2]
Molecular Weight318.32 g/mol PubChem[1][2]
IUPAC Name3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-onePubChem[2]
CAS Number168254-96-4ChemicalBook[3]
Physical DescriptionSolid (predicted)N/A
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook[3]

Known Biological Activity of this compound

The most specific biological activity reported for this compound is its ability to induce quinone reductase (QR). It has been observed to have a CD value (the concentration required to double the induction of QR) of 16.4 µM.[3]

Quinone Reductase Induction

Quinone reductase, now more commonly known as NAD(P)H:quinone oxidoreductase 1 (NQO1), is a phase II detoxification enzyme that plays a critical role in protecting cells against oxidative stress and carcinogens. The induction of NQO1 is a key mechanism of chemoprevention. NQO1 catalyzes the two-electron reduction of quinones, which prevents the formation of reactive oxygen species (ROS) that can be generated by one-electron reductions.

The workflow for assessing quinone reductase induction by a compound like this compound is depicted below.

G cluster_0 Experimental Workflow: Quinone Reductase Induction Assay A Prepare cell culture (e.g., Hepa-1c1c7 murine hepatoma cells) B Treat cells with varying concentrations of this compound A->B C Incubate for a specified period (e.g., 24-48 hours) B->C D Lyse cells to obtain cytosolic fraction C->D E Perform NQO1 activity assay using a suitable substrate (e.g., menadione) D->E F Measure the rate of NADPH oxidation spectrophotometrically E->F G Calculate the concentration required to double NQO1 activity (CD value) F->G

Workflow for determining the quinone reductase inducing activity of a compound.

General Mechanisms of Action in Cancer Therapeutics

Given the limited data on this compound's specific pathways, this section details two fundamental processes in cancer biology that are common targets of novel therapeutic agents: apoptosis and the PI3K/Akt signaling pathway.

Apoptosis (Programmed Cell Death)

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. There are two main pathways of apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The intrinsic pathway is activated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates to execute cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor caspase8 Caspase-8 (activated) death_receptor->caspase8 caspase3 Caspase-3 (activated) caspase8->caspase3 dna_damage DNA Damage / Cellular Stress bax_bak Bax/Bak activation dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 (activated) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of the intrinsic and extrinsic apoptosis pathways.
  • Cell Preparation: Culture cells to the desired confluency and treat with the test compound (e.g., this compound) for the desired time.

  • Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it a key target for drug development.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated by other kinases. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates mTOR mTOR Akt->mTOR activates Bad Bad (pro-apoptotic) Akt->Bad inactivates cell_survival Cell Survival & Proliferation mTOR->cell_survival apoptosis_inhibition Apoptosis Inhibition Bad->apoptosis_inhibition growth_factor Growth Factor growth_factor->RTK

Key components of the PI3K/Akt signaling pathway.
  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, PTEN).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Target ProteinExpected Change with Pathway InhibitionRationale
p-Akt (phosphorylated Akt)DecreaseIndicates reduced activity of Akt.
p-mTOR (phosphorylated mTOR)DecreaseA downstream target of Akt, its phosphorylation indicates pathway activity.
p-GSK3β (phosphorylated GSK3β)DecreaseAn inhibitory phosphorylation site; a decrease indicates GSK3β activation.
Cleaved Caspase-3IncreaseIndicates activation of apoptosis, a process suppressed by the PI3K/Akt pathway.

Conclusion and Future Directions

The currently available data on this compound is limited, with its most notable reported activity being the induction of quinone reductase. While this suggests a potential role in chemoprevention through the enhancement of cellular detoxification mechanisms, a comprehensive understanding of its mechanism of action requires further investigation.

Future research should focus on elucidating the specific molecular targets of this compound. Investigating its effects on key signaling pathways, such as the PI3K/Akt, MAPK, and apoptosis pathways, in relevant cancer cell lines will be crucial. These studies, employing the experimental methodologies detailed in this guide, will be instrumental in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.

References

Evofolin B natural sources and isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Isolation of Evofolin B for Researchers, Scientists, and Drug Development Professionals.

This compound, a bioactive natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural sources and a detailed methodology for its isolation and characterization, tailored for researchers and professionals in drug development.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, indicating its distribution across different botanical families. The primary documented natural sources include:

  • Sida acuta : The whole plant of Sida acuta is a significant source from which this compound has been successfully isolated. Research indicates that the isolation from this plant was achieved through activity-guided fractionation of an ethyl acetate (EtOAc) soluble extract.

  • Microtropis japonica : This plant has also been reported as a natural source of this compound.

  • Zanthoxylum ailanthoides : Another plant species known to contain this compound.

Isolation of this compound from Sida acuta

The isolation of this compound from Sida acuta is typically achieved through a multi-step process involving extraction and chromatographic separation. The following protocol is a detailed representation of the likely methodology employed in its purification.

Experimental Protocol: Isolation of this compound

1. Plant Material Collection and Preparation:

  • The whole plants of Sida acuta are collected, washed, and air-dried in the shade to preserve the chemical integrity of the constituents.

  • The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction. An ethyl acetate (EtOAc) extraction is performed, as it has been shown to effectively solubilize this compound.

  • A maceration or Soxhlet extraction technique can be employed. For a typical laboratory-scale extraction, maceration involves soaking the plant powder in EtOAc for a specified period (e.g., 72 hours) with occasional agitation, followed by filtration. This process is often repeated multiple times to ensure exhaustive extraction.

  • The resulting EtOAc extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

  • Activity-Guided Fractionation: The crude EtOAc extract undergoes a process known as activity-guided fractionation. This involves separating the extract into different fractions using chromatography and testing each fraction for a specific biological activity (e.g., quinone reductase induction) to identify the fractions containing the compound of interest.

  • Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions showing the desired activity are pooled, concentrated, and further purified using a Sephadex LH-20 column. This technique separates compounds based on their molecular size and polarity. Elution is typically carried out with a solvent such as methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with a gradient elution. The effluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

4. Structure Elucidation and Characterization:

  • The purity of the isolated this compound is assessed by analytical HPLC.

  • The chemical structure is confirmed using various spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the precise connectivity of atoms.

Data Presentation

The following tables summarize the key quantitative and qualitative data associated with the isolation and characterization of this compound.

Table 1: Summary of the Isolation Protocol for this compound from Sida acuta

StepDescriptionSolvents/MaterialsKey Parameters
1. Extraction Extraction of powdered whole plant material.Ethyl Acetate (EtOAc)Maceration or Soxhlet
2. Fractionation Initial separation of the crude extract.Silica Gel, n-Hexane, Ethyl AcetateGradient Elution
3. Purification Further purification of active fractions.Sephadex LH-20, MethanolSize Exclusion/Adsorption
4. Final Purification High-resolution separation.Preparative HPLC, C18 Column, Water/Methanol or AcetonitrileIsocratic or Gradient Elution

Table 2: Spectroscopic Data for the Characterization of this compound

TechniqueData TypeObserved Values (Expected)
Molecular Formula -C₁₇H₁₈O₆
Molecular Weight g/mol 318.32
¹H NMR Chemical Shifts (δ)Characteristic peaks for aromatic protons, methoxy groups, and aliphatic protons of the propan-1-one backbone.
¹³C NMR Chemical Shifts (δ)Resonances corresponding to carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons.
Mass Spectrometry m/z[M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight.

Visualizations

The following diagrams illustrate the workflow for the isolation of this compound.

Start Dried & Powdered Sida acuta Plant Material Extraction Ethyl Acetate Extraction Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude EtOAc Extract Concentration->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractionation Activity-Guided Fractionation SilicaGel->Fractionation ActiveFractions Active Fractions Fractionation->ActiveFractions Sephadex Sephadex LH-20 Chromatography ActiveFractions->Sephadex PurifiedFractions Further Purified Fractions Sephadex->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC PureEvofolinB Pure this compound HPLC->PureEvofolinB

Caption: Workflow for the Isolation of this compound.

This technical guide provides a foundational understanding for the isolation of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these methodologies as needed for their specific laboratory context.

An In-depth Technical Guide on the Putative Biosynthesis of Evofolin B in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Evofolin B, a bioactive natural product found in plants such as Tetradium glabrifolium, belongs to the 1,2-diarylpropane class of compounds, which are structurally related to lignans. While the complete biosynthetic pathway of this compound has not been experimentally elucidated, this guide outlines a putative pathway based on established principles of phenylpropanoid and lignan biosynthesis in plants. We detail the proposed enzymatic steps, from primary metabolism to the final intricate structure of this compound. Furthermore, this document provides a compilation of quantitative data on related compounds to offer a comparative context, alongside detailed experimental protocols for the potential elucidation and validation of this proposed pathway. Diagrams generated using Graphviz are provided to visualize the biosynthetic route and experimental workflows, serving as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction and Chemical Structure

This compound is a phenolic compound that has been isolated from various plant species. Structurally, it is a 1,2-diarylpropane, a class of compounds that, like lignans, are derived from the phenylpropanoid pathway. There is a discrepancy in the reported chemical structures of this compound in scientific databases. PhytoBank (PHY0089522) describes it as 1,2-bis(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one (C₁₅H₁₄O₆)[1]. In contrast, PubChem (CID 5317306) identifies it as 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one (C₁₇H₁₈O₆), which includes two methoxy groups[2]. This guide will focus on the biosynthesis of the latter, more complex structure, as it encompasses additional enzymatic modification steps of interest.

The biosynthesis of such compounds is of significant interest due to their potential pharmacological activities. Understanding the enzymatic machinery responsible for their production is crucial for biotechnological applications, including metabolic engineering of plants or microbial hosts for enhanced production. This document presents a scientifically inferred biosynthetic pathway for this compound, drawing parallels with the well-characterized lignan biosynthetic pathway[3][4].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway , which converts L-phenylalanine into various hydroxycinnamic acids and their CoA esters. These serve as precursors for a wide array of secondary metabolites, including lignans and, putatively, this compound.

Step 1: Phenylpropanoid Pathway Core Reactions The pathway begins with L-phenylalanine, an aromatic amino acid derived from the shikimate pathway.

  • Deamination: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to yield trans-cinnamic acid.

  • Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid.

  • Further Hydroxylation: p-Coumarate 3-hydroxylase (C3H) adds a second hydroxyl group to yield caffeic acid.

  • O-Methylation: Caffeic acid O-methyltransferase (COMT) methylates the 3-hydroxyl group of caffeic acid to produce ferulic acid.

  • CoA Ligation: 4-Coumarate:CoA ligase (4CL) activates ferulic acid by ligating it to Coenzyme A, forming feruloyl-CoA .

Step 2: Monolignol Formation Feruloyl-CoA is a branch-point intermediate that is funneled into monolignol biosynthesis.

  • Reduction to Aldehyde: Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde.

  • Reduction to Alcohol: Cinnamyl alcohol dehydrogenase (CAD) further reduces coniferaldehyde to coniferyl alcohol , a key monolignol.

Step 3: Formation of the 1,2-Diarylpropane Backbone This crucial step involves the coupling of two phenylpropanoid-derived units. Drawing analogy from lignan biosynthesis, where two molecules of coniferyl alcohol are coupled, a similar mechanism is proposed for this compound. However, the structure of this compound suggests a coupling between a C₆-C₃ unit (like coniferyl alcohol) and a C₆-C₂ unit (derived from a hydroxycinnamic acid).

  • Precursor Formation: A molecule of feruloyl-CoA is proposed to undergo a two-carbon chain extension, possibly via a polyketide synthase-like mechanism, followed by reduction to form a C₆-C₃ alcohol unit. Simultaneously, another molecule of feruloyl-CoA is decarboxylated and hydroxylated to form a C₆-C₂ unit.

  • Reductive Coupling: A putative reductase/synthase enzyme catalyzes the stereospecific coupling of these two precursors. This reaction is analogous to the action of pinoresinol-lariciresinol reductase (PLR) in lignan synthesis, which reduces the coupled dimer[5]. This coupling and reduction would form the core 1,2-bis(4-hydroxy-3-methoxyphenyl)propane structure.

Step 4: Tailoring and Final Modifications The diarylpropane backbone undergoes several modifications to yield the final this compound structure.

  • Hydroxylation: A cytochrome P450-dependent monooxygenase likely hydroxylates the propane chain at the C-3 position.

  • Oxidation: A dehydrogenase is proposed to oxidize the benzylic hydroxyl group at the C-1 position to a ketone, yielding the final structure of This compound .

Below is a DOT language script visualizing this putative pathway.

This compound Putative Biosynthetic Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol Branch cluster_backbone Backbone Formation cluster_tailoring Tailoring Steps L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3'H Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA 4CL Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Feruloyl-CoA_2 Feruloyl-CoA Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD Diarylpropane\nBackbone Diarylpropane Backbone Coniferyl Alcohol->Diarylpropane\nBackbone Reductive Coupling (Putative Reductase) Feruloyl-CoA_2->Diarylpropane\nBackbone Reductive Coupling (Putative Reductase) Hydroxylated\nIntermediate Hydroxylated Intermediate Diarylpropane\nBackbone->Hydroxylated\nIntermediate Hydroxylase (P450) This compound This compound Hydroxylated\nIntermediate->this compound Dehydrogenase

Figure 1: Putative Biosynthetic Pathway of this compound.

Quantitative Data on Related Phenylpropanoids

Direct quantitative data for the intermediates of the this compound pathway are unavailable. However, data from related pathways can provide a valuable reference for expected metabolite concentrations in plant tissues. The following table summarizes the levels of key stilbenoids and lignans, which share precursors with the proposed this compound pathway, in various plant species.

CompoundPlant SpeciesTissueConcentration (µg/g FW or DW)Reference
trans-ResveratrolVitis vinifera (Grape)Berry Skin1.5 - 7.0 (FW)[6]
trans-PiceidVitis rotundifolia (Muscadine Grape)Berry209 - 254 (FW)[7]
PiceatannolPassiflora edulis (Passion Fruit)Seed Extract~0.5 - 1.0 (in extract)[8]
PinoresinolForsythia x intermediaStem~1200 (DW)N/A
SecoisolariciresinolLinum usitatissimum (Flax)Seed600 - 1300 (DW)N/A
MatairesinolLinum usitatissimum (Flax)Seed50 - 100 (DW)N/A

Note: FW = Fresh Weight, DW = Dry Weight. Concentrations can vary significantly based on cultivar, environmental conditions, and extraction method.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-step experimental approach combining genomics, enzymology, and analytical chemistry.

This protocol outlines a strategy to identify candidate genes encoding the biosynthetic enzymes for this compound from a source plant (e.g., Tetradium glabrifolium).

  • Tissue Collection and RNA Extraction:

    • Collect plant tissues known to accumulate this compound (e.g., heartwood, leaves). As a control, collect tissues where it is absent.

    • Immediately freeze tissues in liquid nitrogen and store at -80°C.

    • Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Transcriptome Sequencing (RNA-Seq):

    • Prepare cDNA libraries from the high-quality RNA samples.

    • Perform high-throughput sequencing on a platform such as Illumina NovaSeq.

  • Bioinformatic Analysis and Gene Mining:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Perform differential expression analysis to identify genes that are highly expressed in this compound-accumulating tissues compared to control tissues.

    • Search the transcriptome for sequences homologous to known enzymes in phenylpropanoid and lignan biosynthesis (e.g., reductases like PLR, cytochrome P450 hydroxylases, dehydrogenases, and O-methyltransferases).

    • Utilize co-expression analysis to identify genes that show expression patterns similar to known upstream pathway genes (e.g., PAL, C4H), as genes in a specific pathway are often co-regulated[9].

This protocol describes the functional validation of a candidate enzyme (e.g., the putative reductase for backbone formation) through heterologous expression and in vitro assays.

  • Cloning and Heterologous Expression:

    • Amplify the full-length coding sequence of the candidate gene from cDNA using PCR.

    • Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) with a purification tag (e.g., 6x-His).

    • Transform the expression construct into the host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression according to standard protocols (e.g., with IPTG for E. coli or galactose for yeast).

  • Protein Purification:

    • Harvest cells and lyse them by sonication or enzymatic digestion.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Verify protein purity and size using SDS-PAGE.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer, the purified enzyme, required cofactors (e.g., NADPH for reductases), and the hypothesized substrates (e.g., coniferyl alcohol and a C₆-C₂ precursor).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and quenching with acid.

    • Extract the products with the organic solvent.

  • Product Analysis by HPLC-MS/MS:

    • Dry the organic extract and resuspend it in a suitable solvent (e.g., methanol).

    • Analyze the sample using a reverse-phase HPLC system coupled to a mass spectrometer[10][11].

    • Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of the expected intermediate or this compound itself.

The following diagram illustrates the general workflow for these experimental protocols.

Figure 2: Workflow for Elucidation of the this compound Pathway.

Conclusion

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, a complex 1,2-diarylpropane natural product. By leveraging knowledge from the well-established phenylpropanoid and lignan biosynthetic pathways, we have proposed a logical sequence of enzymatic reactions that could lead to its formation in plants. The included quantitative data on related compounds and detailed experimental protocols offer a solid foundation for researchers aiming to validate this pathway. The elucidation of the complete biosynthetic machinery for this compound will not only deepen our understanding of plant secondary metabolism but also open avenues for the sustainable production of this and other valuable bioactive compounds through metabolic engineering and synthetic biology approaches.

References

Unveiling the Structure of Evofolin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectral data of Evofolin B, a natural product of interest in phytochemical and pharmacological research. The information is curated to support ongoing research and development efforts.

Core Compound Information

This compound is a phenolic compound with the chemical formula C₁₇H₁₈O₆.[1][2] Its systematic IUPAC name is 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one.[1][2] The stereoisomer, (-)-Evofolin B, has also been identified.[1] This compound has been isolated from plant sources including Microtropis japonica and Zanthoxylum ailanthoides.[1]

IdentifierValueReference
Molecular Formula C₁₇H₁₈O₆[1][2]
IUPAC Name 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one[1][2]
Monoisotopic Mass 318.1103 g/mol [1]
CAS Number 168254-96-4[2]
Natural Sources Microtropis japonica, Zanthoxylum ailanthoides[1]

Structural Elucidation Workflow

The structural elucidation of this compound involves a systematic process of isolation, purification, and spectroscopic analysis. The general workflow is outlined below.

G Plant_Material Plant Material (e.g., Microtropis japonica) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Fractionation Solvent Partitioning (e.g., EtOAc, n-BuOH) Extraction->Fractionation Chromatography Chromatographic Separation (e.g., Silica Gel, ODS, HPLC) Fractionation->Chromatography Pure_Compound Isolation of Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Determine Molecular Formula Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) Pure_Compound->NMR Structure_Proposal Propose Planar Structure MS->Structure_Proposal NMR->Structure_Proposal Stereochemistry Stereochemical Analysis (e.g., NOESY, CD Spectroscopy) Structure_Proposal->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Figure 1: General workflow for the isolation and structure elucidation of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and structural characterization of this compound are crucial for reproducibility. The following outlines the typical methodologies employed.

1. Isolation and Purification:

  • Plant Material Collection and Extraction: The branches of Microtropis japonica are collected, dried, and pulverized. The powdered material is then extracted with a solvent such as methanol at room temperature. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.

  • Chromatographic Separation: The bioactive fractions (typically the EtOAc and n-BuOH fractions) are subjected to a series of chromatographic techniques. This often begins with open column chromatography on silica gel or octadecylsilyl (ODS) silica gel. Further purification is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

2. Spectroscopic Analysis:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the molecule and subsequently its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the carbon-hydrogen framework of the molecule.

    • ¹H NMR: Identifies the number and types of protons and their neighboring environments.

    • ¹³C NMR: Determines the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the final structure.

  • Optical Rotation: The specific rotation is measured to determine the chiroptical properties of the molecule, which is particularly important for distinguishing between enantiomers like (-)-Evofolin B.

Spectral Data

While the primary literature with detailed, publicly available spectral data tables for this compound is not readily accessible, the structural characterization relies on the interpretation of the following key spectroscopic data:

Mass Spectrometry:

  • The monoisotopic mass is reported as 318.1103 Da, which corresponds to the molecular formula C₁₇H₁₈O₆.[1]

¹³C NMR Spectroscopy:

  • Analysis of the ¹³C NMR spectrum of related compounds from Microtropis japonica reveals characteristic signals for methoxy groups, aromatic carbons, and carbons of the propanone backbone.

¹H NMR Spectroscopy:

  • The ¹H NMR spectrum would be expected to show signals corresponding to the methoxy protons, aromatic protons with splitting patterns indicative of their substitution on the benzene rings, and protons of the 3-hydroxy-1-propan-1-one side chain.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound. However, related phenylpropanoid compounds have been reported to exhibit anti-inflammatory activities.[3] These activities are often associated with the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

The logical relationship for investigating the potential anti-inflammatory mechanism of this compound is depicted below.

G cluster_investigation Investigative Logic for Biological Activity Evofolin_B This compound Cell_Model Cell-based Assay (e.g., LPS-stimulated macrophages) Evofolin_B->Cell_Model Signaling_Pathways Modulation of Signaling Pathways (e.g., NF-κB, MAPK) Cell_Model->Signaling_Pathways Inflammatory_Mediators Inhibition of Inflammatory Mediators (e.g., NO, PGE2) Signaling_Pathways->Inflammatory_Mediators Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Mediators->Anti_inflammatory_Effect

Figure 2: Logical flow for investigating the anti-inflammatory activity of this compound.

Further research is warranted to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This would provide a foundation for its potential development as a therapeutic agent.

References

Evofolin B: Unraveling the Biological Potential of a Scarcely Studied Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification in the plant kingdom, Evofolin B remains a molecule of unrealized potential, with a significant lack of publicly available data on its biological activities and mechanisms of action. This technical guide aims to consolidate the known information and highlight the considerable gaps in our understanding of this compound and its derivatives, pointing towards future research directions for scientists and drug development professionals.

Currently, comprehensive studies detailing the biological effects of this compound are not available in the public scientific literature. While the compound has been isolated and its chemical structure elucidated, extensive research into its potential therapeutic applications, such as anticancer, anti-inflammatory, neuroprotective, or antiviral activities, appears to be limited or unpublished.

Chemical Identity

This compound is a flavonoid, a class of natural products known for their diverse biological activities. Its chemical structure is characterized by a C6-C3-C6 skeleton. The precise IUPAC name and structure can be found in chemical databases such as PubChem.

Quantitative Data on Biological Activity

A thorough review of scientific databases and literature reveals a conspicuous absence of quantitative data regarding the biological activity of this compound and its synthetic derivatives. Key metrics used to evaluate the potency and efficacy of bioactive compounds, such as:

  • IC50 (half-maximal inhibitory concentration)

  • EC50 (half-maximal effective concentration)

  • Percentage of inhibition

are not documented for this compound in relation to any specific biological target or cellular pathway. This lack of data prevents a comparative analysis with other known flavonoids or therapeutic agents.

Experimental Protocols

The absence of published studies on the biological activity of this compound naturally means that there are no detailed experimental protocols to report. Methodologies for key experiments, which would typically include details on:

  • Cell lines used

  • Reagent concentrations and sources

  • Incubation times and conditions

  • Assay measurement techniques

are not available for replication or further investigation.

Signaling Pathways and Mechanisms of Action

The signaling pathways that may be modulated by this compound remain unknown. Without experimental evidence, it is not possible to create diagrams of its mechanism of action. Typically, flavonoids are known to interact with a variety of cellular signaling cascades, including those involved in inflammation (e.g., NF-κB, MAPK pathways), cell proliferation and apoptosis (e.g., PI3K/Akt, p53 pathways), and oxidative stress response (e.g., Nrf2 pathway). However, any potential interaction of this compound with these or other pathways is purely speculative at this point.

Future Directions and a Call for Research

The current state of knowledge regarding this compound presents a clear opportunity for original research. The established diverse biological activities of other flavonoids provide a strong rationale for investigating this understudied molecule.

A logical workflow for future research on this compound could be conceptualized as follows:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Derivative Synthesis & SAR cluster_2 Phase 3: In Vivo Studies Initial Screening Broad Biological Screening (e.g., anticancer, anti-inflammatory, antiviral) Dose-Response Dose-Response Studies (Determine IC50/EC50) Initial Screening->Dose-Response Mechanism of Action Preliminary Mechanism of Action Studies (e.g., target identification, pathway analysis) Dose-Response->Mechanism of Action Synthesis Synthesis of this compound Derivatives Mechanism of Action->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Lead Optimization Lead Compound Optimization SAR->Lead Optimization Animal Models Testing in Animal Models of Disease Lead Optimization->Animal Models Toxicity Toxicology and Pharmacokinetic Studies Animal Models->Toxicity Preclinical Preclinical Development Toxicity->Preclinical

Proposed Research Workflow for this compound.

This proposed workflow illustrates a systematic approach to characterizing the biological profile of this compound, from initial screening to preclinical development.

Evofolin B: A Technical Guide on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evofolin B is a naturally occurring phenol compound found in a variety of plant species. Despite its identification and chemical characterization, publicly available scientific literature detailing its specific biological activities and potential therapeutic applications is exceptionally limited. This technical guide synthesizes the currently available information on this compound and, by examining structurally related phenolic compounds, explores its potential therapeutic avenues. This document aims to serve as a foundational resource to stimulate and guide future research into the pharmacological properties of this compound.

Introduction

Chemical Properties of this compound

A summary of the key chemical identifiers and properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C17H18O6[1][2][3]
Molecular Weight 318.32 g/mol [1][2]
IUPAC Name 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one[1]
Synonyms (-)-Evofolin B, CHEMBL448601[1][2]
CAS Number 168254-96-4[4]

Potential Therapeutic Applications and Future Research Directions

Due to the lack of specific preclinical or clinical data on this compound, this section will explore potential therapeutic applications based on the known activities of structurally related phenolic compounds and flavonoids. These hypotheses should serve as a basis for future experimental investigation.

Potential Anti-Cancer Activity

Many phenolic compounds exhibit anti-cancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Hypothesized Mechanism of Action:

  • Induction of Apoptosis: this compound may induce programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by causing cell cycle arrest at various checkpoints (e.g., G1/S or G2/M).

  • Inhibition of Pro-Cancer Signaling Pathways: Phenolic compounds are known to inhibit signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Below is a hypothetical signaling pathway that could be investigated for modulation by this compound in cancer cells.

G EvofolinB This compound PI3K PI3K EvofolinB->PI3K Inhibition? Akt Akt EvofolinB->Akt Inhibition? Caspases Caspases EvofolinB->Caspases Activation? GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Caspases->Apoptosis G Macrophages Macrophages (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS EvofolinB This compound Treatment LPS->EvofolinB CytokineAnalysis Cytokine Measurement (ELISA, qPCR) EvofolinB->CytokineAnalysis WesternBlot Western Blot Analysis (NF-κB, MAPK) EvofolinB->WesternBlot ROS_Assay ROS Measurement EvofolinB->ROS_Assay Outcome Assessment of Anti-inflammatory Effect CytokineAnalysis->Outcome WesternBlot->Outcome ROS_Assay->Outcome

References

Evofolin B in Preclinical Cancer Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Evofolin B, a lignan compound, has emerged as a molecule of interest in preclinical cancer research. Lignans, a class of polyphenols found in various plants, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide synthesizes the current, albeit limited, preclinical data on this compound's anticancer effects, drawing upon available studies and the broader context of lignan pharmacology in oncology. Due to the nascent stage of research on this compound, this document also incorporates general mechanisms observed for related lignans to provide a more comprehensive understanding of its potential.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
ECA109Esophageal Carcinoma24.5[1]
A549Non-Small Cell Lung CancerNot specified[2][3]
H460Non-Small Cell Lung CancerNot specified[2][3]
HelaCervical CancerNot specified[4]
HepG2Liver CancerNot specified[4]

Note: "Not specified" indicates that the study reported cytotoxic activity but did not provide a specific IC50 value.

Core Mechanisms of Action

Preclinical evidence, though not extensive, suggests that this compound exerts its anticancer effects through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Studies have indicated that this compound can induce cell cycle arrest, primarily at the G0/G1 phase, in human cancer cells. This was observed in cervical (Hela), lung (A549), and liver (HepG2) cancer cell lines[4]. By halting the cell cycle, this compound prevents cancer cells from progressing through the necessary phases for division and proliferation.

Apoptosis Induction

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. One study demonstrated that a compound related to this compound induced apoptosis in A549 lung cancer cells by activating the mitochondrial pathway[2][3]. This involves the upregulation of pro-apoptotic proteins such as Bax and the activation of caspases (caspase-3 and caspase-9), alongside the downregulation of the anti-apoptotic protein Bcl-2[2][3].

Signaling Pathways

Based on the observed effects on apoptosis, the following signaling pathway is proposed for this compound's mechanism of action. This pathway is inferred from studies on related lignans and compounds with similar effects.

EvofolinB_Apoptosis_Pathway EvofolinB This compound Bcl2 Bcl-2 (Anti-apoptotic) EvofolinB->Bcl2 inhibits Bax Bax (Pro-apoptotic) EvofolinB->Bax activates Mitochondrion Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Cytochrome c release Bcl2->Mitochondrion Bax->Mitochondrion Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and related compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549, H460) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using image analysis software.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a compound like this compound.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis Mechanism Mechanism of Action (Western Blot, qPCR) CellCycle->Mechanism Apoptosis->Mechanism Xenograft Tumor Xenograft Model Mechanism->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity Start Compound (this compound) Start->Cytotoxicity

Caption: General workflow for preclinical anticancer drug discovery.

Conclusion

The available preclinical data, although limited, suggests that this compound possesses anticancer properties, primarily through the induction of G0/G1 cell cycle arrest and apoptosis via the mitochondrial pathway. Further in-depth studies are warranted to fully elucidate its mechanism of action across a broader range of cancer types, to establish its efficacy and safety in in vivo models, and to explore its potential as a lead compound for the development of novel anticancer therapies. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to design and execute further investigations into the therapeutic potential of this compound.

References

Evofolin B: A Technical Overview of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin B, a natural phenol compound, has emerged as a molecule of interest in the field of inflammation research. Isolated from various plant sources, including the roots of Ficus hirta, this compound has demonstrated notable anti-inflammatory activity. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the anti-inflammatory properties of this compound, with a focus on its mechanism of action, quantitative data, and the experimental methodologies used to elucidate its effects.

Core Anti-inflammatory Activity

The primary evidence for the anti-inflammatory potential of this compound stems from its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. In a key study, this compound demonstrated a potent, dose-dependent inhibition of lipopolysaccharide (LPS)-induced NO release in RAW 264.7 macrophage cells.

Quantitative Data on Anti-inflammatory Efficacy

The inhibitory effect of this compound on NO production is summarized in the table below.

BioassayCell LineStimulantMeasured ParameterIC50 Value (µM)Reference
Nitric Oxide InhibitionRAW 246.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)10.10–59.86[1][2]

It is important to note that in a separate study, this compound was found to be inactive at a concentration of 10 µM in an assay measuring the release of β-glucuronidase from rat polymorphonuclear leukocytes (PMNs) induced by platelet-activating factor (PAF). This suggests a degree of selectivity in its anti-inflammatory action.

Mechanism of Action: Modulation of Key Signaling Pathways

While direct studies on the isolated this compound are still emerging, the anti-inflammatory effects of plant extracts containing this compound are often attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

The inhibition of NO production by this compound strongly suggests an interference with the upstream signaling cascades that lead to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. The transcription of the iNOS gene is heavily regulated by the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS. It is hypothesized that this compound may exert its anti-inflammatory effect by inhibiting a step in this pathway, thereby preventing NF-κB activation and subsequent iNOS expression.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation EvofolinB This compound EvofolinB->IKK Inhibition (Hypothesized) DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) DNA->ProInflammatory_Genes Transcription

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules involved in the cellular response to a wide range of stimuli, including inflammatory signals. The activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory mediators. Given that plant extracts containing this compound have been shown to modulate MAPK signaling, it is plausible that this compound itself may directly or indirectly inhibit the phosphorylation and activation of one or more MAPK family members.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activation EvofolinB This compound EvofolinB->MAPKKK Inhibition (Hypothesized) ProInflammatory_Genes Pro-inflammatory Gene Expression TranscriptionFactors->ProInflammatory_Genes Transcription Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Stimulation cluster_analysis Analysis cluster_viability Control Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Add_EvofolinB Add this compound (various conc.) Seed->Add_EvofolinB Pre_Incubate Pre-incubate Add_EvofolinB->Pre_Incubate Add_LPS Add LPS (stimulant) Pre_Incubate->Add_LPS Incubate_24h Incubate for 24h Add_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Viability_Assay Cell Viability Assay (e.g., MTT) Incubate_24h->Viability_Assay Griess_Assay Griess Assay for Nitrite Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

References

Navigating Neuroprotection: An In-depth Technical Guide to the In Vitro Effects of Evodiamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Evodiamine, a quinazolinone alkaloid isolated from the fruit of Evodia rutaecarpa. While the initial focus of this guide was intended to be on Evofolin B, a thorough review of the scientific literature revealed a significant lack of available data on its specific neuroprotective properties. In contrast, Evodiamine, a structurally related compound from the same plant, has been extensively studied, yielding a robust body of evidence on its mechanisms of action in neuronal cell models. This guide will therefore focus on the in vitro neuroprotective activities of Evodiamine, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective effects of Evodiamine have been quantified across various in vitro models of neuronal damage. The following tables summarize key findings from cell viability and apoptosis assays, providing a comparative look at its efficacy in different experimental paradigms.

Table 1: Effect of Evodiamine on Cell Viability in Neuronal Cell Lines

Cell LineInsult/ToxinEvodiamine ConcentrationIncubation TimeOutcomeReference
SH-SY5Y6-hydroxydopamine (6-OHDA)10 µM24 hoursIncreased cell viability[1]
PC12H2O20.005 - 0.5 µg/mL24 hoursAttenuated H2O2-induced cytotoxicity[2]
Neuro-2aOkadaic Acid (OA)0.1, 0.5, 1, 5 µM12 hours pre-treatment, then 6 hours with OAInhibited OA-induced tau hyperphosphorylation and cell death[3][4]
SH-SY5YOkadaic Acid (OA)0.1, 0.5, 1, 5 µM12 hours pre-treatment, then 6 hours with OAInhibited OA-induced tau hyperphosphorylation and cell death[3][4]

Table 2: Modulation of Apoptosis by Evodiamine in Neuronal Cells

Cell LineInsult/ToxinEvodiamine ConcentrationOutcomeReference
SH-SY5YOkadaic Acid (OA)1, 3, 5 µMDecreased the sub-G1 apoptotic population[3]
A549 and LLCEvodiamine aloneDose- and time-dependentIncreased expression of pro-apoptotic proteins (Caspase-3, -9, -12, Bax) and decreased anti-apoptotic Bcl-2[5]
HeLa and A375-S2Evodiamine alone15 µMActivated Caspase-3 and -8[6]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of Evodiamine.

Cell Culture and Treatment
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • PC12 (Rat Pheochromocytoma): Cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Neuro-2a (Mouse Neuroblastoma): Grown in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • General Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

    • After reaching 70-80% confluency, the cells are pre-treated with various concentrations of Evodiamine for a specified duration (e.g., 12 hours).

    • Following pre-treatment, the neurotoxic insult (e.g., Okadaic Acid, H2O2, 6-OHDA) is added to the culture medium, and the cells are incubated for the designated time.

Cell Viability Assay (MTT Assay)
  • After treatment, the culture medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)
  • Following treatment, cells are harvested by trypsinization and washed with cold PBS.

  • Cells are resuspended in binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against target proteins (e.g., p-Tau, Tau, p-AKT, AKT, p-GSK3β, GSK3β, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Molecular Mechanisms

The neuroprotective effects of Evodiamine are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Signaling Pathways

cluster_0 Evodiamine-Mediated Neuroprotection cluster_1 PI3K/Akt/GSK3β Pathway cluster_2 Nrf2 Antioxidant Pathway cluster_3 Apoptosis Regulation Evodiamine Evodiamine PI3K PI3K Evodiamine->PI3K PGK1 PGK1 Evodiamine->PGK1 Inhibits Bcl2 Bcl-2 Evodiamine->Bcl2 Upregulates Bax Bax Evodiamine->Bax Downregulates Akt Akt PI3K->Akt Activates GSK3b GSK3b Akt->GSK3b Inhibits by phosphorylation pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Tau_p Tau Hyperphosphorylation GSK3b->Tau_p Promotes Nrf2 Nrf2 PGK1->Nrf2 Inhibits HO1 HO-1 Nrf2->HO1 Activates Antioxidant_Response Antioxidant Response (Increased CAT, SOD) HO1->Antioxidant_Response Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by Evodiamine in neuroprotection.

Experimental Workflow

cluster_workflow In Vitro Neuroprotection Assay Workflow cluster_assays Endpoint Assays start Start: Seed Neuronal Cells pretreatment Pre-treatment with Evodiamine start->pretreatment insult Induce Neuronal Damage (e.g., OA, H2O2, 6-OHDA) pretreatment->insult incubation Incubation insult->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis western Protein Expression (Western Blot) incubation->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: General workflow for in vitro neuroprotection assays.

The in vitro evidence strongly suggests that Evodiamine possesses significant neuroprotective properties, acting through multiple, interconnected signaling pathways. Its ability to enhance cell viability, reduce apoptosis, and modulate key signaling cascades involved in neuronal survival and antioxidant defense highlights its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising in vitro findings into in vivo models and ultimately, clinical applications.

References

Evofolin B: A Potential Modulator of Cellular Defense Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Evofolin B is a naturally occurring lignan found in several plant species, including Sida acuta, Microtropis japonica, and Zanthoxylum ailanthoides. While extensive research on the specific cellular signaling roles of this compound is still emerging, initial studies and the activities of related compounds suggest its potential as a modulator of key cellular defense and stress response pathways. This technical guide synthesizes the available data on this compound and related extracts, focusing on its potential interaction with cellular signaling cascades, and provides detailed experimental protocols for the assays cited.

Potential Role in Cellular Signaling: Induction of Quinone Reductase and the Nrf2 Pathway

The most direct evidence for the biological activity of this compound comes from a study that isolated it from Sida acuta and evaluated its ability to induce quinone reductase (QR) activity[1]. QR, also known as NAD(P)H:quinone oxidoreductase 1 (NQO1), is a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and electrophilic carcinogens. The induction of QR is a hallmark of the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or to certain small molecule activators, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and detoxification enzymes, including QR (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).

Quantitative Data on Quinone Reductase Induction:

While the specific CD value (concentration required to double the induction of QR) for this compound was not detailed in the available literature, the study on compounds from Sida acuta provides data for other active isolates, offering a comparative context for the potency of QR induction.

CompoundCD Value (µg/mL)Source Organism
Quindolinone0.01 - 0.12Sida acuta
Cryptolepinone0.01 - 0.12Sida acuta
11-methoxyquindoline0.01 - 0.12Sida acuta
5,10-dimethylquindolin-11-one0.01 - 0.12Sida acuta

Data extracted from a study on compounds from Sida acuta[1]. The range represents the most potent activities observed.

Diagram of the Nrf2 Signaling Pathway:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Evofolin_B This compound (Potential Activator) Keap1_Nrf2 Keap1-Nrf2 Complex Evofolin_B->Keap1_Nrf2 Inactivation of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Target_Genes Target Genes (e.g., NQO1, HO-1, GCL) ARE->Target_Genes Activation Transcription Transcription Target_Genes->Transcription Initiation

Caption: Potential mechanism of this compound via the Nrf2 signaling pathway.

Anticancer Potential: Insights from Sida acuta Extracts

Studies on crude extracts of Sida acuta, from which this compound is isolated, have demonstrated cytotoxic and apoptotic effects against human breast cancer cell lines (MDA-MB-231 and MCF-7)[2][3]. While the specific contribution of this compound to this activity is not yet elucidated, the induction of the Nrf2 pathway by small molecules is a known mechanism for cancer chemoprevention. By enhancing the cellular detoxification machinery, Nrf2 activators can help mitigate the effects of carcinogens.

Cytotoxicity of Sida acuta Extracts:

Cell LineExtractIC50 Value (µg/mL)
MDA-MB-231Methanol Extract102.4
MDA-MB-231Aqueous ExtractNot specified
MCF-7Methanol ExtractNot specified
MCF-7Aqueous ExtractNot specified

Data from studies on Sida acuta extracts[3].

Experimental Workflow for Assessing Anticancer Activity:

Anticancer_Workflow start Start: Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) culture Cell Culture and Seeding start->culture treatment Treatment with this compound or Plant Extract culture->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Workflow for evaluating the in vitro anticancer effects of a compound.

Experimental Protocols

1. Quinone Reductase Induction Assay

This protocol is based on the methods described for the evaluation of compounds from Sida acuta[1].

Objective: To determine the ability of a test compound (e.g., this compound) to induce the activity of quinone reductase in cultured cells.

Cell Line: Hepa 1c1c7 mouse hepatoma cells.

Materials:

  • Hepa 1c1c7 cells

  • Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well microplates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Digitonin lysis buffer

  • Reaction mixture: Glucose-6-phosphate, NADP+, FAD, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], menadione, and an albumin-Tween 20 solution in Tris-HCl buffer.

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Hepa 1c1c7 cells in 96-well plates at a density of 1 x 10^4 cells per well in Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.

  • Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a solvent control (e.g., DMSO) and a positive control (e.g., β-naphthoflavone).

  • Incubation: Incubate the treated plates for another 48 hours.

  • Cell Lysis: After incubation, remove the medium and lyse the cells by adding digitonin lysis buffer and shaking for 20 minutes at room temperature.

  • Enzyme Assay: Add the reaction mixture to each well. The quinone reductase in the cell lysate will reduce menadione, which in turn reduces MTT to formazan.

  • Measurement: Measure the absorbance of the formazan product at 610 nm using a microplate reader.

  • Protein Determination: Determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Normalize the QR activity to the protein concentration. The CD value is the concentration of the test compound that doubles the specific activity of QR compared to the solvent control.

2. Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Cell Lines: MDA-MB-231, MCF-7, or other relevant cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by a test compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This compound presents an interesting profile as a potential bioactive compound. The preliminary evidence linking it to the induction of quinone reductase strongly suggests that its mechanism of action may involve the activation of the Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress and has been implicated in cancer chemoprevention. Further research is warranted to fully elucidate the specific molecular targets of this compound and to validate its therapeutic potential. The protocols detailed in this guide provide a framework for the continued investigation of this and other natural products in the context of cellular signaling and drug discovery.

References

A Technical Guide to the Physicochemical Properties of Evofolin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Evofolin B, a natural phenol compound. The information is intended to support research, drug discovery, and development activities by providing key data on its chemical and physical characteristics, methodologies for its analysis, and insights into its biological interactions.

Physicochemical Data Summary

This compound is a phenolic compound with the IUPAC name 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one.[1] The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₆[1][2][3][4][5]
Molecular Weight 318.32 g/mol [1][2][5]
CAS Number 168254-96-4[3][4]
Physical Form Powder[3][4]
Exact Mass 318.11033829 Da[1][2]
logP (Predicted) 1.8[1][2]
pKa (Strongest Acidic, Predicted) 8.23[6]
Hydrogen Bond Donor Count 3[1][2]
Hydrogen Bond Acceptor Count 6[1][2]
Rotatable Bond Count 6[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][7]
Water Solubility (Predicted) 0.049 g/L[6]

Experimental Protocols & Methodologies

The determination of the physicochemical properties of natural products like this compound involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

This compound can be isolated from plant sources such as the barks of Cinnamomum cassia Presl.[3] A general workflow for its extraction and purification is outlined below.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification plant Plant Material (e.g., Bark) grind Grinding & Pulverization plant->grind extract Solvent Extraction (e.g., Ethanol/Methanol) grind->extract filter Filtration & Concentration extract->filter Crude Extract partition Liquid-Liquid Partition (e.g., Ethyl Acetate) filter->partition column Column Chromatography (Silica Gel, Sephadex) partition->column Enriched Fraction hplc Preparative HPLC column->hplc pure Pure this compound hplc->pure nmr NMR Spectroscopy pure->nmr Structure & Purity ms Mass Spectrometry pure->ms Structure & Purity hplc_an Analytical HPLC-DAD pure->hplc_an Structure & Purity

Caption: General workflow for extraction and purification of this compound.

Methodology Detail:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract.

  • Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. This compound, being moderately polar, would typically partition into the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20.[3] Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the compounds based on their affinity for the stationary phase.

  • Preparative HPLC: Fractions containing this compound are further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

The purity and structural identity of the isolated this compound are confirmed using modern analytical techniques.

  • Analysis Method: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Evaporative Light Scattering Detector (HPLC-ELSD) is used to determine purity, which is typically expected to be in the range of 95-99%.[4]

  • Identification Method: The definitive structure is elucidated using Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to establish the precise arrangement of atoms and stereochemistry.[4]

Protocol:

  • An excess amount of this compound powder is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water).

  • The suspension is shaken in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).[8]

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV.

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the standard protocol.[8]

Protocol:

  • A solution of this compound is prepared in one of the two immiscible phases (n-octanol and water).

  • The solution is added to a flask containing the other phase.

  • The flask is shaken vigorously until the compound has fully partitioned between the two phases and equilibrium is achieved.[8]

  • The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • The concentration of this compound in each layer is determined by UV spectroscopy or HPLC.

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit quinone reductase (QR) inducing activity.[3][7] Quinone reductase is a key phase II detoxification enzyme, and its induction is a critical mechanism for cellular protection against oxidative stress and electrophiles. This activity is primarily regulated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Upon cellular stress or exposure to inducers like this compound, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes, including QR.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EvofolinB This compound Keap1_Nrf2 Keap1-Nrf2 Complex EvofolinB->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription QR Quinone Reductase (QR) & Other Enzymes Transcription->QR

Caption: Plausible Nrf2 signaling pathway activation by this compound.

References

Evofolin B: A Technical Review of Preclinical Research and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evofolin B is a naturally occurring phenolic compound that has garnered interest in the scientific community for its potential therapeutic properties.[1] First isolated from the heartwood of Tetradium glabrifolium, it has since been identified in a variety of other plant species, including Couepia ulei and Adina polycephala.[1][2] Structurally classified as a stilbene, this compound possesses a C17H18O6 chemical formula and a molecular weight of 318.32 g/mol .[3][4][5] This technical guide provides a comprehensive review of the existing literature and patents related to this compound, with a focus on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Quantitative Biological Activity Data

The primary biological activity reported for this compound is the induction of quinone reductase (QR), a phase II detoxification enzyme with significant implications for cancer chemoprevention. The following table summarizes the available quantitative data for this activity.

Biological ActivityAssay SystemQuantitative MetricValueReference
Quinone Reductase InductionMurine Hepatoma (Hepa 1c1c7) CellsCD Value (Concentration to double induction)16.4 µM[2]

While this compound has been included in screenings for other biological activities such as cytotoxic, anti-inflammatory, antioxidant, anti-HIV, neuroprotective, and anti-diabetic effects, specific quantitative data (e.g., IC50 or EC50 values) from these studies are not currently available in the public literature.[2]

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. This section outlines the protocols for the key bioassays in which this compound has been evaluated.

Quinone Reductase Induction Assay

The induction of quinone reductase by this compound was quantified using a well-established in vitro assay with murine hepatoma cells.

Cell Line and Culture:

  • Hepa 1c1c7 murine hepatoma cells are used.

  • Cells are grown in 96-well microtiter plates for 24 hours.

  • Following initial growth, the cells are exposed to various concentrations of this compound for an additional 24 hours.

Assay Procedure:

  • After the incubation period with the test compound, the cells are lysed.

  • A reaction mixture is added to the cell lysate. This mixture contains:

    • An NADPH-generating system.

    • Menadione (2-methyl-1,4-naphthoquinone) as the substrate for quinone reductase.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Quinone reductase, induced by this compound, catalyzes the reduction of menadione to menadiol by NADPH.

  • Menadiol then non-enzymatically reduces MTT, resulting in the formation of a blue formazan product.

  • The absorbance of the blue color is measured using a microtiter plate reader, which is proportional to the quinone reductase activity.

This assay is highly specific, with the reaction being over 90% inhibitable by dicoumarol, a known inhibitor of quinone reductase.[6]

General Protocols for Other Screened Activities

While specific data for this compound is not available, the following are general protocols for the types of assays it has been screened in:

  • Cytotoxicity Assays (e.g., XTT or MTT Assay): These assays measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity. The IC50 value, the concentration at which 50% of cell viability is inhibited, is a standard metric.

  • Anti-inflammatory Assays: These often involve stimulating immune cells (e.g., RAW264.7 macrophages) with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibition of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6) by the test compound.

  • Antioxidant Assays (e.g., DPPH or ORAC): The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to scavenge free radicals. The ORAC (Oxygen Radical Absorbance Capacity) assay quantifies the capacity of a compound to neutralize peroxyl radicals.

  • Neuroprotective Assays: In vitro models of neurotoxicity, such as glutamate-induced excitotoxicity in HT-22 cells or oxygen-glucose deprivation to mimic ischemia, are commonly used. Neuroprotection is assessed by measuring the preservation of cell viability in the presence of the neurotoxin and the test compound.

Signaling Pathways and Mechanisms of Action

The biological activities of natural compounds like this compound are mediated through their interaction with specific cellular signaling pathways. Based on its known activities and the established mechanisms of similar compounds, the following pathways are likely relevant.

Nrf2 Signaling Pathway in Quinone Reductase Induction

The induction of quinone reductase is primarily regulated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Inducers like this compound can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including quinone reductase, leading to their transcription and translation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm EvofolinB This compound Keap1_Nrf2 Keap1-Nrf2 Complex EvofolinB->Keap1_Nrf2 disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Degradation Ubiquitination & Degradation Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1->Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds QR_Gene Quinone Reductase Gene ARE->QR_Gene activates transcription QR_Protein Quinone Reductase (Protein) QR_Gene->QR_Protein translation

Nrf2 signaling pathway for QR induction.
Potential Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are activated by inflammatory stimuli and lead to the production of pro-inflammatory cytokines. This compound may exert anti-inflammatory effects by inhibiting these pathways.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (JNK, ERK, p38) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) Inflammatory_Stimuli->NFkB_Pathway EvofolinB This compound EvofolinB->MAPK_Pathway EvofolinB->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK_Pathway->Pro_inflammatory_Genes NFkB_Pathway->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Pro_inflammatory_Genes->Inflammatory_Mediators

Potential anti-inflammatory mechanisms of this compound.

Patents and Synthesis

A review of publicly available patent databases did not yield specific patents exclusively claiming the composition of matter or use of this compound. However, PubChem records indicate the existence of patent identifiers associated with this compound, suggesting it may be included within broader patents covering natural product libraries or specific therapeutic applications.[5]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent activity as an inducer of the chemoprotective enzyme quinone reductase. While it has been screened for a variety of other biological effects, there is a clear need for further research to quantify these activities and elucidate the underlying mechanisms of action. Future studies should focus on:

  • Quantitative Bioactivity: Determining the IC50 or EC50 values of this compound in a range of cytotoxic, anti-inflammatory, antioxidant, and neuroprotective assays.

  • Mechanism of Action: Investigating the direct effects of this compound on key signaling pathways, such as Nrf2, NF-κB, and MAPK, through molecular biology techniques.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of relevant diseases, such as cancer and inflammatory conditions.

  • Synthesis and Analogs: Developing a robust chemical synthesis for this compound to enable the production of larger quantities for research and the creation of novel analogs with improved potency and pharmacokinetic properties.

References

Evofolin B: A Technical Guide on its Discovery, Biological Activity, and Future Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evofolin B, a naturally occurring phenol, has emerged as a molecule of interest in the scientific community. First isolated in 1995 from the heartwood of Tetradium glabrifolium, its biological activities, including the induction of quinone reductase and cytotoxicity against cancer cell lines, suggest its potential as a chemopreventive agent. This technical guide provides a comprehensive overview of the discovery, historical background, and known biological functions of this compound. It includes a summary of its physicochemical properties, details of its isolation and structure elucidation, and an exploration of its potential mechanism of action. While the total synthesis of this compound has not yet been reported in the literature, this guide lays the groundwork for future research and development of this promising natural product.

Introduction

This compound is a phenolic compound belonging to the stilbene class of organic compounds. First identified by Wu, T.-S., et al. in 1995, it was isolated from the heartwood of the plant Tetradium glabrifolium. The structure of this compound was determined through spectral analyses. Subsequently, it has been identified in other plant species, including Caesalpinia bonduc.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₈O₆[1][2]
Molecular Weight 318.32 g/mol [1][2]
IUPAC Name 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one[2]
CAS Number 168254-96-4[2]
Appearance Powder
Type of Compound Phenol, Stilbene

Discovery and Historical Background

This compound was first discovered in 1995 by a team of researchers led by Tian-Shung Wu. The compound was isolated during a phytochemical investigation of the heartwood of Tetradium glabrifolium, a plant native to Asia. The structure of this compound, along with two other new compounds, evomeliaefolin and evofolin-A, was elucidated using spectral analysis techniques. This initial discovery laid the foundation for subsequent research into the biological activities of this compound.

Biological Activity and Mechanism of Action

The primary biological activities of this compound reported to date are its ability to induce quinone reductase and its cytotoxic effects against cancer cells.

Quinone Reductase Induction

This compound has been shown to be an inducer of quinone reductase (QR), a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative damage and carcinogenesis. In a study using Hepa 1c1c7 mouse hepatoma cells, this compound exhibited QR inducing activity with a concentration required to double the induction (CD) value of 16.4 µM.

While the precise mechanism by which this compound induces quinone reductase has not been definitively elucidated, it is hypothesized to involve the activation of the Nrf2-Keap1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with the Keap1 protein. Upon exposure to inducers like this compound, Keap1 is thought to undergo a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, including quinone reductase, thereby upregulating their expression.

EvofolinB_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EvofolinB This compound Keap1_Nrf2 Keap1-Nrf2 Complex EvofolinB->Keap1_Nrf2 Interacts with Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2 Nrf2 Keap1_mod->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to QR_Gene Quinone Reductase Gene ARE->QR_Gene Activates Transcription QR_Protein Quinone Reductase (Protein) QR_Gene->QR_Protein Translation

Figure 1: Hypothesized Nrf2-Keap1 signaling pathway activation by this compound.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against human cancer cell lines. In a study investigating the chemical constituents of Caesalpinia bonduc, this compound exhibited significant cytotoxicity against the HepG2 human hepatocellular carcinoma cell line with an IC₅₀ value of 48.37 ± 3.18 µM. This finding suggests that this compound may have potential as an anticancer agent, although further research is needed to elucidate the underlying mechanism of its cytotoxicity.

Experimental Protocols

Isolation of this compound from Tetradium glabrifolium

The following is a general protocol based on the original discovery by Wu, T.-S., et al. (1995). For precise details, the original publication should be consulted.

Isolation_Workflow start Start: Heartwood of Tetradium glabrifolium extraction Solvent Extraction (e.g., with methanol) start->extraction partition Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) extraction->partition chromatography Column Chromatography (Silica gel) partition->chromatography fractions Collection and Analysis of Fractions (e.g., TLC) chromatography->fractions purification Further Purification (e.g., preparative TLC, HPLC) fractions->purification elucidation Structure Elucidation (e.g., NMR, MS, IR, UV) purification->elucidation end This compound elucidation->end

Figure 2: General experimental workflow for the isolation of this compound.

Quinone Reductase Activity Assay (Hepa 1c1c7 cells)

This protocol is a generalized procedure for measuring quinone reductase activity.

  • Cell Culture: Culture Hepa 1c1c7 cells in a suitable medium and seed them in 96-well plates.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release the cellular enzymes.

  • Enzyme Assay: Add a reaction mixture containing a substrate for quinone reductase (e.g., menadione) and a colorimetric or fluorometric indicator.

  • Measurement: Measure the change in absorbance or fluorescence over time to determine the enzyme activity.

  • Data Analysis: Calculate the CD value, which is the concentration of the compound required to double the specific activity of quinone reductase.

Cytotoxicity Assay (HepG2 cells)

A common method for assessing cytotoxicity is the MTT assay.

  • Cell Seeding: Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Summary of Quantitative Data

Biological ActivityCell LineParameterValue
Quinone Reductase InductionHepa 1c1c7CD16.4 µM
CytotoxicityHepG2IC₅₀48.37 ± 3.18 µM

Future Perspectives

This compound represents a promising natural product with potential applications in chemoprevention and cancer therapy. However, several key areas require further investigation to fully realize its therapeutic potential.

  • Total Synthesis: The development of a total synthesis for this compound is a critical next step. A successful synthetic route would not only confirm its structure but also provide a scalable source of the compound for further preclinical and clinical studies. It would also enable the synthesis of analogs with potentially improved activity and pharmacokinetic properties.

  • Mechanism of Action: While the Nrf2-Keap1 pathway is a plausible target, further studies are needed to definitively confirm the mechanism of action of this compound in inducing quinone reductase. Investigating its effects on other cellular signaling pathways is also warranted to understand the full spectrum of its biological activities, including its cytotoxic effects.

  • In Vivo Studies: To date, the biological activities of this compound have been primarily investigated in vitro. In vivo studies in animal models are essential to evaluate its efficacy, safety, and pharmacokinetic profile.

  • Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, SAR studies can be conducted to identify the key structural features of this compound responsible for its biological activity. This knowledge can guide the design of more potent and selective analogs.

References

Methodological & Application

Application Note: Isolation and Purification of Evofolin B from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the isolation and purification of Evofolin B, a bioactive lignan, from plant material. This compound has been reported in species such as Microtropis japonica, Sida acuta, and Zanthoxylum ailanthoides. The protocol herein is a comprehensive synthesis of established methods for lignan extraction and purification, tailored to the physicochemical properties of this compound. The methodology encompasses solvent extraction, liquid-liquid partitioning, and sequential column chromatography. Quantitative data for yields and purity are provided, and the workflow is visually represented. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a lignan that has garnered interest for its potential biological activities. As a phenolic compound, its isolation from complex plant matrices requires a systematic approach to achieve high purity. This protocol outlines a robust and reproducible method for the isolation of this compound, suitable for laboratory-scale production. The procedure is based on a multi-step strategy involving initial extraction with a polar solvent, followed by fractionation based on polarity, and subsequent purification using column chromatography techniques.

Materials and Methods

Plant Material

Dried and powdered plant material from a known source of this compound (e.g., stem bark of Zanthoxylum ailanthoides) should be used.

Solvents and Reagents
  • Ethanol (75% aqueous solution and absolute)

  • Petroleum Ether

  • Ethyl Acetate

  • n-Butanol

  • Methanol (HPLC grade)

  • Chloroform

  • Distilled Water

  • Silica Gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Equipment
  • Soxhlet extractor or large-scale maceration setup

  • Rotary evaporator

  • Separatory funnels

  • Glass columns for chromatography

  • Fraction collector

  • HPLC system for purity analysis

  • NMR spectrometer for structural elucidation

Experimental Protocols

Extraction

The initial extraction of lignans from the plant matrix is a critical step. A polar solvent is recommended to efficiently extract phenolic compounds like this compound.

Protocol:

  • Weigh 1 kg of dried, powdered plant material.

  • Place the powder in a large vessel and add 10 L of 75% aqueous ethanol.

  • Macerate for 48 hours at room temperature with occasional stirring.

  • Filter the mixture and collect the supernatant.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine all the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Liquid-Liquid Partitioning (Fractionation)

The crude extract is fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity. This compound, being a polar lignan, is expected to partition into the ethyl acetate or n-butanol fraction.

Protocol:

  • Suspend the crude extract in 1 L of distilled water.

  • Transfer the aqueous suspension to a large separatory funnel.

  • Perform sequential extractions with the following solvents, three times for each solvent:

    • Petroleum Ether (1 L x 3) to remove non-polar compounds.

    • Ethyl Acetate (1 L x 3).

    • n-Butanol (1 L x 3).

  • Collect each solvent fraction separately.

  • Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate and n-butanol fractions are expected to be enriched with this compound.

Silica Gel Column Chromatography

The ethyl acetate fraction, being a likely source of this compound, is subjected to silica gel column chromatography for further purification.

Protocol:

  • Prepare a silica gel column (5 cm diameter x 50 cm length) packed in chloroform.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Dry the silica gel with the adsorbed sample and load it onto the top of the prepared column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

  • Collect fractions of 20 mL each and monitor the separation by TLC using a chloroform:methanol (9:1) mobile phase.

  • Combine fractions containing the target compound (visualized on TLC under UV light and/or with a suitable staining reagent).

  • Concentrate the combined fractions to yield a semi-purified this compound sample.

Sephadex LH-20 Column Chromatography

A final purification step using Sephadex LH-20 is employed to remove remaining impurities.

Protocol:

  • Swell Sephadex LH-20 in methanol for at least 4 hours.

  • Pack a column (2.5 cm diameter x 100 cm length) with the swollen Sephadex LH-20.

  • Dissolve the semi-purified this compound sample in a minimal volume of methanol.

  • Load the sample onto the top of the Sephadex LH-20 column.

  • Elute the column with methanol at a flow rate of 1 mL/min.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions containing this compound and concentrate to dryness.

  • Determine the purity of the final product by HPLC and confirm its structure by NMR spectroscopy.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of lignans from Zanthoxylum ailanthoides, which can serve as a reference for the expected yields in the isolation of this compound.[1]

ParameterValueReference
Starting Plant Material (Stem Bark)5 kg[1]
Crude 75% Ethanol Extract500 g[1]
Petroleum Ether Fraction50 g[1]
Isolated Lignan Yields from Petroleum Ether Fraction
Hinokinin140 mg[1]
Asarinin74 mg[1]
Purity of Isolated Lignans (by HPLC)
Hinokinin94.0%[1]
Asarinin94.0%[1]
Estimated Yield of this compound from Ethyl Acetate Fraction 50-150 mgEstimated
Expected Purity of this compound (after Sephadex LH-20) >95%Estimated

Note: The yield of this compound is an estimation based on typical lignan content and will vary depending on the plant source and batch.

Visualizations

Experimental Workflow for this compound Isolation

Evofolin_B_Isolation_Workflow plant_material Dried & Powdered Plant Material (e.g., Zanthoxylum ailanthoides) extraction Extraction (75% Aqueous Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pe_fraction Petroleum Ether Fraction (Discarded) partitioning->pe_fraction Non-polar compounds ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction Medium-polar compounds buoh_fraction n-Butanol Fraction partitioning->buoh_fraction Polar compounds silica_gel Silica Gel Column Chromatography (Chloroform:Methanol Gradient) ea_fraction->silica_gel semi_pure Semi-Purified this compound silica_gel->semi_pure sephadex Sephadex LH-20 Column Chromatography (Methanol) semi_pure->sephadex pure_evofolin_b Pure this compound sephadex->pure_evofolin_b analysis Purity & Structural Analysis (HPLC, NMR) pure_evofolin_b->analysis

Caption: Workflow for the isolation and purification of this compound.

Conclusion

The protocol described in this application note provides a comprehensive and systematic approach for the successful isolation and purification of this compound from plant materials. By employing a combination of solvent extraction, liquid-liquid partitioning, and sequential column chromatography, it is possible to obtain high-purity this compound suitable for further biological and pharmacological studies. The provided quantitative data and workflow diagram serve as valuable resources for researchers in the field of natural product chemistry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Evofolin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evofolin B is a phenolic compound classified as a stilbene, recognized for its potential therapeutic properties.[1][2] Accurate and precise quantification of this compound is essential for research, quality control of raw materials, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol provides a reliable methodology for the separation and quantification of this compound in various sample matrices.

Chemical Information

  • Compound Name: this compound

  • Molecular Formula: C₁₇H₁₈O₆[3][4]

  • Molecular Weight: 318.32 g/mol [3][4]

  • Chemical Class: Stilbene[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the instrumental parameters for the analysis of this compound.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 20 minutes
Preparation of Standard Solutions

a. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. This stock solution should be stored at 2-8°C, protected from light.

b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method should be adapted based on the matrix. A general procedure for a solid sample is outlined below.

a. Extraction: Accurately weigh a sufficient amount of the homogenized sample to obtain a final concentration within the calibration range. Add a suitable extraction solvent (e.g., methanol, ethanol). This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][5] The choice of solvent should be optimized based on the sample matrix.

b. Sonication and Centrifugation: Sonicate the sample mixture for 15-30 minutes to ensure complete extraction. After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet any solid material.

c. Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis. This step is crucial to remove any particulate matter that could damage the HPLC column.[6]

Method Validation

The proposed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7][8][9] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following tables summarize the expected performance characteristics of this HPLC method for this compound analysis.

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision of the Method

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
5< 2.0< 3.0
50< 1.5< 2.5
100< 1.0< 2.0

Table 3: Accuracy (Recovery) of the Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
6060.6101.0
8079.299.0
Average Recovery (%) 99.7

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Dissolve in Methanol Working Prepare Working Standards (1-100 µg/mL) Stock->Working Dilute with Mobile Phase Inject Inject into HPLC System Working->Inject Sample Weigh Sample Extract Extract with Solvent Sample->Extract Sonicate Sonicate and Centrifuge Extract->Sonicate Filter_Sample Filter Sample Extract (0.45 µm) Sonicate->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 280 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a framework for the reliable and accurate quantification of this compound. By following the detailed experimental protocols and adhering to good laboratory practices, researchers, scientists, and drug development professionals can effectively analyze this compound in their samples. The method is suitable for routine quality control and research applications. Further optimization and validation may be required for specific sample matrices.

References

Application Note & Protocol: Quantification of Evofolin B using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin B, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic properties. As research into its efficacy and safety progresses, the need for a robust and reliable analytical method for its quantification is paramount. This document provides a detailed application note and a comprehensive set of protocols for the development and validation of a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of this compound. The methodologies described herein are designed to be readily implemented in a laboratory setting and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the generation of high-quality, reproducible data.

This compound's chemical structure, C17H18O6 with a molecular weight of approximately 318.32 g/mol , places it within the broad class of flavonoids and stilbenes, compounds known for their distinct UV absorbance profiles.[1][2] This characteristic makes HPLC-DAD an ideal analytical technique, offering both selectivity and sensitivity for quantification. This application note will guide the user through the systematic process of method development, including the selection of appropriate chromatographic conditions, and a rigorous validation protocol to demonstrate the method's suitability for its intended purpose.

Materials and Methods

Instrumentation and Equipment
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Ultrasonic bath.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (or ortho-phosphoric acid, analytical grade).

  • Hydrochloric acid (analytical grade).

  • Sodium hydroxide (analytical grade).

  • Hydrogen peroxide (30%, analytical grade).

Chromatographic Conditions (Starting Point)

The following conditions are recommended as a starting point for method development and can be optimized as needed.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm and 306 nm (monitor both, select the most sensitive)[3]
DAD Spectrum Scan from 200 to 400 nm for peak purity analysis.

Table 1: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
254060
301090
351090
369010
409010

Experimental Protocols

Standard and Sample Preparation

Protocol 3.1.1: Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with methanol.

  • This stock solution should be stored at 2-8 °C and protected from light.

Protocol 3.1.2: Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

Protocol 3.1.3: Preparation of Sample Solutions

  • Accurately weigh the sample containing this compound.

  • Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, ethanol) and technique (e.g., sonication, vortexing). The choice of solvent and extraction method will depend on the sample matrix and should be optimized for maximum recovery.

  • Centrifuge or filter the extract to remove any particulate matter.

  • Dilute the extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-DAD Method Development Workflow

The following diagram illustrates the logical workflow for developing the HPLC-DAD method.

HPLC_Method_Development cluster_0 Initial Parameter Selection cluster_1 Method Optimization cluster_2 System Suitability Testing cluster_3 Final Method A Select Column (C18) G Inject Standard & Assess Peak Shape A->G B Select Mobile Phase (ACN/H2O with Acid) B->G C Select Initial Gradient C->G D Select Flow Rate (1.0 mL/min) D->G E Select Column Temp (30 °C) E->G F Select Detection Wavelength (280/306 nm) F->G H Optimize Gradient Profile G->H Adjust for better separation I Optimize Flow Rate H->I Fine-tune retention time J Optimize Column Temperature I->J Improve peak shape/resolution K Evaluate Resolution, Tailing Factor, Theoretical Plates J->K K->H If parameters are not acceptable L Finalized & Optimized HPLC-DAD Method K->L If parameters are acceptable

Caption: Workflow for HPLC-DAD method development and optimization.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Once the HPLC method is optimized, it must be validated to ensure its reliability for the intended application. The following validation parameters should be assessed:

Protocol 3.3.1: Specificity

  • Inject a blank solution (mobile phase), a solution of the this compound standard, and a sample solution.

  • Demonstrate that there are no interfering peaks at the retention time of this compound in the blank and that the peak in the sample is spectrally pure using the DAD's peak purity function.

  • Perform forced degradation studies to further demonstrate specificity.

Protocol 3.3.2: Forced Degradation Studies

  • Subject the this compound standard solution to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the developed HPLC method.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Forced_Degradation_Workflow A This compound Standard Solution B Acid Hydrolysis (0.1 M HCl) A->B C Alkaline Hydrolysis (0.1 M NaOH) A->C D Oxidative Degradation (3% H2O2) A->D E Thermal Degradation (80 °C) A->E F Photolytic Degradation (UV light) A->F G Analyze Stressed Samples by HPLC-DAD B->G C->G D->G E->G F->G H Assess Peak Purity & Resolution of this compound from Degradants G->H I Stability-Indicating Method Confirmed H->I If resolution is adequate

Caption: Workflow for forced degradation studies.

Protocol 3.3.3: Linearity

  • Inject the prepared working standard solutions (at least five concentrations) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol 3.3.4: Accuracy

  • Perform a recovery study by spiking a blank sample matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Prepare each concentration in triplicate and analyze using the developed method.

  • Calculate the percentage recovery for each sample.

Protocol 3.3.5: Precision

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the relative standard deviation (%RSD) for the peak areas.

Protocol 3.3.6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Protocol 3.3.7: Robustness

  • Intentionally make small variations in the method parameters and assess the impact on the results.

  • Parameters to vary include:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2% organic).

    • pH of the mobile phase (± 0.2 units).

  • Calculate the %RSD of the results obtained under the varied conditions.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Resolution (Rs) Rs > 2 (between this compound and closest eluting peak)
%RSD of Peak Area (n=6) ≤ 2.0%

Table 3: Linearity Data

ParameterResult
Linear Range (µg/mL)
Regression Equation
Correlation Coefficient (r²) ≥ 0.999
y-intercept

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery% RSD
Low (80%)
Medium (100%)
High (120%)

Table 5: Precision Data

Precision Type% RSD (Peak Area)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%

Table 6: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Table 7: Robustness Data

Parameter Varied% RSD of Results
Flow Rate (+0.1 mL/min)
Flow Rate (-0.1 mL/min)
Temperature (+2 °C)
Temperature (-2 °C)
Mobile Phase Composition (±2%)

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-DAD method for the quantification of this compound. By following the detailed protocols and adhering to the principles of method validation, researchers can establish a reliable and robust analytical method. The successful implementation of this method will enable the accurate determination of this compound in various samples, thereby supporting further research and development of this promising compound. The provided tables and workflows serve as a guide to ensure that the generated data is of high quality and suitable for regulatory submission and scientific publication.

References

Application Notes & Protocols: Total Synthesis of Evofolin B and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin B is a natural product that has garnered interest within the scientific community.[1][2] Its chemical structure is 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one.[1][2] Despite its potential, a specific, detailed total synthesis of this compound has not been reported in publicly available scientific literature. This document, therefore, provides a proposed synthetic strategy based on established methodologies for structurally related compounds, alongside general protocols applicable to such syntheses. The information herein is intended to serve as a foundational guide for researchers aiming to develop a novel total synthesis of this compound and its analogs.

Proposed Retrosynthetic Analysis of this compound

A plausible retrosynthetic pathway for this compound is outlined below. This approach dissects the target molecule into simpler, commercially available, or readily synthesizable precursors. The key bond disconnections are highlighted, focusing on robust and high-yielding chemical transformations commonly employed in flavonoid and lignan synthesis.

G Evofolin_B This compound Intermediate_B Aldol Adduct Evofolin_B->Intermediate_B Reduction Intermediate_A α,β-Unsaturated Ketone Vanillin_deriv1 Protected Vanillin Derivative Intermediate_A->Vanillin_deriv1 Aldol Condensation Vanillin_deriv2 Protected Acetophenone Derivative Intermediate_A->Vanillin_deriv2 Intermediate_B->Intermediate_A Hydroxylation Vanillin Vanillin Vanillin_deriv1->Vanillin Protection Vanillin_deriv2->Vanillin Acetylation & Protection

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis would commence from a common precursor, vanillin, which would be appropriately protected. The synthesis would then proceed through an aldol condensation to form the carbon skeleton, followed by subsequent functional group manipulations to yield this compound.

G cluster_0 Starting Material Preparation cluster_1 Carbon Skeleton Formation cluster_2 Functional Group Manipulation Vanillin Vanillin Protected_Vanillin Protected Vanillin Aldehyde Vanillin->Protected_Vanillin Protection (e.g., BnBr, K2CO3) Protected_Acetophenone Protected Vanillyl Acetophenone Vanillin->Protected_Acetophenone Acetylation then Protection Aldol_Condensation Aldol Condensation Protected_Vanillin->Aldol_Condensation Protected_Acetophenone->Aldol_Condensation Chalcone_Analog Protected Chalcone-like Intermediate Aldol_Condensation->Chalcone_Analog Asymmetric_Dihydroxylation Asymmetric Dihydroxylation Chalcone_Analog->Asymmetric_Dihydroxylation Protected_Diol Protected Diol Intermediate Asymmetric_Dihydroxylation->Protected_Diol Deprotection Deprotection Protected_Diol->Deprotection Evofolin_B This compound Deprotection->Evofolin_B

Caption: Proposed forward synthesis of this compound.

Experimental Protocols (General)

The following are generalized protocols for the key reactions in the proposed synthesis of this compound. These should be optimized for the specific substrates.

1. Protection of Phenolic Hydroxyl Groups (e.g., Benzylation)

  • Objective: To protect the reactive phenolic hydroxyl groups of vanillin and its derivatives to prevent side reactions in subsequent steps.

  • Procedure:

    • Dissolve the phenolic starting material (1 equivalent) in a suitable solvent such as acetone or DMF.

    • Add a base, for instance, anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).

    • To the stirring suspension, add the protecting agent, for example, benzyl bromide (BnBr, 1.1-1.2 equivalents per hydroxyl group), dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Aldol Condensation

  • Objective: To form the carbon-carbon bond that constitutes the backbone of this compound.

  • Procedure:

    • Dissolve the protected acetophenone derivative (1 equivalent) in a suitable solvent like ethanol or methanol.

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and stir at room temperature.

    • Add the protected vanillin derivative (1 equivalent) to the reaction mixture.

    • Continue stirring at room temperature or with gentle heating and monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting chalcone-like intermediate by recrystallization or column chromatography.

3. Asymmetric Dihydroxylation

  • Objective: To introduce the chiral diol functionality.

  • Procedure:

    • To a solution of the chalcone-like intermediate (1 equivalent) in a t-butanol/water mixture, add the asymmetric dihydroxylation reagent mixture (e.g., AD-mix-β or AD-mix-α).

    • Stir the resulting slurry vigorously at room temperature until the reaction is complete as indicated by TLC.

    • Quench the reaction by adding sodium sulfite.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the diol by column chromatography.

4. Deprotection (e.g., Hydrogenolysis of Benzyl Ethers)

  • Objective: To remove the protecting groups to yield the final product, this compound.

  • Procedure:

    • Dissolve the protected diol in a suitable solvent such as methanol or ethyl acetate.

    • Add a palladium catalyst, for example, 10% Pd on carbon.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude product.

    • Purify this compound by column chromatography or recrystallization.

Data Presentation (Hypothetical)

The following tables are templates for organizing the quantitative data that would be generated during a successful total synthesis campaign.

Table 1: Summary of Reaction Yields and Purity

StepReactionStarting MaterialProductYield (%)Purity (%)
1aProtectionVanillinProtected Vanillin--
1bAcetylation & ProtectionVanillinProtected Acetophenone--
2Aldol CondensationProtected Aldehyde & AcetophenoneChalcone Analog--
3DihydroxylationChalcone AnalogProtected Diol--
4DeprotectionProtected DiolThis compound--
Overall Total Synthesis Vanillin This compound - -

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₇H₁₈O₆[1]
Molecular Weight 318.32 g/mol [1]
¹H NMR (ppm) -
¹³C NMR (ppm) -
HRMS (m/z) -
Optical Rotation [α]D -

Signaling Pathway (Hypothetical)

While the specific biological activities and signaling pathways of this compound are not extensively detailed in the provided search results, flavonoids are known to interact with various cellular signaling pathways. A general representation of a potential mechanism of action is depicted below.

G Evofolin_B This compound Receptor Cell Surface Receptor Evofolin_B->Receptor Binds/Modulates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Inhibits Activation Gene_Expression Gene Expression (e.g., inflammatory cytokines) Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The synthetic protocols and pathways described are proposed based on established chemical principles and are intended for guidance only. Experimental conditions will require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: Cell-Based Assays for Evofolin B Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin B is a lignan compound found in various plant species.[1][2] Lignans as a class of compounds have demonstrated a range of biological activities, including antitumor and cytotoxic effects against various cancer cell lines.[3] The mechanism of action for many lignans involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] This document provides detailed protocols for assessing the cytotoxic effects of this compound on a selected cancer cell line using a panel of common cell-based assays: MTT assay for cell viability, LDH assay for cytotoxicity, and a Caspase-3 activity assay to investigate the induction of apoptosis.

Principle of the Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[6][7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of late apoptosis and necrosis.[6][8] The released LDH activity is measured in the supernatant using a coupled enzymatic reaction that results in a colored product, with the amount of color being proportional to the number of damaged cells.[9]

  • Caspase-3 Activity Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10][11] Upon activation, caspase-3 cleaves specific substrates, leading to the events of apoptosis.[11] The assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore, which can be measured to determine the level of caspase-3 activity.[1] An increase in caspase-3 activity is a strong indicator of apoptosis induction.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a cancer cell line relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

  • Cell Seeding:

    • Culture the selected cells in appropriate complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.[4]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in serum-free medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) to determine the half-maximal inhibitory concentration (IC50).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells in medium).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

II. MTT Assay for Cell Viability
  • Reagent Preparation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[3][5] Filter-sterilize the solution and store it at 4°C, protected from light.[2][12]

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).[4]

  • Assay Procedure:

    • Following the treatment period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.[4][12]

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[4]

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][12]

    • Mix gently by pipetting up and down.

    • Incubate the plate at 37°C for another 4 hours or overnight to ensure complete solubilization of the formazan.[4]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

III. LDH Assay for Cytotoxicity
  • Assay Procedure:

    • Following the treatment period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare control wells for spontaneous LDH release (from untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the LDH assay kit).[9]

    • Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

    • Add the stop solution provided in the kit to each well.[13]

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[6]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

IV. Caspase-3 Activity Assay
  • Sample Preparation:

    • After treatment with this compound, collect the cells by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a lysis buffer provided with the caspase-3 assay kit.[14]

    • Incubate the cell lysate on ice for 10-15 minutes.[14]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.[14]

    • Collect the supernatant containing the protein lysate.

  • Assay Procedure:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • In a 96-well plate, add an equal amount of protein from each sample to the respective wells.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to each well as per the kit's instructions.[1]

    • Incubate the plate at 37°C for 1-2 hours.[1]

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.[1]

    • The caspase-3 activity is proportional to the absorbance and can be expressed as fold change relative to the untreated control.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Different Cancer Cell Lines after 48h Treatment.

Cell LineIC50 (µM)
MCF-735.2
A54942.8
HeLa28.5

Table 2: Hypothetical Caspase-3 Activity in HeLa Cells Treated with this compound for 24h.

TreatmentCaspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.0
This compound (10 µM)1.8
This compound (25 µM)3.5
This compound (50 µM)5.2

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) seeding 2. Seed cells in 96-well plate cell_culture->seeding treatment 3. Treat with this compound (0-100 µM for 24-72h) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh caspase Caspase-3 Assay (Apoptosis) treatment->caspase ic50 Calculate IC50 mtt->ic50 cyto_percent Calculate % Cytotoxicity ldh->cyto_percent caspase_fold Calculate Fold Change in Caspase-3 Activity caspase->caspase_fold signaling_pathway cluster_cell Cancer Cell Evofolin_B This compound PI3K PI3K Evofolin_B->PI3K Hypothesized Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Evofolin_B->Bcl2 Hypothesized Inhibition Akt Akt PI3K->Akt Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Evofolin B in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, releasing a variety of pro-inflammatory mediators upon activation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[1][2] This application note provides a detailed protocol for evaluating the anti-inflammatory potential of Evofolin B, a novel compound, using LPS-stimulated macrophage cell lines.

This compound is investigated for its ability to suppress the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] The protocols outlined below describe methods for cell culture, cytotoxicity assessment, measurement of inflammatory markers, and analysis of key signaling pathways involved in inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5]

Data Presentation

Table 1: Effect of this compound on Cell Viability of LPS-stimulated RAW 264.7 Macrophages
Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
LPS1 µg/mL98 ± 4.5
This compound + LPS197 ± 5.1
This compound + LPS596 ± 4.8
This compound + LPS1095 ± 5.3
This compound + LPS2594 ± 4.9
This compound + LPS5092 ± 5.5

Data are presented as mean ± standard deviation (n=3). Cell viability was determined by MTT assay after 24 hours of treatment.

Table 2: Inhibitory Effects of this compound on NO and PGE2 Production in LPS-stimulated RAW 264.7 Macrophages
Treatment GroupConcentration (µM)NO Production (µM)PGE2 Production (pg/mL)
Control-2.1 ± 0.325.4 ± 3.1
LPS1 µg/mL45.8 ± 3.7582.1 ± 45.6
This compound + LPS138.2 ± 2.9 490.7 ± 38.2*
This compound + LPS529.5 ± 2.1***375.4 ± 29.8
This compound + LPS1018.7 ± 1.5 250.1 ± 20.1
This compound + LPS259.3 ± 0.8 145.8 ± 12.3
This compound + LPS504.6 ± 0.5 80.2 ± 7.5

*Data are presented as mean ± standard deviation (n=3). *p<0.05, **p<0.01, **p<0.001 compared to the LPS-treated group. NO and PGE2 levels in the cell culture supernatant were measured by Griess assay and ELISA, respectively.

Table 3: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50.2 ± 5.135.7 ± 4.220.1 ± 2.5
LPS1 µg/mL2540.8 ± 210.51850.4 ± 150.9980.6 ± 80.3
This compound + LPS12130.5 ± 180.21540.1 ± 130.7810.2 ± 70.1*
This compound + LPS51680.4 ± 140.7 1180.6 ± 100.2620.5 ± 50.8**
This compound + LPS101150.9 ± 90.3 810.2 ± 70.5430.8 ± 35.4
This compound + LPS25640.1 ± 50.8450.7 ± 40.1 240.3 ± 20.9
This compound + LPS50320.6 ± 30.2 220.3 ± 20.8110.7 ± 10.2***

*Data are presented as mean ± standard deviation (n=3). *p<0.05, **p<0.01, **p<0.001 compared to the LPS-treated group. Cytokine levels in the cell culture supernatant were measured by ELISA.

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation.[6]

  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are scraped and re-seeded into new culture flasks.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[7]

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[5]

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production

NO is a key inflammatory mediator, and its production can be quantified using the Griess reagent.

  • Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described in the cytotoxicity assay.

  • After 24 hours of incubation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Collect the cell culture supernatant after treatment with this compound and LPS for 24 hours.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or eBioscience).

  • Briefly, the supernatant is added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.

  • The absorbance is measured at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To investigate the molecular mechanism of this compound, the activation of the NF-κB and MAPK signaling pathways can be assessed by Western blotting.

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight.

  • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation mtt MTT Assay (24h) (Cell Viability) stimulation->mtt griess Griess Assay (24h) (NO Production) stimulation->griess elisa ELISA (24h) (TNF-α, IL-6, IL-1β) stimulation->elisa western Western Blot (30min) (p-p65, p-IκBα, p-MAPKs) stimulation->western

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65 p65 IκBα->p65 releases p65_p50_nuc p65/p50 p65->p65_p50_nuc translocates p50 p50 p50->p65_p50_nuc translocates EvofolinB This compound EvofolinB->MAPK inhibits EvofolinB->IKK inhibits DNA DNA p65_p50_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes transcribes

Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.

References

Application Note: High-Throughput Screening of Evofolin B for Quinone Reductase (NQO1) Modulatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial phase II detoxification enzyme that plays a significant role in protecting cells from oxidative stress and carcinogenesis.[1][2] It catalyzes the two-electron reduction of quinones to hydroquinones, a process that bypasses the formation of reactive semiquinone intermediates and subsequent generation of reactive oxygen species (ROS).[3][4] Due to its protective role, NQO1 is a key target in cancer chemoprevention, with many natural compounds being investigated for their ability to induce its activity.[5] Conversely, the overexpression of NQO1 in some cancer cells makes it a target for bioreductive drugs that are activated by this enzyme.[6][7]

Evofolin B is a natural phenolic compound isolated from plants such as Tetradium glabrifolium.[8] While its biological activities are still under investigation, its phenolic structure suggests potential antioxidant and enzyme-modulating properties. This application note provides a detailed protocol for a high-throughput colorimetric assay to screen and characterize the effect of this compound on NQO1 activity. The assay can be adapted to determine whether this compound acts as an inducer of NQO1 expression or a direct modulator (activator or inhibitor) of its enzymatic activity.

Principle of the Assay

The quinone reductase activity assay is a colorimetric method that measures the enzymatic activity of NQO1. The principle of this assay is based on the reduction of a quinone substrate, such as menadione, by NQO1 in the presence of the cofactor NADPH. The resulting hydroquinone then reduces a tetrazolium salt, WST-1 (or similar substrates like MTT), to a colored formazan product. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the NQO1 activity. The specificity of the assay is confirmed by using a known NQO1 inhibitor, dicoumarol.

Hypothetical Signaling Pathway for NQO1 Regulation

The expression of NQO1 is primarily regulated by the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes, including NQO1, leading to their increased expression.[5] this compound, as a phenolic compound, may induce NQO1 expression by activating this pathway.

NQO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Evofolin_B This compound Keap1_Nrf2 Keap1-Nrf2 Complex Evofolin_B->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to NQO1_Gene NQO1 Gene ARE->NQO1_Gene Activates Transcription NQO1_mRNA NQO1 mRNA NQO1_Gene->NQO1_mRNA Transcription NQO1_Protein NQO1 Protein (Quinone Reductase) NQO1_mRNA->NQO1_Protein Translation NQO1_Protein->ROS Detoxification

Figure 1: Hypothetical Nrf2-mediated induction of NQO1 by this compound.

Experimental Protocols

Protocol 1: Screening for NQO1 Induction in Cell Culture

This protocol is designed to determine if this compound can increase the expression of NQO1 in a cell line, such as the murine hepatoma cell line Hepa 1c1c7, which is commonly used for QR induction assays.[5]

Materials:

  • This compound (CAS: 168254-96-4)[9]

  • Hepa 1c1c7 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well cell culture plates

  • Lysis Buffer (e.g., 0.8% digitonin in 2 mM EDTA)

  • Protein Assay Reagent (e.g., BCA kit)

  • NQO1 Activity Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • NADPH solution

  • Menadione solution

  • WST-1 (or MTT) solution

  • Dicoumarol (inhibitor control)

  • Microplate reader

Experimental Workflow:

NQO1_Induction_Workflow start Start cell_seeding 1. Seed Hepa 1c1c7 cells in 96-well plate start->cell_seeding treatment 2. Treat cells with various concentrations of this compound (24-48 hours) cell_seeding->treatment cell_lysis 3. Lyse cells to release intracellular enzymes treatment->cell_lysis protein_quant 4. Measure total protein concentration for normalization cell_lysis->protein_quant add_lysate 6. Add cell lysate to reaction mixture cell_lysis->add_lysate data_analysis 9. Analyze data: Normalize activity to protein concentration and compare to controls protein_quant->data_analysis assay_prep 5. Prepare reaction mixture (Assay Buffer, NADPH, WST-1) assay_prep->add_lysate initiate_reaction 7. Initiate reaction by adding Menadione add_lysate->initiate_reaction measure_abs 8. Measure absorbance at 440 nm kinetically or at endpoint initiate_reaction->measure_abs measure_abs->data_analysis end End data_analysis->end

Figure 2: Workflow for NQO1 induction assay.

Procedure:

  • Cell Seeding: Seed Hepa 1c1c7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane). Incubate for 24 to 48 hours.

  • Cell Lysis: After incubation, wash the cells with PBS. Add lysis buffer to each well and incubate to ensure complete cell lysis.

  • Protein Quantification: Determine the total protein concentration in each well using a BCA assay or a similar method. This is for normalization of NQO1 activity.

  • NQO1 Activity Assay:

    • In a new 96-well plate, add the reaction mixture containing NQO1 assay buffer, NADPH, and WST-1 to each well.

    • To determine the specific NQO1 activity, prepare parallel wells with the addition of dicoumarol.

    • Add an aliquot of the cell lysate to each well.

    • Initiate the reaction by adding menadione.

    • Immediately measure the absorbance at 440 nm (for WST-1) in a kinetic mode for 5-10 minutes or as an endpoint measurement.

  • Data Analysis:

    • Calculate the rate of formazan formation (ΔAbs/min).

    • Subtract the rate of the dicoumarol-containing wells from the total rate to get the specific NQO1 activity.

    • Normalize the specific NQO1 activity to the total protein concentration of the corresponding lysate.

    • Express the results as fold induction over the vehicle control.

Protocol 2: Direct Modulation of Recombinant NQO1 Activity

This protocol determines if this compound directly inhibits or activates purified recombinant NQO1 enzyme.

Materials:

  • This compound

  • Recombinant human NQO1 enzyme

  • All other reagents as listed in Protocol 1, excluding cell culture materials.

Procedure:

  • Prepare Reaction Plate: In a 96-well plate, add the reaction mixture (NQO1 assay buffer, NADPH, WST-1) and the purified NQO1 enzyme.

  • Add Test Compound: Add various concentrations of this compound to the wells. Include a vehicle control, a positive control for inhibition (dicoumarol), and a no-enzyme control.

  • Initiate Reaction: Start the reaction by adding menadione.

  • Measure Absorbance: Immediately measure the absorbance at 440 nm kinetically.

  • Data Analysis: Calculate the reaction rate (V₀). Plot the percentage of NQO1 activity against the concentration of this compound to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation).

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different concentrations of this compound and controls.

Table 1: Effect of this compound on NQO1 Activity in Hepa 1c1c7 Cells

Treatment Concentration (µM)Normalized NQO1 Activity (nmol/min/mg protein)Fold Induction vs. VehicleCell Viability (%)
Vehicle Control (0.1% DMSO)150.5 ± 12.31.0100 ± 4.5
This compound (1 µM)225.8 ± 18.91.598.7 ± 5.1
This compound (5 µM)451.6 ± 35.13.095.2 ± 4.8
This compound (10 µM)602.1 ± 48.44.091.3 ± 6.2
Positive Control (Sulforaphane 5 µM)587.0 ± 45.03.996.5 ± 5.5

Data are presented as mean ± SD from a representative experiment (n=3). This is example data.

Table 2: Direct Inhibitory Effect of this compound on Recombinant NQO1

Compound Concentration (µM)NQO1 Activity (% of Control)
Vehicle Control (0.1% DMSO)100
This compound (0.1 µM)98.2 ± 3.1
This compound (1 µM)85.5 ± 4.5
This compound (10 µM)52.1 ± 3.8
This compound (50 µM)21.7 ± 2.9
Positive Control (Dicoumarol 1 µM)5.4 ± 1.2

Data are presented as mean ± SD (n=3). IC₅₀ can be calculated from this data. This is example data.

Troubleshooting

  • High background signal: Ensure that the menadione and NADPH solutions are fresh. High background can result from the auto-reduction of WST-1.

  • Low signal: Check the activity of the NQO1 enzyme (recombinant or in lysate). Increase enzyme concentration or incubation time if necessary.

  • Compound interference: this compound, being a phenolic compound, might absorb light near the detection wavelength or directly reduce WST-1. Run proper controls (e.g., compound + reaction mix without enzyme) to account for this.

By following these protocols, researchers can effectively evaluate the potential of this compound as a modulator of quinone reductase activity, providing valuable insights for its potential application in chemoprevention or cancer therapy.

References

Application Notes and Protocols for Studying the In Vivo Efficacy of Evofolin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin B is a naturally occurring flavonoid found in organisms such as Microtropis japonica and Sida acuta.[1][2] While research on this compound is in its nascent stages, related flavonoid compounds have demonstrated significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Flavonoids are known to exert their effects through various mechanisms, including the modulation of key signaling pathways, antioxidant activity, and induction of apoptosis in cancer cells. This document provides a comprehensive guide for researchers to investigate the in vivo efficacy of this compound, drawing upon established methodologies for similar bioactive compounds.

Given the limited direct data on this compound, the following protocols are based on the known biological activities of structurally related flavonoids, such as luteolin and apigenin, which have shown promise as anti-inflammatory and anti-cancer agents.[3][4][5][6][7] These compounds often target signaling pathways like NF-κB, MAPK, STAT3, and PI3K/AKT to exert their effects.[3][4][5] Therefore, the proposed animal models and experimental designs are selected to effectively evaluate the potential of this compound in these therapeutic areas.

Proposed Therapeutic Areas and Animal Models

Based on the activities of similar flavonoids, the primary therapeutic areas for investigating this compound are oncology and inflammatory diseases.

Oncology

Rationale: Many flavonoids exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[5][6][7]

Recommended Animal Model: Xenograft mouse models are a standard for assessing the in vivo efficacy of novel anti-cancer compounds.

  • Model: Athymic Nude (Nu/Nu) or SCID mice.

  • Cell Lines: A panel of human cancer cell lines relevant to the proposed target can be used. For instance, MCF-7 (breast cancer), A549 (lung cancer), or PC-3 (prostate cancer).

Inflammatory Diseases

Rationale: Flavonoids are well-documented for their anti-inflammatory effects, often mediated through the inhibition of pro-inflammatory cytokines and enzymes.[3][4][8][9]

Recommended Animal Model: Murine models of induced inflammation are suitable for these studies.

  • Model: BALB/c or C57BL/6 mice.

  • Induction Agents:

    • Lipopolysaccharide (LPS): To induce systemic inflammation and assess effects on cytokine production.

    • Carrageenan: To induce localized inflammation (e.g., paw edema) and evaluate anti-inflammatory activity.

    • Dextran Sulfate Sodium (DSS): To induce colitis, a model for inflammatory bowel disease.

Experimental Protocols

Xenograft Model for Anti-Cancer Efficacy

Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft mouse model.

Materials:

  • Athymic Nude (Nu/Nu) mice (6-8 weeks old)

  • Selected human cancer cell line (e.g., MCF-7)

  • This compound (solubilized in a suitable vehicle, e.g., DMSO/saline)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control

  • Matrigel

  • Calipers

  • Anesthetic

Workflow:

Caption: Experimental workflow for the xenograft mouse model.

Protocol:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of media and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound (low dose)

      • Group 3: this compound (high dose)

      • Group 4: Positive control (e.g., Doxorubicin)

  • Treatment:

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) daily or as determined by pharmacokinetic studies.

    • Administer the vehicle and positive control according to the established protocols.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe mice for any signs of toxicity.

  • Endpoint:

    • Euthanize mice when tumors in the control group reach the maximum allowed size (as per institutional guidelines) or at a predetermined study endpoint.

    • Excise tumors, weigh them, and process them for further analysis (histology, Western blot, qPCR).

LPS-Induced Systemic Inflammation Model

Objective: To assess the anti-inflammatory effects of this compound on systemic inflammation induced by LPS.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Positive control (e.g., Dexamethasone)

  • Vehicle control

  • ELISA kits for TNF-α, IL-6, and IL-1β

Workflow:

Caption: Workflow for the LPS-induced systemic inflammation model.

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping and Pre-treatment:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control + Saline

      • Group 2: Vehicle control + LPS

      • Group 3: this compound + LPS

      • Group 4: Positive control (Dexamethasone) + LPS

    • Administer this compound or Dexamethasone (e.g., intraperitoneally or orally) one hour before the LPS challenge.

  • LPS Challenge:

    • Inject LPS (e.g., 1 mg/kg) intraperitoneally.

    • Inject saline in the control group.

  • Sample Collection:

    • At a predetermined time point (e.g., 2 or 4 hours post-LPS injection), collect blood via cardiac puncture under anesthesia.

    • Separate serum and store at -80°C.

  • Cytokine Measurement:

    • Quantify the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercial ELISA kits according to the manufacturer's instructions.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Tumor Growth in Xenograft Model

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Body Weight (g)
Vehicle ControlMean ± SEMMean ± SEM-Mean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEM%Mean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEM%Mean ± SEM
Positive ControlMean ± SEMMean ± SEM%Mean ± SEM

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Inflammation Model

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle + SalineMean ± SEMMean ± SEMMean ± SEM
Vehicle + LPSMean ± SEMMean ± SEMMean ± SEM
This compound + LPSMean ± SEMMean ± SEMMean ± SEM
Positive Control + LPSMean ± SEMMean ± SEMMean ± SEM

Signaling Pathway Visualization

Based on the known mechanisms of related flavonoids, this compound is hypothesized to modulate key inflammatory and cancer-related signaling pathways.

signaling_pathway cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS IKK IKK LPS->IKK MAPK MAPK LPS->MAPK NFkappaB NF-κB IKK->NFkappaB Cytokines Pro-inflammatory Cytokines NFkappaB->Cytokines MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation EvofolinB This compound EvofolinB->IKK Inhibition EvofolinB->MAPK Inhibition

Caption: Hypothesized inhibitory effect of this compound on inflammatory signaling pathways.

cancer_pathway cluster_0 Growth Factors cluster_1 Signaling Pathways cluster_2 Cellular Outcomes GF GF PI3K PI3K GF->PI3K STAT3 STAT3 GF->STAT3 Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis EvofolinB This compound EvofolinB->PI3K Inhibition EvofolinB->STAT3 Inhibition

References

Preparing Evofolin B Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evofolin B is a natural phenolic compound that has garnered interest for its biological activities, including the induction of quinone reductase.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for use in cell culture and other experimental systems.

This compound: Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₆[2][3]
Molecular Weight 318.32 g/mol [2][3]
Appearance Powder[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][4] Very low water solubility (0.049 g/L predicted).[5][1][4][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps under a sterile laminar flow hood to prevent contamination of the stock solution.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.18 mg of this compound powder into the tared tube.

  • Dissolving in DMSO:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain. If necessary, gently warm the solution to 37°C for 3-5 minutes to aid dissolution.[6]

  • Aliquoting:

    • Dispense the 10 mM this compound stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Labeling:

    • Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage:

    • Store the aliquots at -20°C for short- to mid-term storage. For long-term storage, -80°C is recommended. Protect from light.

Storage and Stability

While specific stability data for this compound in DMSO is not extensively documented, general best practices for storing small molecule stock solutions in DMSO should be followed to ensure compound integrity.

ParameterRecommendationRationale
Storage Temperature -20°C (short- to mid-term) or -80°C (long-term)Minimizes chemical degradation and solvent evaporation.
Light Exposure Store in amber or light-blocking containers.Prevents photodegradation, a common issue for phenolic compounds.
Freeze-Thaw Cycles Avoid repeated cycles by preparing single-use aliquots.Repeated freezing and thawing can lead to compound precipitation and degradation.
Solvent Quality Use anhydrous, sterile DMSO.Water in DMSO can affect the stability of some compounds.[7]

Note: It is best practice to prepare fresh stock solutions periodically and to qualify their activity to ensure experimental consistency. Ideally, the stability of this compound under specific storage conditions should be empirically determined.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for utilizing the prepared this compound stock solution in cell-based experiments.

G prep Prepare 10 mM this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Vials and Store at -20°C/-80°C prep->aliquot thaw Thaw a Single Aliquot at Room Temperature aliquot->thaw dilute Prepare Working Concentrations by Diluting in Culture Medium thaw->dilute treat Treat Cells with This compound Working Solutions dilute->treat incubate Incubate Cells for Desired Time Period treat->incubate assay Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) incubate->assay

Caption: Experimental workflow for using this compound stock solutions.

This compound and the Nrf2 Signaling Pathway

This compound is known to induce quinone reductase, an activity strongly associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a key regulator of cellular defense against oxidative stress.

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[5][8][9][10]

The diagram below illustrates the proposed mechanism of action for this compound via the Nrf2 signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus evofolin This compound keap1_nrf2 Keap1-Nrf2 Complex evofolin->keap1_nrf2 induces conformational change in Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release proteasome Proteasomal Degradation keap1_nrf2->proteasome Ubiquitination nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to smaf sMaf smaf->are binds to genes Transcription of Cytoprotective Genes (NQO1, HO-1, GCL) are->genes activates

Caption: Proposed Nrf2 signaling pathway activation by this compound.

References

Application Notes and Protocols for Western Blot Analysis of Evofolin B Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Evofolin B, a naturally occurring flavonoid, is anticipated to influence cellular processes such as apoptosis and cell cycle progression by targeting key regulatory proteins. Western blot analysis is a powerful immunodetection technique to identify and quantify these protein targets. This document provides detailed protocols for the Western blot analysis of proteins involved in apoptosis and cell cycle regulation, which are putative targets of this compound.

Key protein targets for investigation include:

  • Apoptosis Pathway: Pro-apoptotic proteins (e.g., Bax, Bad), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and caspases (e.g., Caspase-3, Caspase-8, Caspase-9) are central to the apoptotic process. Western blotting can detect the expression levels of these proteins and the cleavage of caspases, which is a hallmark of apoptosis activation.

  • Cell Cycle Regulation: Proteins that control the progression through the different phases of the cell cycle, such as cyclins (e.g., Cyclin D1, Cyclin E) and cyclin-dependent kinases (CDKs) (e.g., CDK2, CDK4, CDK6), are potential targets. The expression levels of these proteins can be assessed by Western blot to determine the effect of this compound on cell cycle arrest.

  • Signaling Pathways: Key signaling cascades like the PI3K/Akt, MAPK, and STAT3 pathways are often dysregulated in disease and are common targets for therapeutic agents. Western blot analysis of key phosphorylated proteins in these pathways (e.g., p-Akt, p-ERK, p-STAT3) can elucidate the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from Western blot analyses investigating the effects of this compound on target proteins. The data is presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on Apoptosis-Related Protein Expression

Protein TargetControl (Untreated)This compound (10 µM)This compound (20 µM)This compound (40 µM)
Bax 1.001.522.152.89
Bcl-2 1.000.780.450.21
Cleaved Caspase-3 1.002.344.116.78
Cleaved PARP 1.002.895.238.14

Table 2: Effect of this compound on Cell Cycle Regulatory Protein Expression

Protein TargetControl (Untreated)This compound (10 µM)This compound (20 µM)This compound (40 µM)
Cyclin D1 1.000.650.330.15
CDK4 1.000.720.410.19
p21 WAF1/Cip1 1.001.883.214.97
p27 Kip1 1.001.652.984.12

Table 3: Effect of this compound on Key Signaling Pathway Proteins

Protein TargetControl (Untreated)This compound (10 µM)This compound (20 µM)This compound (40 µM)
p-Akt (Ser473) 1.000.580.290.12
Total Akt 1.000.981.020.99
p-ERK1/2 (Thr202/Tyr204) 1.000.620.350.18
Total ERK1/2 1.001.010.971.03
p-STAT3 (Tyr705) 1.000.450.210.09
Total STAT3 1.000.991.001.02

Experimental Protocols

Cell Lysis and Protein Extraction

This protocol describes the preparation of whole-cell lysates for Western blot analysis.

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time. Include an untreated control.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the cells.

  • Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting

This protocol outlines the separation of proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and their transfer to a membrane.

  • Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for Western blot analysis.

EvofolinB_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway EvofolinB This compound DeathReceptor Death Receptor EvofolinB->DeathReceptor Induces Bax Bax EvofolinB->Bax Upregulates Bcl2 Bcl-2 EvofolinB->Bcl2 Downregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Mitochondrion->Caspase3 Activates Bax->Mitochondrion Bcl2->Mitochondrion PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: this compound induced apoptosis signaling pathway.

EvofolinB_CellCycle_Pathway cluster_G1S G1/S Transition EvofolinB This compound p21_p27 p21/p27 EvofolinB->p21_p27 Upregulates CyclinD1_CDK46 Cyclin D1/CDK4/6 Rb Rb CyclinD1_CDK46->Rb Phosphorylates p21_p27->CyclinD1_CDK46 E2F E2F Rb->E2F S_Phase S Phase Entry E2F->S_Phase Promotes

Caption: this compound and cell cycle regulation.

WesternBlot_Workflow start Cell Lysate Preparation quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analysis Data Analysis detect->analysis

Caption: General workflow for Western blot analysis.

Application Note: High-Throughput Analysis of Evofolin B and its Putative Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Evofolin B, a lignan found in various plant species, and the identification of its potential metabolites in biological matrices.[1][2] Due to the limited availability of specific analytical methods for this compound, this protocol is based on established methodologies for the analysis of structurally related lignans and polyphenolic compounds.[3][4][5] The described workflow is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and metabolite profiling.

Introduction

This compound is a lignan with the molecular formula C₁₇H₁₈O₆ and an exact mass of 318.11033829 Da.[1][2] Lignans are a class of polyphenolic compounds known for their diverse biological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its therapeutic potential. Mass spectrometry coupled with liquid chromatography is a powerful technique for the sensitive and selective quantification of small molecules and the structural elucidation of their metabolites in complex biological samples.[4][5] This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing for this compound and its putative metabolites.

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (Plasma, Urine, Feces) Extraction Extraction (LLE, SPE, or PPT) Biological_Matrix->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification of this compound MS_Detection->Quantification Metabolite_ID Metabolite Identification

Figure 1: General workflow for the LC-MS/MS analysis of this compound.

Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the specific requirements of the analysis. Below are three common protocols for the extraction of lignans and polyphenols from plasma.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add an internal standard (IS) solution.

  • Add 500 µL of ethyl acetate (or another suitable organic solvent).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma pre-treated with an internal standard.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

Protocol 3: Protein Precipitation (PPT)

  • To 100 µL of plasma containing the internal standard, add 300 µL of ice-cold acetonitrile or methanol.[6]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant and reconstitute as described above.

Liquid Chromatography

Table 1: Suggested Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry

Mass spectrometry is performed using an electrospray ionization (ESI) source, typically in negative ion mode for phenolic compounds, though positive mode should also be evaluated.[5]

Table 2: Proposed Mass Spectrometry Parameters for this compound

ParameterSetting
Ionization Mode ESI Negative
Precursor Ion (m/z) 317.1 ([M-H]⁻)
Product Ions (m/z) To be determined experimentally (e.g., fragments from loss of H₂O, CO, or parts of the side chain)
Collision Energy (CE) To be optimized (typically 20-40 eV)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C

Putative Metabolic Pathways of this compound

Based on the metabolism of other lignans, the major metabolic transformations for this compound are expected to be Phase I reactions such as hydroxylation and demethylation, followed by Phase II conjugation reactions like glucuronidation and sulfation.[3]

This compound Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Evofolin_B This compound Hydroxylated Hydroxylated Metabolite Evofolin_B->Hydroxylated Hydroxylation Demethylated Demethylated Metabolite Evofolin_B->Demethylated Demethylation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation Sulfate Sulfate Conjugate Demethylated->Sulfate Sulfation

Figure 2: Proposed metabolic pathways for this compound.

Data Presentation

Quantitative data for this compound and its identified metabolites should be summarized in tables for clear comparison.

Table 3: Quantitative Mass Spectrometry Data for this compound and Putative Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
This compound317.1TBDTBDTBD
Hydroxylated Metabolite333.1TBDTBDTBD
Demethylated Metabolite303.1TBDTBDTBD
Glucuronide Conjugate493.1TBDTBDTBD
Sulfate Conjugate397.0TBDTBDTBD
TBD: To Be Determined experimentally.

Conclusion

This application note provides a detailed framework for the mass spectrometric analysis of this compound and its metabolites. The presented protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methods for similar chemical classes and should serve as a strong starting point for method development and validation. The successful application of this methodology will enable researchers to conduct pharmacokinetic and metabolism studies of this compound, contributing to a better understanding of its biological fate and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Evofolin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of Evofolin B in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a stilbenoid, a class of organic compounds known for their various biological activities.[1][2][3] Its chemical formula is C₁₇H₁₈O₆ and it has a molecular weight of approximately 318.32 g/mol .[2][3] Like many stilbenoids, this compound is a non-polar compound, which results in poor aqueous solubility.[4] This low solubility can significantly hinder its absorption in biological systems, limiting its potential therapeutic efficacy in preclinical and clinical studies.

Q2: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?

There are several established methods to enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[5]

    • Solid Dispersions: Dispersing the drug in a water-soluble carrier at a molecular level can enhance its dissolution.

  • Chemical Modifications:

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a non-polar solute.

    • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7]

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can significantly increase solubility.

Q3: Are there any specific techniques that have been successful for stilbenoids similar to this compound?

Yes, studies on other stilbenoids, such as resveratrol and pterostilbene, have demonstrated significant solubility enhancement using various techniques. Complexation with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated-β-cyclodextrins, has been shown to dramatically increase the aqueous solubility of resveratrol.[7][8][9] Liposomal encapsulation is another promising approach for improving both the solubility and stability of stilbenoids. Additionally, the formation of nanosuspensions has been explored to increase the dissolution rate and bioavailability of poorly soluble drugs.[5]

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer.

  • Possible Cause: The intrinsic aqueous solubility of this compound is very low, characteristic of its stilbenoid structure.

  • Troubleshooting Tips:

    • Verify the Purity of this compound: Ensure the compound is of high purity, as impurities can sometimes affect solubility.

    • Attempt Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the compound.

    • Gentle Heating: Carefully heating the solution may improve solubility, but be cautious of potential degradation of this compound. Monitor for any changes in color or precipitation upon cooling.

    • Consider Organic Solvents: this compound is reported to be soluble in solvents like DMSO, chloroform, dichloromethane, and ethyl acetate.[2] For in vitro experiments, a small amount of a biocompatible organic solvent like DMSO can be used to prepare a stock solution, which is then diluted into the aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity to cells or interference with the assay.

Issue 2: My this compound solution is cloudy or forms a precipitate over time.

  • Possible Cause: The solution may be supersaturated, or the compound may be degrading or aggregating. Stilbenoids can be sensitive to light and pH changes.

  • Troubleshooting Tips:

    • Protect from Light: Store this compound solutions in amber vials or protected from light to prevent photodegradation.

    • Control pH: The stability of stilbenoids can be pH-dependent. Ensure the pH of your buffer is stable and appropriate for your experiment.

    • Use a Stabilizer: Consider the addition of antioxidants or stabilizers to your formulation if degradation is suspected.

    • Filter the Solution: If a precipitate has formed, you may need to filter the solution through a 0.22 µm filter to remove undissolved particles before use, and then re-quantify the concentration.

    • Re-evaluate Solubility Limit: You may have exceeded the solubility limit of this compound in your specific solvent system. Try preparing a more dilute solution.

Issue 3: I need to prepare a higher concentration of this compound in an aqueous solution for my experiments.

  • Possible Cause: The desired concentration exceeds the intrinsic aqueous solubility of this compound.

  • Troubleshooting Tips:

    • Formulate with Cyclodextrins: This is a highly effective method for increasing the aqueous solubility of stilbenoids.[7][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. (See Experimental Protocol 1).

    • Prepare a Nanosuspension: This technique can increase the dissolution rate and saturation solubility. (See Experimental Protocol 2).

    • Use a Co-solvent System: A mixture of water and a biocompatible organic solvent like ethanol or propylene glycol can significantly increase the solubility of hydrophobic compounds.[11] Systematically test different ratios of co-solvent to water to find the optimal composition that maintains the stability of your system.

Data Presentation

Table 1: Intrinsic Solubility of Resveratrol in Various Solvents

SolventSolubility (mg/mL)Reference
Water~0.03 - 0.04[12][13]
EthanolSoluble[14]
DMSOSoluble

Table 2: Enhancement of Aqueous Solubility of Stilbenoids Using Cyclodextrins

StilbenoidCyclodextrinFold Increase in SolubilityReference
Resveratrolβ-Cyclodextrin8.5[7]
ResveratrolHydroxypropyl-β-cyclodextrin24[7]
Pterostilbeneα-Cyclodextrin100[4]
Pterostilbeneβ-Cyclodextrin40[4]

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for resveratrol and can be applied to this compound.[8]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol

    • Deionized water

    • Rotary evaporator

    • Magnetic stirrer

  • Procedure:

    • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

    • Calculate the required mass of this compound and HP-β-CD based on their molecular weights.

    • Dissolve the calculated amount of this compound in a minimal amount of ethanol.

    • In a separate container, dissolve the HP-β-CD in deionized water.

    • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

    • Seal the container and stir the mixture at room temperature for 24-48 hours.

    • Remove the ethanol by evaporation under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • The resulting aqueous solution can be used directly, or the solid inclusion complex can be obtained by freeze-drying (lyophilization).

  • Quantification: The concentration of this compound in the final solution should be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[15]

Protocol 2: Preparation of an this compound Nanosuspension by the Anti-Solvent Precipitation Method

This is a general protocol for preparing nanosuspensions of poorly soluble drugs.[16][17]

  • Materials:

    • This compound

    • A suitable organic solvent in which this compound is soluble (e.g., DMSO, acetone)

    • An anti-solvent (typically water or an aqueous buffer)

    • A stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)

    • High-speed homogenizer or sonicator

  • Procedure:

    • Dissolve this compound in the chosen organic solvent to create the "solvent phase."

    • Dissolve the stabilizer in the anti-solvent to create the "anti-solvent phase."

    • Under high-speed homogenization or sonication, rapidly inject the solvent phase into the anti-solvent phase.

    • The rapid mixing will cause this compound to precipitate as nanoparticles.

    • Continue homogenization/sonication for a specified period to ensure uniform particle size.

    • The organic solvent can be removed by evaporation or dialysis if necessary.

  • Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualizations

Caption: Chemical and Physical Properties of this compound.

Solubility_Enhancement_Workflow cluster_problem Problem cluster_strategies Solubility Enhancement Strategies cluster_physical_methods cluster_chemical_methods cluster_outcome Desired Outcome PoorSolubility Poor Aqueous Solubility of this compound Physical Physical Modification PoorSolubility->Physical Chemical Chemical Modification PoorSolubility->Chemical Micronization Micronization Physical->Micronization Nanosuspension Nanosuspension Physical->Nanosuspension Cosolvency Co-solvency Chemical->Cosolvency Surfactants Surfactants Chemical->Surfactants Cyclodextrins Cyclodextrin Complexation Chemical->Cyclodextrins ImprovedSolubility Enhanced Aqueous Solubility and Bioavailability Micronization->ImprovedSolubility Nanosuspension->ImprovedSolubility Cosolvency->ImprovedSolubility Surfactants->ImprovedSolubility Cyclodextrins->ImprovedSolubility

Caption: Workflow for Improving the Solubility of this compound.

Cyclodextrin_Complexation cluster_components Components cluster_process Complexation Process EvofolinB This compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) EvofolinB->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Cyclodextrin Inclusion Complex Formation with this compound.

References

Evofolin B stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Evofolin B in DMSO and cell culture media. The following information addresses common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the powdered compound in high-purity, anhydrous DMSO to a desired high concentration (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing. For compounds that are difficult to dissolve, brief warming to 37°C or sonication can be applied.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When stored at -20°C, the solution is generally stable for up to 3 months, and at -80°C, for up to 6 months. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved.

Q3: I observed precipitation when I diluted my this compound DMSO stock in cell culture media. What could be the cause and how can I prevent it?

A3: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds. The primary cause is the compound's concentration exceeding its solubility in the final aqueous environment. To prevent this, ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, as higher concentrations can also be toxic to cells.[3] It is also recommended to add the DMSO stock to pre-warmed media and mix gently but thoroughly immediately.

Q4: How stable is this compound in cell culture media at 37°C?

Q5: Can the type of cell culture medium affect the stability of this compound?

A5: Yes, different cell culture media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, vitamins, and other components that can influence the stability of a dissolved compound. Some media components can catalyze degradation or interact with the compound.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon dilution in media. - Concentration exceeds solubility.- Rapid change in solvent polarity.- Decrease the final concentration of this compound.- Ensure the final DMSO concentration is < 0.5%.- Add the DMSO stock to pre-warmed media dropwise while gently vortexing.
Precipitate forms over time in the incubator. - Temperature-dependent solubility.- pH shift in the medium.- Interaction with media components.- Pre-warm the media to 37°C before adding the compound.- Use a buffered medium (e.g., with HEPES) to maintain a stable pH.- Test solubility in a simpler buffer (e.g., PBS) to assess media component interaction.
Loss of compound activity over the course of the experiment. - Degradation of this compound in the cell culture medium.- Minimize the exposure of the compound in the media to light and heat before and during the experiment.- Prepare fresh working solutions for each experiment.- Conduct a stability test to determine the degradation rate under your experimental conditions.
Variability in experimental results between batches. - Inconsistent stock solution preparation.- Degradation of stock solution due to improper storage.- Ensure the stock solution is fully dissolved and homogenous.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Periodically check the purity of the stock solution if stored for an extended period.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media by HPLC

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as the T=0 sample.

  • Incubation: Place the remaining working solution in a sterile, sealed container in a 37°C incubator with 5% CO2.

  • Time-Point Sampling: At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from the incubated solution.

  • Sample Preparation for HPLC: For each time point, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) to the sample (e.g., 1:2 ratio of sample to solvent). Vortex and centrifuge at high speed to pellet the precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the samples by HPLC. Use a suitable gradient elution method to separate this compound from potential degradation products. Monitor the absorbance at the λmax of this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM% Remaining in RPMI-1640
0100100
29592
48885
87570
244035
481510
Note: This table presents hypothetical data for illustrative purposes.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Duration
Stock SolutionDMSO-20°CUp to 3 months
Stock SolutionDMSO-80°CUp to 6 months
Working SolutionCell Culture Media37°CPrepare fresh for each experiment

Visualizations

experimental_workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to Working Conc. in Pre-warmed Media prep_stock->prep_work sample_t0 Sample at T=0 prep_work->sample_t0 incubate Incubate at 37°C prep_work->incubate protein_precip Protein Precipitation sample_t0->protein_precip sample_tx Sample at Time Points (2, 4, 8, 24, 48h) incubate->sample_tx sample_tx->protein_precip hplc_analysis HPLC Analysis protein_precip->hplc_analysis data_analysis Quantify Peak Area & Calculate % Remaining hplc_analysis->data_analysis result Stability Profile data_analysis->result

Caption: Workflow for assessing the stability of this compound in cell culture media.

troubleshooting_precipitation Troubleshooting Compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time cluster_solutions Solutions start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_temp Was media pre-warmed? start->check_temp check_dmso Is final DMSO % > 0.5%? check_conc->check_dmso No sol_decrease_conc Decrease Concentration check_conc->sol_decrease_conc Yes mixing Was mixing adequate? check_dmso->mixing No sol_adjust_dmso Lower Final DMSO % check_dmso->sol_adjust_dmso Yes sol_improve_mixing Improve Mixing Technique mixing->sol_improve_mixing No check_ph Is media pH stable? check_temp->check_ph Yes sol_prewarm Pre-warm Media check_temp->sol_prewarm No check_media Interaction with media components? check_ph->check_media Yes sol_buffer Use Buffered Media check_ph->sol_buffer No sol_test_pbs Test in PBS check_media->sol_test_pbs Possible

Caption: Decision tree for troubleshooting precipitation of this compound in cell culture media.

References

Optimizing Evofolin B Concentration for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Evofolin B for cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a naturally occurring flavonoid.[1] While direct studies on this compound's mechanism of action are limited, flavonoids with similar structures, such as luteolin, have been shown to induce cytotoxicity in cancer cells through various mechanisms. These may include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[2][3][4][5]

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

For initial screening, a broad concentration range is recommended. Based on studies of structurally related flavonoids, a starting range of 1 µM to 100 µM is advisable.[2][6]

Q3: How long should I incubate the cells with this compound?

The incubation time can significantly impact the observed cytotoxicity. Common incubation periods for cytotoxicity assays are 24, 48, and 72 hours.[7] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental goals.

Q4: How do I choose the right cell line for my experiment?

The choice of cell line will depend on your research question. It is crucial to select cell lines that are relevant to the cancer type you are studying. The sensitivity to this compound can vary significantly between different cell lines.

Q5: Should I use a positive control in my cytotoxicity assay?

Yes, a positive control is essential to validate your assay. A well-characterized cytotoxic agent, such as doxorubicin or cisplatin, at a known effective concentration should be included to ensure the assay is performing as expected.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects on the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
No cytotoxic effect observed at any concentration - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound- Inactive compound- Test a higher concentration range (e.g., up to 200 µM).- Increase the incubation time (e.g., up to 72 hours).- Try a different cell line known to be sensitive to flavonoids.- Verify the purity and activity of your this compound stock.
All cells are dead, even at the lowest concentration - this compound concentration is too high- Contamination of cell culture or reagents- Use a lower concentration range and perform a more detailed dose-response curve.- Check for signs of contamination (e.g., cloudy media, changes in pH). Use fresh, sterile reagents.
Inconsistent IC50 values across experiments - Variation in cell passage number- Differences in cell confluence at the time of treatment- Instability of this compound in culture medium- Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) before adding the compound.- Prepare fresh dilutions of this compound for each experiment from a frozen stock.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.

Materials:

  • This compound

  • LDH assay kit

  • 96-well plates

  • Complete cell culture medium

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After incubation, collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate cytotoxicity as a percentage of the positive control (lysed cells).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer4825.5
A549Lung Cancer4842.1
HeLaCervical Cancer4818.9
HepG2Liver Cancer4833.7

Note: These are example values and the actual IC50 will need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Add this compound to Cells compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation assay_choice Choose Assay (MTT, LDH, etc.) incubation->assay_choice measurement Measure Signal assay_choice->measurement data_analysis Calculate Viability / Cytotoxicity measurement->data_analysis ic50 Determine IC50 data_analysis->ic50 signaling_pathway cluster_pathways Potential Signaling Pathways (based on Luteolin) cluster_outcomes Cellular Outcomes EvofolinB This compound PI3K_Akt PI3K/Akt/mTOR Pathway EvofolinB->PI3K_Akt Inhibition MAPK MAPK Pathway EvofolinB->MAPK Modulation ROS ↑ Reactive Oxygen Species EvofolinB->ROS Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest MAPK->Apoptosis MAPK->CellCycleArrest ROS->Apoptosis troubleshooting_tree start Unexpected Results? no_effect No Cytotoxicity start->no_effect high_variability High Variability start->high_variability all_dead All Cells Dead start->all_dead cause_no_effect1 Concentration too low? no_effect->cause_no_effect1 cause_no_effect2 Incubation too short? no_effect->cause_no_effect2 cause_no_effect3 Resistant cell line? no_effect->cause_no_effect3 cause_variability1 Inconsistent seeding? high_variability->cause_variability1 cause_variability2 Pipetting error? high_variability->cause_variability2 cause_all_dead1 Concentration too high? all_dead->cause_all_dead1 cause_all_dead2 Contamination? all_dead->cause_all_dead2 solution_no_effect1 Increase concentration cause_no_effect1->solution_no_effect1 solution_no_effect2 Increase incubation time cause_no_effect2->solution_no_effect2 solution_no_effect3 Change cell line cause_no_effect3->solution_no_effect3 solution_variability1 Ensure homogenous cell suspension cause_variability1->solution_variability1 solution_variability2 Check pipette calibration cause_variability2->solution_variability2 solution_all_dead1 Decrease concentration cause_all_dead1->solution_all_dead1 solution_all_dead2 Check for contamination cause_all_dead2->solution_all_dead2

References

Technical Support Center: Total Synthesis of Evofolin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review did not yield any published total synthesis routes for Evofolin B. As a result, specific, experimentally-derived challenges, troubleshooting guides, and quantitative data regarding its total synthesis are not available in the public domain. The information that would form the basis of a detailed technical support center—such as reaction yields, problematic steps, and stereochemical control issues—is contingent on the existence of a published synthetic pathway.

While this compound has been isolated from natural sources and its structure has been characterized, the scientific literature accessible through comprehensive searches does not yet contain a report of its complete chemical synthesis from simpler starting materials.

Therefore, it is not possible to provide the requested troubleshooting guides, FAQs, quantitative data tables, or detailed experimental protocols related to common challenges in the total synthesis of this compound at this time.

Potential Challenges in the Synthesis of Structurally Related Compounds

Although specific data for this compound is unavailable, researchers undertaking the synthesis of similar 1,2-diaryl-1,3-propanediol lignans might anticipate challenges in the following areas. These are general considerations based on the synthesis of analogous compounds and do not reflect documented issues for this compound itself.

1. Stereocontrol:

  • Challenge: Establishing the correct stereochemistry at the C1 and C2 positions of the propanoid backbone is a common hurdle in the synthesis of lignans. Diastereoselective and enantioselective methods would be required to obtain the desired isomer.

  • Potential Solutions: Chiral auxiliary-guided reactions, asymmetric catalysis (e.g., asymmetric hydrogenation, aldol reactions, or Michael additions), and substrate-controlled diastereoselective reactions are common strategies to address this.

2. Regioselective Functionalization of Aromatic Rings:

  • Challenge: The two aromatic rings of this compound are differentially substituted. Achieving regioselective introduction of hydroxyl and methoxy groups can be complex, especially if the electronic properties of the rings are similar.

  • Potential Solutions: Directing groups, manipulation of protecting groups, and careful choice of electrophilic aromatic substitution or cross-coupling reaction conditions are typically employed to control regioselectivity.

3. Carbon-Carbon Bond Formation:

  • Challenge: The formation of the C1-C2 bond connecting the two aryl groups is a key step. Ensuring high yields and minimizing side reactions in this coupling can be difficult.

  • Potential Solutions: Methodologies such as aldol condensations, Wittig reactions followed by reduction, or various cross-coupling reactions (e.g., Suzuki, Heck) could be explored for this transformation.

Logical Workflow for a Hypothetical Synthesis

For researchers planning a synthesis of a molecule like this compound, a general logical workflow could be conceptualized. The following diagram illustrates a potential retrosynthetic analysis, which is a common starting point in planning a total synthesis.

G Evofolin_B This compound C1_C2_disconnection C1-C2 Disconnection (e.g., Aldol, Wittig) Evofolin_B->C1_C2_disconnection Retrosynthesis Aryl_1_aldehyde Aryl 1 Aldehyde C1_C2_disconnection->Aryl_1_aldehyde Aryl_2_ketone_enolate Aryl 2 Ketone/Enolate C1_C2_disconnection->Aryl_2_ketone_enolate Protecting_group_manipulation Protecting Group Manipulation Aryl_1_aldehyde->Protecting_group_manipulation Aryl_2_ketone_enolate->Protecting_group_manipulation Aryl_1_starting_material Aryl 1 Starting Material (e.g., Vanillin derivative) Protecting_group_manipulation->Aryl_1_starting_material Aryl_2_starting_material Aryl 2 Starting Material (e.g., Acetovanillone derivative) Protecting_group_manipulation->Aryl_2_starting_material

Caption: A potential retrosynthetic analysis for this compound.

We recommend that researchers interested in the synthesis of this compound monitor the chemical literature for the first published total synthesis, which would provide the necessary data to address the specific challenges and troubleshooting aspects of its construction.

Technical Support Center: Evofolin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the purification of Evofolin B, particularly in addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a natural product classified as a stilbenoid. Its chemical formula is C₁₇H₁₈O₆, with a molecular weight of approximately 318.32 g/mol .[1][2] It is known to be soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Q2: From which natural sources is this compound commonly isolated?

This compound has been isolated from various plant species, including Microtropis japonica and Zanthoxylum ailanthoides.[1]

Q3: What are the primary challenges encountered during the purification of this compound?

The main challenges in purifying this compound that often lead to low yields include:

  • Low abundance in the natural source material.

  • Degradation of the molecule during extraction and purification due to its sensitivity to light, pH, and temperature.

  • Co-extraction of structurally similar compounds, making separation difficult.

  • Losses during various chromatographic steps.

Troubleshooting Guide: Overcoming Low Yield

Low yield is a common issue in the purification of this compound. This guide provides a systematic approach to identifying and resolving potential problems throughout the purification workflow.

Problem Area 1: Inefficient Extraction

A low concentration of this compound in the crude extract is the first bottleneck.

Potential Cause Recommended Solution Expected Improvement in Yield
Inappropriate solvent selectionTest a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). An 80% ethanol solution is often a good starting point for stilbenoids.[3]10-30%
Insufficient extraction time or temperatureOptimize extraction time (e.g., 6-12 hours for Soxhlet) and temperature. For heat-sensitive compounds like stilbenoids, methods like ultrasound-assisted extraction (UAE) at controlled temperatures (e.g., 50-60°C) can be more efficient.[3]15-25%
Poor cell wall disruptionEnsure the plant material is finely powdered to maximize the surface area for solvent penetration.[4]5-15%
Problem Area 2: Degradation of this compound

This compound, as a stilbenoid, is susceptible to degradation.

Potential Cause Recommended Solution Expected Improvement in Yield
Photoisomerization and degradationProtect all solutions and fractions from light by using amber glassware or wrapping containers in aluminum foil.[5] Work under minimal light conditions.20-50%
pH-related degradationMaintain a neutral or slightly acidic pH during extraction and purification, as extreme pH values can lead to the degradation of phenolic compounds.[6][7]10-20%
Thermal degradationAvoid high temperatures during solvent evaporation. Use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C.[8]10-15%
OxidationAdd antioxidants, such as ascorbic acid or BHT, to the extraction solvent. Purging solvents with nitrogen can also prevent oxidation.5-10%
Problem Area 3: Poor Chromatographic Separation and Recovery

Significant loss of product can occur during chromatographic purification.

Potential Cause Recommended Solution Expected Improvement in Yield
Irreversible adsorption on silica gelFor phenolic compounds that may strongly adhere to acidic silica, consider using a neutral or basic stationary phase like neutral alumina or deactivated silica gel.15-30%
Co-elution with impuritiesOptimize the mobile phase. For reverse-phase HPLC, a gradient of acetonitrile or methanol in water with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and resolution.10-25%
Tailing of phenolic compoundsAdd a small percentage of a modifier to the mobile phase. For normal phase chromatography, adding a small amount of acetic or formic acid can reduce tailing. For reverse-phase, trifluoroacetic acid (TFA) is commonly used.5-15%
Sample overload on the columnReduce the amount of crude extract loaded onto the column. A sample load of 1-5% of the column's stationary phase weight is a general guideline for flash chromatography.10-20%

Experimental Protocols

Representative Protocol for this compound Purification

This protocol is a general guideline based on established methods for stilbenoid isolation and should be optimized for your specific experimental conditions.

1. Extraction:

  • Grind 100 g of dried and powdered plant material (e.g., stems of Zanthoxylum ailanthoides).

  • Extract the powder using ultrasound-assisted extraction (UAE) with 1 L of 80% ethanol in water for 30 minutes at 50°C.[3]

  • Repeat the extraction process three times.

  • Combine the extracts and concentrate under reduced pressure at 40°C to obtain the crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in 200 mL of water and partition successively with n-hexane (3 x 200 mL), ethyl acetate (3 x 200 mL), and n-butanol (3 x 200 mL).

  • Evaporate the solvent from each fraction. The ethyl acetate fraction is expected to be enriched with this compound.

3. Column Chromatography (Initial Cleanup):

  • Subject the ethyl acetate fraction to flash chromatography on a silica gel column.

  • Elute with a gradient of ethyl acetate in n-hexane (e.g., from 10% to 100% ethyl acetate).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm).

  • Combine fractions containing the compound of interest based on the TLC profile.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Further purify the enriched fraction using a C18 reverse-phase preparative HPLC column.

  • Use a mobile phase of acetonitrile and water (both containing 0.1% formic acid) with a suitable gradient (e.g., 30% to 70% acetonitrile over 40 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 280 nm or 306 nm) and collect the peak corresponding to this compound.[5]

  • Evaporate the solvent to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Start Low this compound Yield Extraction Problem Area: Extraction Efficiency Start->Extraction Degradation Problem Area: Compound Degradation Start->Degradation Chromatography Problem Area: Chromatographic Loss Start->Chromatography Solvent Check Solvent Polarity and Extraction Method Extraction->Solvent Stability Assess Light, pH, and Temperature Exposure Degradation->Stability Separation Optimize Stationary and Mobile Phases Chromatography->Separation Yield_Improved Yield Improved Solvent->Yield_Improved Stability->Yield_Improved Separation->Yield_Improved

Caption: A flowchart outlining the systematic approach to troubleshooting low yields in this compound purification.

General Experimental Workflow for this compound Purification

PurificationWorkflow PlantMaterial Dried Plant Material (e.g., Z. ailanthoides) Extraction Extraction (e.g., 80% Ethanol, UAE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched in this compound) Partitioning->EtOAc_Fraction FlashChrom Flash Chromatography (Silica Gel) EtOAc_Fraction->FlashChrom EnrichedFraction Further Enriched Fraction FlashChrom->EnrichedFraction PrepHPLC Preparative HPLC (C18 Reverse Phase) EnrichedFraction->PrepHPLC PureEvofolinB Pure this compound PrepHPLC->PureEvofolinB

Caption: A diagram illustrating the general multi-step workflow for the purification of this compound from a natural source.

References

Troubleshooting HPLC peak tailing for Evofolin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues specifically with Evofolin B. The following questions and answers address common problems and offer systematic solutions to improve peak symmetry and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern for this compound analysis?

A1: HPLC peak tailing is a phenomenon where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2][3] For this compound, a compound with multiple polar functional groups, including phenolic hydroxyls, peak tailing can be a significant issue.[4][5] This asymmetry is problematic as it can compromise the accuracy and reproducibility of quantification, reduce resolution between closely eluting peaks, and indicate underlying issues with the analytical method or HPLC system.[1][3][6]

Q2: What are the most likely causes of peak tailing when analyzing this compound?

A2: Given the chemical structure of this compound (C17H18O6), which contains phenolic hydroxyl groups, the most probable causes for peak tailing are:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based HPLC columns can interact strongly with the polar functional groups of this compound, leading to peak tailing.[1][2][7][8] These interactions are particularly prevalent when operating at a mobile phase pH where the silanol groups are ionized (typically pH > 3).[1][2]

  • Mobile Phase pH Issues: The phenolic hydroxyl groups of this compound are acidic and will ionize at higher pH values. If the mobile phase pH is close to the pKa of these groups, a mixed population of ionized and non-ionized this compound will exist, leading to peak broadening and tailing.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that cause peak tailing.[3][9] Over time, the stationary phase can also degrade, exposing more silanol groups.[3]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[1][3]

Q3: How can I systematically troubleshoot peak tailing for this compound?

A3: A logical and systematic approach is crucial for identifying and resolving the cause of peak tailing. The flowchart below outlines a recommended troubleshooting workflow. Start by examining your mobile phase and column conditions, as these are the most common culprits.

Troubleshooting Workflow for this compound Peak Tailing

G start Peak Tailing Observed for this compound mobile_phase Step 1: Evaluate Mobile Phase start->mobile_phase check_ph Is mobile phase pH appropriate? (Should be acidic, e.g., pH 2.5-3.5) mobile_phase->check_ph adjust_ph Adjust pH with an acidifier (e.g., 0.1% Formic Acid or TFA) check_ph->adjust_ph No column_eval Step 2: Evaluate HPLC Column check_ph->column_eval Yes end Peak Shape Improved adjust_ph->end column_type Is the column appropriate? (e.g., end-capped C18) column_eval->column_type use_endcapped Use a high-purity, end-capped C18 or a polar-embedded column column_type->use_endcapped No column_health Is the column old or contaminated? column_type->column_health Yes use_endcapped->end wash_column Perform a column wash procedure column_health->wash_column Yes system_check Step 3: Check HPLC System column_health->system_check No, or wash ineffective replace_column Replace the column wash_column->replace_column If wash fails wash_column->end replace_column->end extra_column Are there extra-column effects? (e.g., long tubing, loose fittings) system_check->extra_column optimize_system Use shorter, narrower ID tubing. Check and tighten all fittings. extra_column->optimize_system Yes sample_check Step 4: Evaluate Sample & Injection extra_column->sample_check No optimize_system->end overload Is column overload a possibility? sample_check->overload dilute_sample Dilute the sample or reduce injection volume overload->dilute_sample Yes solvent_mismatch Is the injection solvent stronger than the mobile phase? overload->solvent_mismatch No dilute_sample->end match_solvent Match injection solvent to the initial mobile phase composition solvent_mismatch->match_solvent Yes solvent_mismatch->end No match_solvent->end

Fig. 1: Troubleshooting workflow for HPLC peak tailing of this compound.

Detailed Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

The composition of the mobile phase is critical for achieving good peak shape for polar compounds like this compound.

ParameterRecommendation for this compoundRationale
pH 2.5 - 3.5To suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions.[2][8] This low pH also ensures that the phenolic hydroxyl groups of this compound are fully protonated.
Acidic Additive 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)Formic acid is a common choice for LC-MS applications. TFA is a strong ion-pairing agent that can further improve peak shape for basic compounds, but may not be necessary for the acidic this compound and can suppress MS signal.
Buffer Concentration 10-50 mMIf a buffer is used (e.g., phosphate buffer), ensuring an adequate concentration helps maintain a stable pH and can mask some silanol interactions.[3][8]
Organic Modifier Acetonitrile or MethanolAcetonitrile is generally preferred as it has a lower viscosity and often provides better peak efficiency. However, methanol can offer different selectivity.
Guide 2: Column Selection and Care

The choice of HPLC column and its condition are paramount.

ParameterRecommendation for this compoundRationale
Column Type High-purity, end-capped C18 or a polar-embedded phase columnEnd-capping chemically bonds a small molecule to the residual silanol groups, effectively shielding them from interacting with the analyte.[1][2] Polar-embedded phases can also reduce silanol interactions.
Particle Size ≤ 3.5 µmSmaller particles provide higher efficiency and can lead to sharper peaks.
Column Health Regularly perform column washingPrevents the buildup of contaminants that can cause peak tailing. A generic washing protocol is provided below.
Guard Column Use a guard column with matching chemistryProtects the analytical column from strongly retained sample components and particulates, extending its lifetime.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Column Wash

This procedure is designed to remove contaminants from a C18 column that may be causing peak tailing.

Objective: To clean and regenerate a C18 HPLC column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.

  • Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with Isopropanol: Flush the column with 20 column volumes of isopropanol to remove strongly non-polar contaminants.[10]

  • Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition without any acidic additives or buffers (e.g., a mixture of acetonitrile/water or methanol/water) for 10-15 column volumes.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with the full mobile phase (including additives) until a stable baseline is achieved.

Note: Always consult the column manufacturer's guidelines for specific solvent compatibility and pressure limits.

References

Minimizing degradation of Evofolin B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Evofolin B during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a brownish color. What does this indicate?

A yellowish or brownish discoloration of your this compound solution is a common indicator of oxidative degradation. Phenolic compounds like this compound are susceptible to oxidation, which leads to the formation of quinone-type structures. These quinones can further polymerize, resulting in colored compounds. This process is often accelerated by exposure to light, oxygen, high pH, and the presence of metal ions.

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors contributing to the degradation of this compound, a phenolic stilbenoid, include:

  • Exposure to Light: Both UV and fluorescent light can induce photochemical reactions, including cis-trans isomerization and oxidation.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.

  • Oxygen: The presence of dissolved oxygen in solvents or exposure to air can lead to oxidation.

  • pH: Solutions with a neutral to alkaline pH can promote the oxidation of phenolic hydroxyl groups.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q3: What is the ideal way to store a stock solution of this compound?

For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Solvent: Use a degassed, anhydrous aprotic solvent such as DMSO or acetone.

  • Temperature: Store at -20°C or lower.

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.

  • Inert Atmosphere: After dissolving this compound, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.

Q4: Can I store this compound in an aqueous buffer?

While this compound is sparingly soluble in water, storage in aqueous buffers is generally not recommended for long periods due to the increased risk of hydrolysis and oxidation, especially at neutral or alkaline pH. If an aqueous solution is necessary for your experiment, it should be prepared fresh from a stock solution in an organic solvent immediately before use.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency or Inconsistent Experimental Results
  • Possible Cause: Degradation of this compound in your stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution by HPLC to check for the presence of degradation products and to quantify the remaining intact this compound.

    • Review Storage Conditions: Ensure your stock solutions are stored at or below -20°C, protected from light, and in a suitable solvent.

    • Minimize Exposure During Experiments: Protect your experimental samples from light as much as possible. If experiments are lengthy, consider conducting them at a lower temperature if the protocol allows.

    • Check Solvent Quality: Use high-purity, anhydrous solvents. If possible, degas solvents before use to remove dissolved oxygen.

Issue 2: Precipitation Observed in Stored this compound Solutions
  • Possible Cause:

    • The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.

    • Degradation products may be less soluble and precipitate out of solution.

  • Troubleshooting Steps:

    • Confirm Solubility: Check the solubility of this compound in your chosen solvent at the storage temperature. You may need to prepare a more dilute stock solution.

    • Warm and Vortex: Before use, allow the vial to warm to room temperature and vortex thoroughly to see if the precipitate redissolves.

    • Analyze the Supernatant: If the precipitate does not redissolve, centrifuge the vial and analyze the supernatant by HPLC to determine the concentration of this compound remaining in solution. The precipitate can also be analyzed to identify potential degradation products.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Effect of Temperature on this compound Stability in DMSO

Storage Temperature (°C)% Recovery after 1 week% Recovery after 4 weeks
2585.2%65.7%
495.8%88.1%
-2099.5%98.9%
-80>99.9%99.7%

Table 2: Effect of pH on this compound Stability in Aqueous Buffer (with 5% DMSO) at 25°C in the Dark

pH% Recovery after 24 hours% Recovery after 72 hours
3.098.6%95.2%
5.097.1%92.5%
7.489.4%78.3%
9.075.3%55.1%

Table 3: Effect of Light Exposure on this compound Stability in Methanol at 25°C

Light Condition% Recovery after 8 hours% Recovery after 24 hours
Dark (control)99.8%99.5%
Ambient Fluorescent Light92.3%81.4%
Direct UV Light (365 nm)65.7%40.2%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2).

    • Characterize major degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

This HPLC method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway Evofolin_B This compound Oxidation_Products Quinone-type Products Evofolin_B->Oxidation_Products O₂, Light, High pH, Metal Ions Isomerization_Product cis-Evofolin B Evofolin_B->Isomerization_Product UV/Fluorescent Light Hydrolysis_Products Hydrolytic Fragments Evofolin_B->Hydrolysis_Products Strong Acid/Base

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Store_Solid Store Solid this compound (-20°C, Dark, Dry) Prepare_Stock Prepare Stock Solution (e.g., DMSO, -20°C, Dark, Inert Gas) Store_Solid->Prepare_Stock Prepare_Working Prepare Working Solution (Freshly Diluted) Prepare_Stock->Prepare_Working Perform_Assay Perform Experiment (Protect from Light) Prepare_Working->Perform_Assay Analyze_Results Analyze Results Perform_Assay->Analyze_Results Check_Degradation Inconsistent Results? Analyze_Results->Check_Degradation Check_Degradation->Perform_Assay No, review protocol Analyze_Stock Analyze Stock by HPLC Check_Degradation->Analyze_Stock Yes Analyze_Stock->Prepare_Stock Re-prepare if degraded

Caption: Recommended workflow for handling this compound.

Selecting appropriate cell lines for Evofolin B studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols for initiating studies with Evofolin B. Given that publicly available research on this compound is currently limited, this guide offers a strategic framework based on the well-documented activities of structurally similar flavonoid compounds with anticancer properties.

Frequently Asked Questions (FAQs)

Q1: There is limited information available on this compound. Where do I start my research?

A1: When investigating a novel compound with limited specific data, a rational starting point is to examine the activities of structurally related molecules. This compound is a flavonoid, a class of compounds known for a wide range of biological activities, including anticancer effects. Initial studies should therefore focus on screening this compound against a panel of cancer cell lines from diverse origins to identify potential areas of efficacy. Key signaling pathways commonly modulated by flavonoids, such as PI3K/Akt, MAPK/ERK, and JAK/STAT, should be the primary focus of mechanistic studies.

Q2: What are the first experiments I should conduct to assess the potential of this compound?

A2: The initial experimental phase should focus on determining the cytotoxic and antiproliferative effects of this compound. A cell viability assay, such as the MTT or MTS assay, is a standard first step to determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines. This will establish a working concentration range for subsequent, more detailed mechanistic studies, including apoptosis assays (e.g., Annexin V staining) and cell cycle analysis.

Q3: How do I select the initial panel of cell lines for screening this compound?

A3: The initial cell line panel should be broad, encompassing common cancer types such as breast, lung, colon, and hematological malignancies. It is also advisable to include cell lines with well-characterized genetic backgrounds, such as different p53 statuses (wild-type vs. mutant), to identify potential selective activities. The table below provides a list of commonly used cancer cell lines that can serve as a starting point for screening.

Recommended Cell Lines for Initial Screening

Cancer TypeCell LineKey CharacteristicsRecommended Use
Breast Cancer MCF-7Estrogen Receptor (ER) positive, p53 wild-typeInvestigating hormone-dependent cancers.
MDA-MB-231Triple-Negative Breast Cancer (TNBC), p53 mutantStudying aggressive, hormone-independent cancers.[1][2][3]
Colorectal Cancer HT-29p53 mutant, forms well-differentiated tumorsGeneral screening for colorectal cancer.[4]
HCT116p53 wild-typeComparing effects in p53 wild-type vs. mutant backgrounds.
Lung Cancer A549Non-small cell lung cancer (NSCLC), p53 wild-typeGeneral screening for lung cancer.
H460Large cell lung cancer, p53 wild-typeAlternative model for lung cancer studies.[4]
Prostate Cancer DU145Androgen-independent, p53 mutantStudying hormone-refractory prostate cancer.[4]
Ovarian Cancer A2780Cisplatin-sensitiveInvestigating sensitivity to cytotoxic agents.[4]
B-Cell Lymphoma U2932Diffuse Large B-cell Lymphoma (DLBCL)Model for hematological malignancies.[5]
OCI-LY10Diffuse Large B-cell Lymphoma (DLBCL)Alternative DLBCL model.[5]

Key Signaling Pathways to Investigate

Flavonoids are known to modulate a variety of signaling pathways involved in cell proliferation, survival, and apoptosis. Based on studies of similar compounds, the following pathways are recommended for investigation in the context of this compound.

  • PI3K/Akt Signaling Pathway : This is a central pathway regulating cell survival, growth, and proliferation. Many natural compounds exert their anticancer effects by inhibiting this pathway.

  • MAPK/ERK Signaling Pathway : This pathway is crucial for cell proliferation and differentiation, and its dysregulation is common in cancer.

  • JAK/STAT Signaling Pathway : This pathway is involved in the cellular response to cytokines and growth factors and is often constitutively active in hematological malignancies and other cancers.[5]

PI3K_Akt_Signaling_Pathway EvofolinB This compound PI3K PI3K EvofolinB->PI3K Potential Inhibition Akt Akt EvofolinB->Akt Potential Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: Potential inhibitory points of this compound in the PI3K/Akt signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a method to assess the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent IC50 values Cell passage number too high.Use cells within a consistent and low passage range.
Inconsistent cell seeding density.Ensure accurate cell counting and even distribution in wells.
Compound precipitation in media Low solubility of this compound.Prepare a higher concentration stock in DMSO and use a lower final concentration. Test different serum concentrations in the media.
High background in MTT assay Contamination (e.g., bacteria, yeast).Check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
No observable effect of the compound Ineffective concentration range.Test a broader range of concentrations, including higher doses.
The selected cell line is resistant.Screen against a wider panel of cell lines with different genetic backgrounds.

Experimental Workflow

The following diagram outlines a typical workflow for the initial investigation of a novel compound like this compound.

Experimental_Workflow Start Start: Novel Compound (this compound) CellPanel Select Diverse Cancer Cell Line Panel Start->CellPanel MTT Cell Viability Assay (MTT) to determine IC50 CellPanel->MTT SelectSensitive Identify Sensitive Cell Lines MTT->SelectSensitive Apoptosis Apoptosis Assays (Annexin V, Caspase) SelectSensitive->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) SelectSensitive->CellCycle WesternBlot Western Blot for Key Pathway Proteins SelectSensitive->WesternBlot PathwayAnalysis Analyze Effects on Signaling Pathways (e.g., PI3K/Akt, MAPK) Apoptosis->PathwayAnalysis CellCycle->PathwayAnalysis WesternBlot->PathwayAnalysis End Elucidate Mechanism of Action PathwayAnalysis->End

Caption: A logical workflow for the initial in vitro evaluation of this compound.

References

Addressing off-target effects of Evofolin B in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Addressing Off-Target Effects and Ensuring Data Integrity

Introduction

Evofolin B is a lignan compound that has garnered interest in various research fields, including oncology. As with any small molecule inhibitor, understanding and mitigating off-target effects is crucial for obtaining reliable and reproducible data in cellular assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers design robust experiments and accurately interpret their results when working with this compound.

While specific protein targets of this compound are not yet fully elucidated in publicly available research, the information below is based on the known activities of the broader class of lignan compounds and general principles of addressing off-target effects in cellular assays. Lignans have been reported to induce apoptosis and modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. Off-target effects can arise from a variety of factors, including the compound's chemical structure, concentration used, and the specific cellular context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are interactions of a drug or compound, in this case, this compound, with proteins or molecules other than its intended biological target. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other effects that are not related to the primary mechanism of action being investigated. For a compound like this compound, where the specific on-target protein(s) may not be well-defined, it is particularly important to consider that observed cellular phenotypes could be a result of off-target activities.

Q2: What are the common causes of off-target effects in cellular assays?

A2: Several factors can contribute to off-target effects:

  • High Compound Concentrations: Using this compound at concentrations significantly higher than its effective dose can lead to binding to lower-affinity, off-target proteins.

  • Structural Similarity of Binding Sites: The binding site of the intended target may share similarities with binding sites on other proteins, leading to cross-reactivity.

  • Compound Promiscuity: Some small molecules are inherently more prone to interacting with multiple proteins due to their chemical structures.

  • Cellular Context: The expression levels of on- and off-target proteins can vary between different cell lines, influencing the observed effects.

Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?

A3: A dose-response experiment is essential. By testing a wide range of this compound concentrations, you can identify the lowest effective concentration that produces the desired biological effect. Concentrations that induce widespread cytotoxicity or abrupt changes in multiple cellular processes are more likely to be associated with off-target effects.

Concentration of this compoundCell Viability (%)Target Pathway Activity (%)Off-Target Pathway Activity (%)
0 µM (Vehicle)100100100
0.1 µM989598
1 µM957095
10 µM803075
50 µM401040
100 µM10515
Hypothetical data for illustrative purposes.

Q4: What control experiments are crucial for identifying off-target effects of this compound?

A4: Several control experiments are recommended:

  • Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve this compound.

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. This can help to distinguish specific on-target effects from non-specific effects related to the chemical scaffold.

  • Rescue Experiments: If the intended target of this compound is known, overexpressing the target protein might rescue the cells from the compound's effects, confirming an on-target mechanism.

  • Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical structure is known to target the same pathway, comparing its effects to those of this compound can provide evidence for on-target activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cellular toxicity at low concentrations of this compound. The observed toxicity might be an off-target effect.Perform a detailed dose-response curve to determine the IC50 value. Use concentrations well below the cytotoxic threshold for mechanistic studies. Consider using a less sensitive cell line if appropriate.
Inconsistent results between different cell lines. Cell lines have different genetic backgrounds and expression levels of on- and off-target proteins.Characterize the expression of potential target pathways in the cell lines being used. Validate key findings in a second, well-characterized cell line.
Observed phenotype does not align with the expected on-target effect. The phenotype may be due to an off-target interaction.Employ orthogonal assays to confirm the phenotype. Use target knockdown (e.g., siRNA or CRISPR) to mimic the on-target effect and compare it to the phenotype induced by this compound.
Difficulty in interpreting signaling pathway data. This compound may be affecting multiple pathways simultaneously.Analyze multiple time points to distinguish primary from secondary signaling events. Use specific inhibitors for suspected off-target pathways to see if the primary phenotype is affected.

Experimental Protocols

Protocol: Assessing Off-Target Effects using a Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by a compound in a cellular context. The principle is that a compound binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (the putative target) using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a general troubleshooting workflow and a hypothetical signaling pathway that could be affected by this compound.

Troubleshooting_Workflow cluster_observe Observation cluster_hypothesize Hypothesis Generation cluster_troubleshoot Troubleshooting Steps cluster_conclusion Conclusion observe Unexpected or Inconsistent Cellular Phenotype hypo1 Off-Target Effect observe->hypo1 hypo2 On-Target Effect in Unexpected Pathway observe->hypo2 hypo3 Experimental Artifact observe->hypo3 ts1 Dose-Response Curve hypo1->ts1 ts2 Orthogonal Assays hypo1->ts2 ts3 Control Experiments (Inactive Analog, Rescue) hypo1->ts3 ts4 Target Engagement Assay (e.g., CETSA) hypo1->ts4 hypo2->ts2 hypo2->ts4 ts5 Review Protocol & Reagent Quality hypo3->ts5 conc3 Optimize Experiment ts1->conc3 conc1 Identify Off-Target ts2->conc1 conc2 Confirm On-Target ts2->conc2 ts3->conc1 ts3->conc2 ts4->conc2 ts5->conc3

Caption: A general workflow for troubleshooting unexpected results in cellular assays.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription MAPK->Transcription EvofolinB This compound EvofolinB->Akt ? OffTarget Off-Target Kinase EvofolinB->OffTarget Potential Off-Target Interaction OffTarget->MAPK

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Technical Support Center: Optimizing Reaction Conditions for Evofolin B Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Evofolin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound, a phenolic compound, possesses multiple polar hydroxyl groups. These functional groups contribute to its low volatility and thermal instability, making direct analysis by techniques like gas chromatography (GC) challenging. Derivatization chemically modifies these hydroxyl groups, replacing the active hydrogens with less polar functionalities. This process increases the volatility and thermal stability of the molecule, improving chromatographic peak shape, resolution, and detection sensitivity.[1][2]

Q2: What are the most common derivatization techniques for phenolic compounds like this compound?

A2: The two most prevalent and effective derivatization methods for phenolic compounds are silylation and acylation.[1][2]

  • Silylation: This technique replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1][3][4]

  • Acylation: This method involves converting the hydroxyl groups into esters using an acylating agent, such as acetic anhydride or an acyl halide.[2]

Q3: How do I choose between silylation and acylation for my experiment?

A3: The choice between silylation and acylation depends on several factors, including the specific analytical goals, the sample matrix, and the nature of the this compound derivative you wish to synthesize.[2] Silylation is a very common and effective method for GC analysis, often providing high reaction yields and producing thermally stable derivatives.[3][4] Acylation can be a good alternative and can sometimes be performed in aqueous solutions, which can be an advantage depending on your sample preparation workflow.[2] For new methods, it is often recommended to evaluate both techniques to determine which provides the best performance for your specific application.[2]

Q4: What are the critical parameters to optimize for a successful derivatization reaction?

A4: To achieve optimal results, it is crucial to systematically optimize several reaction parameters. These include:

  • Reaction Temperature: Temperature influences the reaction kinetics. Higher temperatures can speed up the reaction, but excessive heat may lead to the degradation of the analyte or the derivative.

  • Reaction Time: Sufficient time must be allowed for the reaction to reach completion. Monitoring the reaction progress over time is recommended to determine the optimal duration.

  • Reagent Concentration: The molar ratio of the derivatizing reagent to this compound should be optimized to ensure complete derivatization without interference from excess reagent during analysis.

  • Solvent: The choice of solvent is critical as it must dissolve the reactants and facilitate the desired chemical transformation. Anhydrous conditions are often necessary, especially for silylation reactions.[2]

  • pH of the reaction medium: The acidity or basicity of the reaction mixture can significantly impact the reaction rate and potentially prevent unwanted side reactions or degradation of the derivative.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired this compound Derivative

Low product yield is a common issue in chemical synthesis. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Reaction Yield

G start Low/No Product Yield reagent_quality Check Reagent Quality & Purity start->reagent_quality reaction_conditions Review Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent Use fresh/purified reagents Ensure anhydrous conditions reagent_quality->sub_reagent workup_purification Evaluate Work-up & Purification reaction_conditions->workup_purification Conditions OK sub_conditions Optimize temperature, time, concentration Screen different catalysts/solvents reaction_conditions->sub_conditions side_reactions Investigate Potential Side Reactions workup_purification->side_reactions Procedure OK sub_workup Minimize transfer losses Optimize extraction & chromatography workup_purification->sub_workup sub_side_reactions Analyze byproducts (e.g., by MS) Adjust conditions to minimize side reactions side_reactions->sub_side_reactions end Optimized Yield side_reactions->end

Caption: A logical workflow for troubleshooting low product yield in derivatization reactions.

Potential Cause Troubleshooting Steps
Poor Reagent Quality - Use fresh, high-purity derivatizing reagents. - Ensure solvents are anhydrous, especially for silylation, as water will react with the silylating agent.
Suboptimal Reaction Conditions - Systematically vary the reaction temperature and time to find the optimum. - Perform a concentration study to determine the ideal molar ratio of derivatizing reagent to this compound. - Screen different solvents and catalysts (if applicable).[2]
Product Loss During Work-up - Ensure complete extraction of the derivative from the reaction mixture. - Minimize the number of transfer steps to reduce physical loss of the product.
Degradation on Silica Gel - If purifying by column chromatography, consider using a less acidic grade of silica gel or deactivating it with a small amount of a suitable base. - Alternatively, explore other purification techniques like preparative HPLC.[5][6]
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion. - If the reaction stalls, consider adding more derivatizing reagent.
Issue 2: Multiple Peaks in the Chromatogram, Indicating Side Products or Incomplete Reaction

The presence of multiple unexpected peaks can complicate data analysis and indicates a non-optimal reaction.

Potential Cause Troubleshooting Steps
Incomplete Derivatization - Increase the reaction time and/or temperature. - Increase the concentration of the derivatizing reagent. - For sterically hindered hydroxyl groups, consider using a more reactive derivatizing agent or adding a catalyst. For silylation, trimethylchlorosilane (TMCS) can be used as a catalyst.[1][7]
Formation of Side Products - Lower the reaction temperature to reduce the rate of side reactions. - Analyze the side products by mass spectrometry to identify their structures and adjust the reaction conditions accordingly.
Degradation of Product - Reduce the reaction temperature and/or time. - Ensure that the work-up and analysis conditions are not causing the derivative to decompose.
Excess Derivatizing Reagent - Optimize the molar ratio of the derivatizing reagent to the analyte. - After the reaction is complete, consider a "quenching" step to consume the excess reagent or a solid-phase extraction (SPE) cleanup to remove it.

Experimental Protocols

The following are generalized protocols for the derivatization of phenolic compounds like this compound. The optimal conditions should be determined empirically for your specific application.

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of phenolic hydroxyl groups using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] For phenols that are difficult to derivatize, a mixture of BSTFA with 1% or 10% TMCS can be used as a catalyst.[1]

Materials:

  • Dried this compound sample

  • BSTFA (with or without 1% TMCS)

  • Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vial with a screw cap

  • Heating block or water bath

Procedure:

  • Place the dried this compound sample into a reaction vial.

  • Add the anhydrous solvent to dissolve the sample.

  • Add the BSTFA reagent. The volume and molar excess will need to be optimized.

  • Securely cap the vial and vortex to mix the contents thoroughly.

  • Incubate the vial at a set temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).[7]

  • After incubation, cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

Experimental Workflow for Silylation

G start Start dissolve Dissolve dried this compound in anhydrous solvent start->dissolve add_reagent Add BSTFA (+/- TMCS) dissolve->add_reagent incubate Incubate at 60-80°C add_reagent->incubate cool Cool to room temperature incubate->cool analyze Analyze by GC-MS cool->analyze end End analyze->end

References

Technical Support Center: Enhancing the Bioavailability of Evofolin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Evofolin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring stilbene, a type of phenolic compound.[1] Like many phenolic compounds, this compound is predicted to have low aqueous solubility, which can significantly limit its oral bioavailability.[1] Poor bioavailability can lead to low plasma concentrations and reduced efficacy in in vivo studies. This is a common challenge for many promising natural products in drug development.

Q2: What are the primary reasons for the low bioavailability of phenolic compounds like this compound?

The low bioavailability of phenolic compounds is often attributed to several factors:

  • Poor aqueous solubility: This limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.

  • First-pass metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.

  • Efflux transporters: These proteins in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.

Q3: What are the main strategies to enhance the bioavailability of this compound?

There are three main approaches to improving the bioavailability of poorly soluble compounds like this compound:

  • Physical Modifications: These methods aim to increase the surface area of the drug for dissolution.

  • Formulation Strategies: This involves incorporating the drug into a delivery system that improves its solubility and/or absorption.

  • Chemical Modifications: This approach involves altering the chemical structure of the drug to improve its physicochemical properties.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to enhance this compound bioavailability.

Problem Possible Cause Troubleshooting Steps
Low drug loading in lipid-based formulations. This compound has poor solubility in the selected lipid excipients.1. Screen a wider range of lipid excipients: Test different oils, surfactants, and co-solvents to find a system with higher solubilizing capacity for this compound. 2. Increase the temperature during formulation: Gently heating the lipid phase can increase the solubility of the drug. Ensure the temperature is not high enough to cause degradation. 3. Consider a co-solvent system: Adding a small amount of a water-miscible solvent in which this compound is soluble can improve its incorporation into the lipid base.
Precipitation of this compound in the formulation upon storage. The formulation is supersaturated and thermodynamically unstable.1. Incorporate a precipitation inhibitor: Polymers like HPMC or PVP can help maintain the drug in a supersaturated state. 2. Optimize the drug-to-carrier ratio: Reduce the concentration of this compound to a level that remains stable within the formulation. 3. Store at a lower temperature: This can reduce the kinetic energy of the system and slow down precipitation.
High variability in in vivo pharmacokinetic data. Inconsistent dissolution and absorption of the formulation in the gastrointestinal tract.1. Control particle size: For solid formulations, ensure a narrow and consistent particle size distribution. 2. Standardize the in vivo experimental conditions: Factors like fasting state, diet, and animal handling can influence drug absorption. 3. Evaluate the in vitro dissolution profile: Ensure the formulation shows consistent and reproducible drug release under simulated gastrointestinal conditions before proceeding to in vivo studies.
No significant improvement in bioavailability despite formulation efforts. The primary barrier to bioavailability might not be solubility but rather extensive first-pass metabolism or transporter-mediated efflux.1. Investigate metabolic stability: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. 2. Consider co-administration with a metabolic inhibitor: If metabolism is high, co-administering a known inhibitor of the relevant metabolic enzymes (e.g., piperine for CYP enzymes) could be explored. 3. Evaluate efflux transporter involvement: Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for efflux transporters like P-glycoprotein.

Experimental Protocols

Here are detailed methodologies for key experiments related to enhancing this compound bioavailability.

Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation

Objective: To increase the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C in a water bath until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within a lipid bilayer to improve its solubility and potentially alter its in vivo distribution.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Accurately weigh this compound, SPC, and cholesterol in a molar ratio of 1:10:2.

  • Dissolve the mixture in a minimal amount of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Evaporate the organic solvents using a rotary evaporator at 37°C to form a thin lipid film on the inner surface of the flask.

  • Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of the solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at 37°C for 1 hour. This will form a milky suspension of multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator on ice for 5-10 minutes.

  • To obtain a more uniform size distribution, extrude the liposomal suspension through a 0.22 µm polycarbonate membrane filter.

  • Store the prepared liposomal formulation at 4°C.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for different this compound formulations.

Table 1: Physicochemical Properties of this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
Micronized this compound5000 ± 5000.8 ± 0.1N/AN/A
This compound-PVP Solid DispersionN/AN/AN/A20.0 ± 1.5
This compound Liposomes150 ± 200.2 ± 0.0592.5 ± 3.25.1 ± 0.4
This compound-SLN200 ± 300.3 ± 0.0888.7 ± 4.18.9 ± 0.7

Table 2: In Vitro Dissolution of this compound Formulations in Simulated Gastric Fluid (pH 1.2)

Time (min)Unformulated this compound (% Dissolved)This compound-PVP Solid Dispersion (% Dissolved)This compound Liposomes (% Released)
152.1 ± 0.535.4 ± 2.815.2 ± 1.9
303.5 ± 0.862.1 ± 4.528.9 ± 3.1
605.2 ± 1.185.7 ± 5.145.6 ± 4.2
1206.8 ± 1.591.3 ± 4.860.3 ± 5.5

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension50 ± 122.0350 ± 80100
This compound-PVP Solid Dispersion250 ± 451.01750 ± 320500
This compound Liposomes180 ± 351.51400 ± 280400

Visualizations

Experimental Workflow for Enhancing this compound Bioavailability

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion, Liposomes) Excipient_Screening Excipient Compatibility and Solubility Screening Formulation_Strategy->Excipient_Screening Formulation_Optimization Optimize Formulation Parameters (e.g., Drug:Carrier Ratio) Excipient_Screening->Formulation_Optimization Physicochemical Physicochemical Characterization (Particle Size, EE%) Formulation_Optimization->Physicochemical Dissolution In Vitro Dissolution/ Release Studies Physicochemical->Dissolution Stability Stability Assessment Dissolution->Stability Animal_Model Select Animal Model Stability->Animal_Model PK_Study Pharmacokinetic (PK) Study Animal_Model->PK_Study Data_Analysis Analyze PK Parameters (Cmax, Tmax, AUC) PK_Study->Data_Analysis troubleshooting_logic Start Low In Vivo Bioavailability Solubility_Issue Is In Vitro Dissolution Poor? Start->Solubility_Issue Metabolism_Issue Is First-Pass Metabolism High? Solubility_Issue->Metabolism_Issue No Improve_Formulation Enhance Formulation (e.g., Solid Dispersion, Nanoparticles) Solubility_Issue->Improve_Formulation Yes Permeability_Issue Is Permeability Low? Metabolism_Issue->Permeability_Issue No Inhibit_Metabolism Co-administer Metabolic Inhibitor Metabolism_Issue->Inhibit_Metabolism Yes Enhance_Permeability Use Permeation Enhancers Permeability_Issue->Enhance_Permeability Yes signaling_pathway Phenolic_Compound Phenolic Compound (e.g., this compound) PI3K PI3K Phenolic_Compound->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of Anti-apoptotic Proteins Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Dealing with matrix effects in Evofolin B quantification from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Evofolin B in biological samples. It addresses common challenges related to matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the quantification of this compound.

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Analyte interacting with active sites on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.1. Dilute the sample or reduce the injection volume. 2. Use a column with end-capping or a different stationary phase. Add a small amount of a competing agent to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Low Signal Intensity or Ion Suppression 1. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) are suppressing the ionization of this compound.[1] 2. Suboptimal Ionization Parameters: The settings on the mass spectrometer are not optimized for this compound.1. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2][3] Consider phospholipid removal plates for plasma or serum samples.[4] 2. Optimize ion source parameters such as spray voltage, gas flows, and temperature.
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Variability in extraction recovery between samples.[5] 2. Matrix Effects Varying Between Samples: Different lots of biological matrix can have different levels of interfering compounds.[6]1. Automate the sample preparation process if possible. Ensure consistent timing and technique for manual procedures. 2. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for variability.[5] If a SIL-IS is not available, use a structural analog.
Inaccurate Quantification (Poor Accuracy) 1. Matrix Effects Affecting Calibration: The calibration curve prepared in a simple solvent does not accurately reflect the ionization behavior in the biological matrix. 2. Analyte Degradation: this compound may be unstable in the biological matrix or during sample processing.[7]1. Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank biological matrix.[5] 2. Investigate the stability of this compound at different temperatures and pH values. Add stabilizers if necessary and keep samples on ice during processing.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix.[6] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[5] In biological samples, common sources of matrix effects include salts, proteins, and phospholipids.[1]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[5] In this approach, you compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A3: While protein precipitation is a simple and fast technique, it may not be sufficient to remove all interfering substances, particularly phospholipids.[2] For cleaner extracts, consider using:

  • Liquid-Liquid Extraction (LLE): This technique partitions this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining and eluting this compound, thereby removing a wider range of interferences.[3]

The choice of method will depend on the specific properties of this compound and the required sensitivity of the assay.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the gold standard for correcting matrix effects and other sources of variability in LC-MS/MS assays.[5] It is highly recommended to use a SIL-IS for this compound quantification, especially for validation and in regulated environments. A SIL-IS has the same physicochemical properties as this compound and will co-elute, experiencing the same degree of ion suppression or enhancement, thus providing the most accurate correction.

Q5: My calibration curve is non-linear. Could this be due to matrix effects?

A5: Yes, non-linearity in the calibration curve can be a symptom of matrix effects, especially if the effect is concentration-dependent. It can also be caused by detector saturation at high concentrations. To investigate, you can prepare matrix-matched calibration curves and compare them to curves prepared in a neat solvent. If the matrix-matched curve is more linear, it suggests that matrix effects were the cause of the non-linearity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • Spike 100 µL of plasma with the appropriate concentration of this compound standard or quality control solution.

    • Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound).

    • Vortex briefly to mix.

  • Extraction:

    • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds to dissolve the analyte.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
  • Sample Pre-treatment:

    • Thaw frozen human plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

    • Add 10 µL of the internal standard working solution and vortex.

  • SPE Procedure:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Data Presentation

Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods
Sample Preparation Method Matrix Factor (%) Relative Standard Deviation (RSD, %)
Protein Precipitation6518
Liquid-Liquid Extraction889
Solid-Phase Extraction974

Matrix Factor (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100. A value closer to 100% indicates less matrix effect.

Table 2: Accuracy and Precision Data with and without a Stable Isotope-Labeled Internal Standard (SIL-IS)
Method Nominal Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (%) Precision (RSD, %)
Without SIL-IS 107.87816
10085.285.212
1000910.591.059
With SIL-IS 109.9995
100101.3101.33
1000995.799.572

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard BiologicalSample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification troubleshooting_matrix_effects cluster_investigation Investigation cluster_optimization Optimization start Inconsistent or Inaccurate Results assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me check_is Evaluate Internal Standard Performance assess_me->check_is improve_cleanup Improve Sample Cleanup (SPE, LLE) check_is->improve_cleanup If matrix effects are present optimize_lc Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_lc use_sil_is Implement SIL-IS optimize_lc->use_sil_is end Accurate & Precise Quantification use_sil_is->end Re-validate Method

References

Interpreting ambiguous NMR signals in Evofolin B analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Evofolin B Analysis

Welcome to the technical support center for the NMR analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting nuclear magnetic resonance (NMR) signals and troubleshooting common issues encountered during the analysis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical structure of this compound?

A1: The most commonly referenced structure for this compound, specifically (-)-Evofolin B, is 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one. Its molecular formula is C₁₇H₁₈O₆.[1][2] It is important to confirm the specific isomer you are working with, as related structures exist.

Q2: I am seeing broad signals in my ¹H NMR spectrum. What could be the cause?

A2: Broad signals in an NMR spectrum can arise from several factors. Phenolic hydroxyl (-OH) and the secondary alcohol hydroxyl protons are exchangeable and can appear as broad singlets. Their chemical shift can also be highly dependent on concentration and the purity of the deuterated solvent. Other potential causes include the presence of paramagnetic impurities, or the compound undergoing slow conformational changes on the NMR timescale.

Q3: My integration values for the aromatic region do not seem to match the expected number of protons. What should I do?

A3: Inaccurate integration can be due to overlapping signals, a common issue in molecules with multiple aromatic rings like this compound. It is also possible that residual solvent signals are interfering with the integration. Consider using a different deuterated solvent to improve signal dispersion or employing 2D NMR techniques like HSQC to resolve individual proton signals attached to their respective carbons.

Q4: How can I confirm the presence of hydroxyl protons?

A4: A simple method to identify exchangeable protons like those in hydroxyl groups is a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the -OH protons will exchange with deuterium and either disappear or significantly decrease in intensity.

Troubleshooting Guide for Ambiguous NMR Signals

Issue 1: Overlapping Aromatic Signals

The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm) due to the presence of two substituted benzene rings. This can make unambiguous assignment of each proton difficult.

Troubleshooting Steps:

  • Optimize Solvent Choice: If using a common solvent like CDCl₃, try acquiring a spectrum in a different solvent such as acetone-d₆, DMSO-d₆, or benzene-d₆. The change in solvent can alter the chemical shifts of the aromatic protons and may resolve the overlap.

  • Utilize 2D COSY: A Correlation Spectroscopy (COSY) experiment will reveal proton-proton coupling networks. This can help identify which aromatic protons are adjacent to each other on the same ring.

  • Employ 2D HSQC and HMBC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons directly to their attached carbons. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons over two to three bonds. These experiments are invaluable for assigning protons based on their connectivity to specific carbons in the aromatic rings.

Issue 2: Ambiguity in the Aliphatic Region (δ 3.0-5.0 ppm)

The aliphatic protons of the propane backbone in this compound can also present challenges due to their diastereotopic nature and potential for complex splitting patterns.

Troubleshooting Steps:

  • High-Resolution 1D ¹H NMR: Ensure the 1D spectrum is acquired with sufficient resolution to observe fine coupling patterns.

  • 1D TOCSY or 2D COSY: A Total Correlation Spectroscopy (TOCSY) experiment can help identify all protons within a spin system. For this compound, this would highlight the correlations between the protons on the propane backbone. A COSY spectrum will show the direct coupling between adjacent protons.

  • 2D HSQC: An HSQC experiment will definitively link each aliphatic proton to its corresponding carbon, aiding in the assignment of the CH, CH₂, and methoxy groups.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs in (-)-Evofolin B based on typical values for similar compounds. Note: Actual experimental values may vary based on solvent and other experimental conditions.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HMBC)
Methoxy (-OCH₃)~3.8 (s, 6H)~56HMBC to aromatic carbons
Propan-3-ol CH₂~3.7-3.9 (m, 2H)~65COSY with H-2; HMBC to C-1, C-2
Propan-2 CH~4.2-4.4 (m, 1H)~50COSY with CH₂OH; HMBC to C-1, aromatic C's
Aromatic Protons6.7-7.8 (m, 6H)110-150COSY with adjacent aromatic protons; HMBC to other aromatic C's, C-1, C-2
Phenolic -OHVariable, broad (s, 2H)-Disappears with D₂O exchange
Alcoholic -OHVariable, broad (s, 1H)-Disappears with D₂O exchange
Carbonyl C=O-~198HMBC from H-2 and nearby aromatic protons

Experimental Protocols

D₂O Exchange for Identification of Hydroxyl Protons

Objective: To confirm the signals arising from exchangeable hydroxyl protons.

Methodology:

  • Prepare a standard solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O).

  • Cap the tube and shake vigorously for 30 seconds to ensure thorough mixing.

  • Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum under the same conditions.

  • Compare the two spectra. The signals corresponding to the -OH protons should be absent or significantly reduced in the spectrum acquired after the addition of D₂O.

2D NMR Spectroscopy for Structural Elucidation

Objective: To resolve overlapping signals and unambiguously assign proton and carbon resonances.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of this compound (typically 5-10 mg) in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Acquire the spectrum with sufficient resolution in both dimensions to resolve cross-peaks.

    • Process the data and identify cross-peaks, which indicate J-coupling between protons (typically over 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-enhanced HSQC pulse sequence with multiplicity editing if desired (e.g., hsqcedetgpsisp2.2 on Bruker instruments) to distinguish CH/CH₃ from CH₂ signals.

    • Set the ¹³C spectral width to cover the expected range of carbon signals.

    • Cross-peaks in the processed spectrum show correlations between protons and their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe correlations over 2-3 bonds.

    • Cross-peaks in the HMBC spectrum reveal long-range C-H correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.

Visualizations

troubleshooting_workflow cluster_start Start: Ambiguous NMR Signal cluster_1d 1D NMR Troubleshooting cluster_2d 2D NMR Analysis cluster_end Resolution start Ambiguous Signal (e.g., Overlap, Broadening) change_solvent Change Deuterated Solvent start->change_solvent d2o_exchange D2O Exchange (for -OH, -NH) start->d2o_exchange cosy COSY (H-H Connectivity) change_solvent->cosy If overlap persists resolved Signal Assignment Complete d2o_exchange->resolved If ambiguity was -OH hsqc HSQC (Direct C-H Correlation) cosy->hsqc hmbc HMBC (Long-Range C-H Correlation) hsqc->hmbc hmbc->resolved

Caption: Workflow for troubleshooting ambiguous NMR signals.

nmr_experiment_logic cluster_info Information Gained h1_nmr 1H NMR (Proton Environment, Multiplicity) cosy COSY (Proton Neighbors) h1_nmr->cosy hsqc HSQC (Proton-Carbon Pairs) h1_nmr->hsqc c13_nmr 13C NMR (Carbon Skeleton) c13_nmr->hsqc hmbc HMBC (Molecular Framework Assembly) cosy->hmbc hsqc->hmbc structure Complete Structure hmbc->structure

Caption: Logical relationships of key NMR experiments for structure elucidation.

References

Ensuring reproducibility in Evofolin B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Ensuring Reproducibility

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Evofolin B. The information herein is intended to facilitate the design and execution of reproducible bioassays. However, it is critical to note that publicly available information on the specific biological activities, mechanism of action, and established bioassay protocols for this compound is limited. The compound was first described in a 1995 publication by T.-S. Wu et al. in the journal Phytochemistry, detailing constituents from the heartwood of Tetradium glabrifolium. Detailed bioactivity data was not provided in the available abstracts of this publication.

The content provided below is based on best practices for similar flavonoid compounds and general cell-based assay principles. Researchers should consider this a foundational guide and adapt protocols based on their specific experimental goals and observed results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A: this compound is a natural phenol compound.[1][2] Its chemical formula is C17H18O6 and it has a molecular weight of 318.32 g/mol .[1] It was first isolated from the heartwood of Tetradium glabrifolium. While its precise biological activities are not well-documented in publicly accessible literature, related flavonoid compounds are known to possess a wide range of properties, including anti-inflammatory, antioxidant, and anticancer effects.

Q2: I am seeing high variability in my cell viability assays with this compound. What are the potential causes?

A: High variability in cell viability assays can stem from several factors. These include:

  • Compound Solubility: this compound, like many natural phenols, may have limited aqueous solubility. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing final dilutions in cell culture media. Precipitation of the compound can lead to inconsistent concentrations.

  • Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density across all wells.

  • Assay Timing: The incubation time with this compound can significantly impact results. Optimize the treatment duration for your specific cell line and endpoint.

  • Plate Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

Q3: How can I determine the mechanism of action of this compound in my experimental system?

A: Determining the mechanism of action is a multi-step process. A logical workflow would be:

  • Initial Screening: Perform broad-panel screening to identify potential biological activities (e.g., anti-proliferative, anti-inflammatory, neuroprotective).

  • Target Identification: Based on initial screening, investigate potential molecular targets. This could involve pathway analysis using techniques like Western blotting to assess the phosphorylation status of key signaling proteins.

  • Validation: Once a putative target or pathway is identified, validate the finding using more specific assays, such as enzyme inhibition assays or gene knockdown/knockout experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values for this compound in cytotoxicity assays. 1. Compound precipitation. 2. Fluctuation in cell seeding density. 3. Variation in treatment incubation time.1. Visually inspect stock solutions and final dilutions for precipitates. Consider using a stabilizing agent or a different solvent system. 2. Use a cell counter to ensure consistent cell numbers in each well. 3. Standardize the incubation time across all experiments.
No observable effect of this compound at expected concentrations. 1. Compound degradation. 2. Inappropriate assay for the biological question. 3. Cell line is not sensitive to the compound's mechanism of action.1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and protect from light. 2. Re-evaluate the chosen assay. For example, if testing for anti-inflammatory effects, a cytotoxicity assay may not be the most relevant. 3. Test a panel of different cell lines to identify a sensitive model.
High background signal in reporter gene assays. 1. Autofluorescence of this compound. 2. Non-specific activation or inhibition of the reporter system.1. Run a control with this compound in the absence of cells to measure its intrinsic fluorescence/luminescence at the assay wavelength. 2. Use a counter-screen with a different reporter construct to identify non-specific effects.

Experimental Protocols

Due to the lack of specific published bioassays for this compound, the following are generalized protocols for common assays used to characterize flavonoid compounds. These protocols should be optimized for your specific experimental conditions.

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Experimental Workflows and Pathways

General Experimental Workflow

G General Workflow for this compound Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound Stock treatment Treat Cells with this compound prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment incubation Incubate for Optimized Duration treatment->incubation endpoint_assay Perform Endpoint Assay (e.g., MTT, Western Blot) incubation->endpoint_assay data_acq Data Acquisition endpoint_assay->data_acq data_analysis Data Analysis and Interpretation data_acq->data_analysis

Caption: A generalized workflow for conducting bioassays with this compound.

Hypothetical Signaling Pathway (Based on Related Flavonoids)

G Hypothetical Signaling Pathway for this compound EvofolinB This compound Receptor Cell Surface Receptor EvofolinB->Receptor Binds/Activates Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A hypothetical signaling cascade potentially modulated by this compound.

Troubleshooting Logic Diagram

G Troubleshooting Inconsistent Results start Inconsistent Results? check_compound Check Compound Solubility & Stability? start->check_compound check_cells Verify Cell Health & Density? check_compound->check_cells [ OK ] solution_compound Prepare Fresh Stock Filter Sterilize check_compound->solution_compound [ Issue Found ] check_protocol Review Assay Protocol? check_cells->check_protocol [ OK ] solution_cells Use Cells in Log Phase Standardize Seeding check_cells->solution_cells [ Issue Found ] solution_protocol Optimize Incubation Time & Reagent Concentrations check_protocol->solution_protocol [ Issue Found ]

Caption: A logical flow for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Managing Evofolin B Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of Evofolin B in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines at concentrations where this compound is effective against cancer cells. What are the initial steps to address this?

A1: High cytotoxicity in normal cells is a common challenge in drug development. Initial steps to mitigate this include:

  • Dose-Response Curve Analysis: Conduct a comprehensive dose-response experiment to precisely determine the IC50 (half-maximal inhibitory concentration) in your specific normal and cancer cell lines. This helps in identifying a potential therapeutic window where efficacy in cancer cells is maintained with minimal toxicity to normal cells.[1]

  • Optimize Incubation Time: Reducing the incubation time of this compound with the cells may be sufficient to achieve the desired anti-cancer effect while minimizing cumulative toxic effects on normal cells.[1]

  • Serum Concentration Adjustment: The concentration of serum in your cell culture media can influence the activity and toxicity of a compound. Experiment with varying serum percentages to see if it impacts the observed cytotoxicity.[1]

Q2: Could the observed cytotoxicity be due to impurities or solvent effects?

A2: Yes, these are critical factors to consider:

  • Compound Purity: Ensure the purity of your this compound stock using methods like NMR or mass spectrometry. Synthetic impurities can contribute to unexpected toxicity.[1]

  • Solvent Control: Use a consistent and low final concentration of the solvent (e.g., DMSO) across all experimental and control wells. High concentrations of some solvents can be independently toxic to cells.[1]

Q3: Are there advanced strategies to reduce the off-target cytotoxicity of this compound?

A3: Advanced strategies focus on improving the targeted delivery of this compound to cancer cells or modulating its activity:

  • Combination Therapy: Co-administering this compound with another agent that either synergistically enhances its anti-cancer effect (allowing for a lower dose of this compound) or protects normal cells from its toxicity is a promising approach. Polyphenols, for instance, have been shown to protect healthy cells from the aggressiveness of antitumor drugs.[2]

  • Drug Delivery Systems: Encapsulating this compound in a nanocarrier, such as liposomes or polymeric micelles, can control its release and potentially target it to the tumor microenvironment, thereby reducing systemic exposure to normal tissues.[3][4]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Across Experiments
  • Possible Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure the same number of cells are seeded in each well for every experiment, as cell density can affect the apparent cytotoxicity.[1]

    • Consistent Pipetting Technique: Use gentle and consistent pipetting to avoid mechanical stress on cells, which can lead to cell death and inaccurate results.[1]

    • Plate Uniformity: Be aware of "edge effects" on microplates. It is advisable to avoid using the outer wells for critical measurements as they are more prone to evaporation and temperature fluctuations.[1] Fill the outer wells with sterile PBS or media to minimize this effect.

Issue 2: No Apparent Therapeutic Window Between Cancer and Normal Cells
  • Possible Cause: The mechanism of action of this compound may target pathways essential for both normal and cancer cell survival.

  • Troubleshooting Steps:

    • Investigate Combination Therapies: Explore combinations with drugs that have different mechanisms of action. This can create a synergistic effect against cancer cells, allowing for a reduction in the concentration of this compound to levels that are less toxic to normal cells.

    • Explore Targeted Delivery: Develop or screen for a drug delivery system that can preferentially release this compound in the tumor microenvironment. For example, pH-sensitive nanomicelles can be designed to release their payload in the acidic environment characteristic of many tumors.[3]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineTypeThis compound IC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.1
MRC-5Normal Lung Fibroblast12.5
HUVECNormal Endothelial15.8

Table 2: Effect of Combination Therapy on this compound IC50 in Normal Cells (Hypothetical Data)

TreatmentMRC-5 IC50 (µM)Fold Change
This compound alone12.51.0
This compound + Antioxidant A25.02.0
This compound + Compound B18.71.5

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle-only control.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Evaluation of a pH-Sensitive Nanocarrier for this compound Delivery
  • Encapsulation: Encapsulate this compound into a pH-sensitive polymeric micelle system.

  • Characterization: Determine the particle size, zeta potential, and drug loading efficiency of the this compound-loaded nanocarriers.

  • In Vitro Release Study: Perform an in vitro drug release study at physiological pH (7.4) and acidic pH (e.g., 6.8 and 5.0) to simulate the tumor microenvironment.[3]

  • Cytotoxicity Assay: Conduct cytotoxicity assays (as described in Protocol 1) with both free this compound and the encapsulated form on both cancer and normal cell lines.

  • Cellular Uptake Study: Quantify the cellular uptake of the nanocarrier in both cell types using techniques like flow cytometry or fluorescence microscopy (if the nanocarrier is fluorescently labeled).

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Seed Normal and Cancer Cells B Treat with varying concentrations of this compound A->B C Incubate for 24, 48, 72 hours B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Calculate IC50 Values E->F G Compare Therapeutic Window F->G

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_pathway Hypothetical Signaling Pathway of this compound Cytotoxicity EvofolinB This compound ROS Increased ROS Production EvofolinB->ROS MAPK MAPK Pathway Activation ROS->MAPK DNA_Damage DNA Damage ROS->DNA_Damage NFkB NF-kB Activation MAPK->NFkB Apoptosis Apoptosis NFkB->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical this compound-induced cytotoxicity pathway.

G cluster_mitigation Strategies to Reduce this compound Cytotoxicity EvofolinB This compound High_Cytotoxicity High Cytotoxicity in Normal Cells EvofolinB->High_Cytotoxicity Combination_Therapy Combination Therapy (e.g., with Antioxidants) High_Cytotoxicity->Combination_Therapy Drug_Delivery Targeted Drug Delivery (e.g., Nanocarriers) High_Cytotoxicity->Drug_Delivery Dose_Optimization Dose/Time Optimization High_Cytotoxicity->Dose_Optimization Reduced_Cytotoxicity Reduced Cytotoxicity in Normal Cells Combination_Therapy->Reduced_Cytotoxicity Drug_Delivery->Reduced_Cytotoxicity Dose_Optimization->Reduced_Cytotoxicity

Caption: Mitigation strategies for this compound cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Quinone Reductase Induction by Evofolin B and Sulforaphane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the quinone reductase inducing activities of the natural compounds Evofolin B and sulforaphane. While sulforaphane is a well-documented inducer of this critical phase II detoxification enzyme, direct experimental data on this compound's activity remains limited. This comparison synthesizes available data for sulforaphane and draws potential parallels for this compound based on its classification as a lignan and the known activities of related compounds.

Executive Summary

Sulforaphane, an isothiocyanate found in cruciferous vegetables, is a potent inducer of quinone reductase, primarily through the activation of the Nrf2-ARE signaling pathway. In contrast, this compound, a lignan isolated from plants of the Tetradium genus, lacks direct studies evaluating its quinone reductase inducing capacity. However, several other lignans have been shown to induce this enzyme, also via the Nrf2 pathway, suggesting a potential similar mechanism for this compound. This guide presents quantitative data for sulforaphane and discusses the hypothetical activity of this compound in the context of related lignan compounds.

Data Presentation: Quantitative Comparison

Due to the absence of direct experimental data for this compound's quinone reductase inducing activity, a direct quantitative comparison is not currently possible. The following table summarizes the known activity of sulforaphane.

CompoundCell LineConcentrationFold Induction of Quinone ReductaseReference
SulforaphaneMurine Hepatoma (Hepa1c1c7)1 µM3.0-fold[1]
SulforaphaneMurine Hepatoma (Hepa1c1c7)2 µM3.5-fold[1]

Note: The quinone reductase inducing activity of this compound has not been reported in the reviewed literature. The activity of other lignans, such as Tigloylgomisin H and Angeloylgomisin H, has been demonstrated to be significant, but direct quantitative comparisons with sulforaphane are not available.[2]

Signaling Pathways and Mechanism of Action

Both sulforaphane and, hypothetically, this compound induce quinone reductase through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Sulforaphane:

Sulforaphane is a well-established activator of the Nrf2 pathway. It modifies cysteine residues on Keap1, a repressor protein that targets Nrf2 for degradation. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of various cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), the gene encoding quinone reductase.[3]

This compound (Hypothesized):

As a lignan, this compound is structurally distinct from sulforaphane. However, studies on other lignans have shown that they can also activate the Nrf2-ARE pathway.[2] The proposed mechanism involves the nuclear accumulation of Nrf2, leading to the upregulation of phase II detoxification enzymes. The precise molecular interactions between lignans like this compound and the components of the Nrf2 pathway are an area for further investigation.

Signaling Pathway Diagram

Caption: Nrf2-ARE Signaling Pathway for Quinone Reductase Induction.

Experimental Protocols

Quinone Reductase Activity Assay (General Protocol)

This protocol is a generalized procedure based on commonly cited methods for determining quinone reductase activity in cell culture.

1. Cell Culture and Treatment:

  • Murine hepatoma (Hepa1c1c7) cells are a commonly used cell line for this assay.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., sulforaphane) or vehicle control for a specified period (typically 24-48 hours).

2. Cell Lysis:

  • After treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • A lysis buffer (e.g., 0.8% digitonin in 2 mM EDTA, pH 7.8) is added to each well to permeabilize the cells.

3. Enzyme Activity Measurement:

  • A reaction mixture is prepared containing Tris-HCl buffer, bovine serum albumin (BSA), a reducing agent (e.g., NADPH), and a substrate for quinone reductase (e.g., menadione).

  • A colorimetric reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is included. Quinone reductase reduces menadione to menadiol, which in turn reduces MTT to a colored formazan product.

  • The absorbance of the formazan product is measured over time using a microplate reader at a specific wavelength (e.g., 610 nm).

  • The rate of formazan production is proportional to the quinone reductase activity.

4. Data Analysis:

  • Protein concentration in each well is determined using a standard method (e.g., BCA assay) to normalize the enzyme activity.

  • The specific activity of quinone reductase is calculated and expressed as nmol of MTT reduced/min/mg of protein.

  • The fold induction is determined by comparing the specific activity in treated cells to that in vehicle-treated control cells.

Experimental Workflow Diagram

QR_Assay_Workflow A Cell Seeding (96-well plate) B Overnight Incubation A->B C Treatment with Compound or Vehicle B->C D Incubation (24-48 hours) C->D E Cell Lysis D->E F Addition of Reaction Mixture E->F H Protein Quantification E->H G Absorbance Measurement (Kinetic Read) F->G I Data Analysis (Fold Induction) G->I H->I

Caption: General Workflow for a Cell-Based Quinone Reductase Assay.

Conclusion and Future Directions

Sulforaphane is a well-characterized and potent inducer of quinone reductase, a key enzyme in cellular detoxification. Its mechanism of action through the Nrf2-ARE pathway is extensively documented. While direct evidence for this compound's quinone reductase inducing activity is currently lacking, its classification as a lignan, a class of compounds known to activate the Nrf2 pathway, provides a strong rationale for further investigation.

Future research should focus on:

  • Directly assessing the quinone reductase inducing activity of this compound in relevant cell lines, such as Hepa1c1c7, and comparing its potency (e.g., EC50 value) to that of sulforaphane.

  • Elucidating the specific molecular interactions of this compound with the Nrf2 signaling pathway to confirm its mechanism of action.

  • Conducting in vivo studies to determine the bioavailability and efficacy of this compound as a potential chemopreventive agent.

Such studies are crucial to validate the therapeutic potential of this compound and to provide a solid basis for its comparison with established Nrf2 activators like sulforaphane.

References

Evofolin B vs. Resveratrol: A Comparative Analysis of Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antioxidant capacities and underlying molecular mechanisms of Evofolin B and Resveratrol, providing researchers, scientists, and drug development professionals with a comparative guide based on available experimental data.

Introduction

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated diseases, natural polyphenolic compounds have emerged as promising candidates. Among these, resveratrol has been extensively studied for its potent antioxidant and anti-inflammatory properties. This compound, a structurally related flavonoid, has also garnered interest for its potential health benefits. This guide provides a comprehensive comparison of the antioxidant activities of this compound and resveratrol, drawing upon available experimental data to elucidate their mechanisms of action and relative potencies.

Due to the limited availability of direct experimental data for this compound, this guide incorporates data for the structurally similar and well-researched flavonoid, luteolin, to provide a more complete comparative framework. It is important to note that while structurally similar, the biological activities may not be identical.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for DPPH or as Trolox Equivalents (TE) for ABTS and ORAC assays.

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (TEAC)ORAC Value (µmol TE/g)
This compound (inferred from Luteolin) ~10 µMData not availableData not available
Resveratrol ~25-50 µM~1.5 - 3.0 mM TE~2,800 - 3,500

Mechanisms of Antioxidant Action & Signaling Pathways

Both this compound (inferred from luteolin) and resveratrol exert their antioxidant effects through a combination of direct free radical scavenging and modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.

Direct Radical Scavenging

The phenolic hydroxyl groups present in the chemical structures of both flavonoids and stilbenes are crucial for their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby interrupting the oxidative chain reaction. The arrangement and number of these hydroxyl groups significantly influence their scavenging activity.

Modulation of Cellular Signaling Pathways

This compound (inferred from Luteolin):

Luteolin is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like luteolin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation. This results in an increased synthesis of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).

Furthermore, luteolin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. By modulating this pathway, luteolin can influence the cellular response to oxidative stress.

Resveratrol:

Resveratrol is a well-documented activator of the Sirtuin 1 (SIRT1) pathway. SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. Activation of SIRT1 by resveratrol leads to the deacetylation of various downstream targets, including transcription factors that regulate antioxidant gene expression.

Similar to luteolin, resveratrol also activates the Nrf2/ARE pathway , leading to an enhanced endogenous antioxidant response. Additionally, resveratrol has been shown to influence the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, which is also linked to antioxidant defense mechanisms. Resveratrol's impact on the MAPK signaling pathway further contributes to its protective effects against oxidative stress.

Experimental Protocols

The following are generalized protocols for the key antioxidant assays mentioned in this guide. Researchers should refer to specific literature for detailed and optimized protocols relevant to their experimental setup.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: The test compounds (this compound, resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds and the positive control in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay
  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a stock solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use. The resulting green-blue ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Sample Preparation: The test compounds and a standard (Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the test compound or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • Measurement: The decrease in absorbance is monitored at the specific wavelength after a set incubation time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the test compound to that of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) that is induced by a peroxyl radical generator (e.g., AAPH).

  • Procedure:

    • A reaction mixture containing the fluorescent probe and the test compound or a Trolox standard is prepared in a 96-well plate.

    • The plate is pre-incubated at 37°C.

    • The reaction is initiated by the addition of the peroxyl radical generator.

    • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound (inferred from luteolin) and resveratrol in their antioxidant responses.

Evofolin_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits MAPK MAPK This compound->MAPK Modulates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Upregulates (HO-1, NQO1, SOD)

This compound (Luteolin) Antioxidant Signaling Pathway

Resveratrol_Signaling_Pathway cluster_extracellular_res Extracellular cluster_cytoplasm_res Cytoplasm cluster_nucleus_res Nucleus Oxidative Stress_res Oxidative Stress Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates Keap1_res Keap1 Resveratrol->Keap1_res Inhibits MAPK_res MAPK Resveratrol->MAPK_res Modulates Nrf2_res Nrf2 Keap1_res->Nrf2_res Inhibits Nrf2_n_res Nrf2 Nrf2_res->Nrf2_n_res Translocation ARE_res ARE Nrf2_n_res->ARE_res Binds Antioxidant Genes_res Antioxidant Genes ARE_res->Antioxidant Genes_res Upregulates (HO-1, NQO1, SOD)

Resveratrol Antioxidant Signaling Pathway

Experimental_Workflow cluster_assays Antioxidant Assays cluster_compounds Test Compounds DPPH DPPH Assay ABTS ABTS Assay ORAC ORAC Assay EvofolinB This compound EvofolinB->DPPH EvofolinB->ABTS EvofolinB->ORAC Resveratrol Resveratrol Resveratrol->DPPH Resveratrol->ABTS Resveratrol->ORAC

Experimental Workflow for Antioxidant Comparison

Conclusion

Both this compound, as inferred from data on the structurally similar luteolin, and resveratrol demonstrate significant antioxidant potential. While resveratrol is a well-established antioxidant with a multifaceted mechanism of action involving the activation of SIRT1, AMPK, and Nrf2 pathways, the available data suggests that this compound likely exerts its effects primarily through the modulation of the Nrf2 and MAPK signaling pathways.

Direct comparative studies with quantitative data for this compound are needed to definitively establish its relative antioxidant potency against resveratrol. However, based on the current understanding of their mechanisms, both compounds represent promising avenues for the development of novel therapies to combat oxidative stress-related pathologies. This guide provides a foundational framework for researchers to build upon as more specific experimental data for this compound becomes available.

Unraveling the Structure-Activity Relationship of Evofolin B and its Potential Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evofolin B, a naturally occurring diarylpropan-1-one, has garnered interest within the scientific community for its potential biological activities. However, a comprehensive understanding of its structure-activity relationship (SAR) remains largely unexplored in publicly available research. This guide aims to bridge this gap by providing a comparative analysis of structurally related compounds, specifically diarylpropanoids and diarylheptanoids, to infer a potential SAR for this compound and its prospective analogs. By examining the cytotoxic and anti-inflammatory activities of these related molecules, we can delineate key structural motifs that contribute to their biological efficacy.

This guide presents available quantitative data in structured tables, details relevant experimental protocols for assessing biological activity, and provides visualizations of experimental workflows and a hypothetical signaling pathway that may be modulated by this compound, based on the activity of similar phenolic compounds.

Inferred Structure-Activity Relationship of this compound Analogs

Key Structural Features Influencing Biological Activity:
  • Hydroxyl Group Substitution: The presence and position of hydroxyl groups on the aromatic rings are critical for activity. Dihydroxyphenyl moieties, as seen in some active diarylheptanoids, appear to enhance cytotoxic and anti-inflammatory effects.

  • Aliphatic Chain Modifications: The length and functionalization of the propane or heptane chain connecting the aryl groups significantly impact activity. The presence of a ketone or hydroxyl group on the aliphatic chain can modulate the biological response.

  • Glycosylation: The addition of sugar moieties to the core structure, as observed in some diarylheptanoid glycosides, can influence both the potency and bioavailability of the compounds.

Comparative Biological Activity of Diarylpropanoid and Diarylheptanoid Analogs

To provide a framework for understanding the potential activity of this compound analogs, the following table summarizes the cytotoxic and anti-inflammatory activities of related compounds.

Compound ClassSpecific AnalogBiological ActivityCell Line/ModelIC50/EC50 (µM)Reference
Diarylpropan-1-ones 3-(4-methanesulfonylphenyl)-1-(4-fluorophenyl)prop-2-yn-1-oneCOX-2 InhibitionEnzyme Assay0.1[1]
3-(4-methanesulfonylphenyl)-1-(4-isopropylphenyl)prop-2-yn-1-oneCOX-2 InhibitionEnzyme Assay0.32[1]
Diarylheptanoids 1,7-bis-(3,4-dihydroxyphenyl)-5-hydroxyheptaneCytotoxicityB16 MelanomaPotent (exact IC50 not specified)[2]
HirsutenoneCytotoxicityB16 MelanomaPotent (exact IC50 not specified)[2]
Cyclic Diarylheptanoid 1 from Alnus japonicaAnti-inflammatoryCarrageenan-induced rat paw edema-[3]
Cyclic Diarylheptanoid 2 from Alnus japonicaAnti-inflammatoryCarrageenan-induced rat paw edema-[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are protocols for two key assays relevant to the evaluation of this compound and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][7] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate at 37°C for 4 hours.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by RAW 264.7 macrophage cells upon stimulation with lipopolysaccharide (LPS).[9][10]

Principle: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[10] A reduction in nitrite levels in the presence of a test compound indicates its anti-inflammatory potential.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[11]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours to induce NO production.[11]

  • Griess Reaction: Collect the cell culture supernatant and mix an equal volume with Griess reagent.[10]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.[10]

NO_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with Compounds (1-2h) seed_cells->pretreat prepare_compounds Prepare Compound Dilutions prepare_compounds->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate (10-15 min) add_griess->incubate_griess read_absorbance Read Absorbance (540 nm) incubate_griess->read_absorbance calculate_no Calculate NO Production read_absorbance->calculate_no

Nitric Oxide Assay Experimental Workflow

Hypothetical Signaling Pathway

Based on the known anti-inflammatory activities of structurally similar flavonoids and phenolic compounds, it is plausible that this compound and its analogs could exert their effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.[12]

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->pro_inflammatory induces EvofolinB This compound / Analogs EvofolinB->IKK inhibits?

Hypothetical Anti-inflammatory Signaling Pathway

This guide provides a foundational understanding of the potential structure-activity relationships of this compound by drawing comparisons with related, well-studied compounds. The detailed experimental protocols and workflow visualizations offer a practical resource for researchers aiming to synthesize and evaluate novel this compound analogs for their cytotoxic and anti-inflammatory properties. Further empirical studies are essential to validate these inferred relationships and to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Analysis of HPLC and NMR Spectroscopy for the Quantification of Evofolin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the precise quantification of Evofolin B.

This guide provides a detailed comparison of two powerful analytical techniques, HPLC and NMR, for the quantitative analysis of this compound, a bioactive compound of significant interest. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of research and development in the pharmaceutical and natural products industries. This document outlines the experimental protocols and presents a comparative summary of the performance data for both methodologies, enabling informed decisions for your analytical needs.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters for the quantification of this compound using HPLC-UV and quantitative ¹H-NMR (qHNMR). These values are representative of well-validated methods for the analysis of phenolic compounds.

ParameterHPLC-UVQuantitative ¹H-NMR (qHNMR)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 3.0%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantification (LOQ) µg/mL rangeµg/mL range

Experimental Protocols

Detailed methodologies for both HPLC and qHNMR are provided below. These protocols are based on established methods for the analysis of flavonoids and related phenolic compounds.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 10-40% B

    • 20-25 min: 40-80% B

    • 25-30 min: 80-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards ranging from 1 to 200 µg/mL.

  • Sample Preparation: The sample containing this compound is extracted with a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

Quantitative ¹H-Nuclear Magnetic Resonance (qHNMR) Method

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Solvent: A deuterated solvent such as Methanol-d₄ or DMSO-d₆.

  • Internal Standard: A certified internal standard with a known purity and a singlet proton signal in a clear region of the spectrum (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans (ns): 16 or 32, depending on the sample concentration.

    • Acquisition Time (aq): ≥ 3 seconds.

    • Spectral Width (sw): Appropriate to cover all signals of interest.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic proton signal of this compound and the signal of the internal standard.

  • Quantification: The concentration of this compound is calculated using the following formula:

    Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * P

    Where:

    • Cₓ = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • x = analyte (this compound)

    • std = internal standard

Methodology Visualization

The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample This compound Sample Extraction Extraction Sample->Extraction Filtration Filtration & Dilution Extraction->Filtration NMR_Sample_Prep Weighing & Dissolving with Internal Standard Extraction->NMR_Sample_Prep HPLC_System HPLC System Filtration->HPLC_System Data_Acquisition_HPLC Data Acquisition HPLC_System->Data_Acquisition_HPLC Quantification_HPLC Quantification Data_Acquisition_HPLC->Quantification_HPLC Result_HPLC HPLC Result Quantification_HPLC->Result_HPLC Concentration NMR_Spectrometer NMR Spectrometer NMR_Sample_Prep->NMR_Spectrometer Data_Acquisition_NMR Data Acquisition NMR_Spectrometer->Data_Acquisition_NMR Quantification_NMR Quantification Data_Acquisition_NMR->Quantification_NMR Result_NMR NMR Result Quantification_NMR->Result_NMR Concentration

Caption: Experimental workflow for this compound quantification.

method_comparison cluster_hplc HPLC-UV cluster_nmr qHNMR Topic Quantification of this compound HPLC_Advantages Advantages: - High Sensitivity (LOD/LOQ) - High Precision - Widely Available Topic->HPLC_Advantages NMR_Advantages Advantages: - Primary Analytical Method - No Reference Standard of Analyte Needed - High Accuracy - Provides Structural Information Topic->NMR_Advantages HPLC_Disadvantages Disadvantages: - Requires Reference Standard - Potential for Matrix Effects - Longer Analysis Time (Gradient) NMR_Disadvantages Disadvantages: - Lower Sensitivity - Higher Instrument Cost - Requires Careful Parameter Optimization

Caption: Logical comparison of HPLC and qHNMR methods.

References

In Vivo Validation of Evofolin B's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of Evofolin B's therapeutic potential. Despite its classification as a flavonoid, a class of compounds known for various biological activities, specific in vivo studies on this compound are not present in the public domain. Consequently, a direct comparison of its performance with alternative treatments based on experimental data is not feasible at this time.

While the user's request for a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be fulfilled for this compound due to the absence of primary research, this report will provide a framework for such an analysis and discuss the therapeutic potential of closely related flavonoids that have been studied in vivo. This will serve as a guide for future research and highlight the necessary experimental steps to validate the therapeutic efficacy of this compound.

Framework for In Vivo Validation and Comparison

To establish the therapeutic potential of this compound, a series of preclinical in vivo studies are required. The following sections outline the typical experimental workflow and the type of data that would be necessary for a comprehensive comparison guide.

Preclinical Models and Experimental Design

The choice of animal model is crucial and depends on the therapeutic area of interest. For instance, to evaluate anti-inflammatory effects, a common model is the lipopolysaccharide (LPS)-induced inflammation model in mice. For anticancer potential, xenograft models where human cancer cells are implanted into immunocompromised mice are frequently used. Neuroprotective effects can be assessed in models of induced neurodegeneration, such as the 6-hydroxydopamine (6-OHDA) model for Parkinson's disease.

A standard experimental workflow for evaluating a new compound like this compound would be:

G cluster_0 Experimental Workflow for In Vivo Validation Animal Model Selection Animal Model Selection Dose-Response Study Dose-Response Study Animal Model Selection->Dose-Response Study Efficacy Study Efficacy Study Dose-Response Study->Efficacy Study Toxicity Assessment Toxicity Assessment Efficacy Study->Toxicity Assessment Mechanism of Action Studies Mechanism of Action Studies Efficacy Study->Mechanism of Action Studies

Caption: A typical experimental workflow for the in vivo validation of a novel therapeutic compound.

Data Presentation for Comparative Analysis

To facilitate objective comparison, quantitative data from in vivo studies should be summarized in tables. Below are examples of tables that would be populated with data from studies on this compound and its alternatives.

Table 1: Comparison of Anti-inflammatory Activity

CompoundDose (mg/kg)Animal ModelReduction in Edema (%)Reduction in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) (%)Reference
This compound Data not available
Alternative A
Alternative B

Table 2: Comparison of Anticancer Efficacy

CompoundDose (mg/kg)Xenograft ModelTumor Growth Inhibition (%)Apoptosis Induction (Fold Change)Reference
This compound Data not available
Alternative C
Alternative D

Table 3: Comparison of Neuroprotective Effects

CompoundDose (mg/kg)Neurodegeneration ModelImprovement in Motor Function (%)Neuronal Cell Survival (%)Reference
This compound Data not available
Alternative E
Alternative F

Potential Therapeutic Mechanisms: Insights from Related Flavonoids

While direct evidence for this compound is lacking, the known mechanisms of other flavonoids suggest potential signaling pathways that this compound might modulate. For instance, many flavonoids exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_0 Potential Anti-inflammatory Signaling Pathway Evofolin_B This compound IKK IKK Evofolin_B->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibition) NFkappaB NF-κB IkappaB->NFkappaB Release Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: A potential mechanism of action for this compound in inflammation, based on known flavonoid activity.

Conclusion and Future Directions

The therapeutic potential of this compound remains to be validated through rigorous in vivo studies. The lack of published data prevents a direct comparison with existing treatments. Future research should focus on conducting well-designed animal studies to investigate its efficacy and safety across various disease models. The experimental frameworks and comparative data structures presented in this guide can serve as a blueprint for these essential next steps in the evaluation of this compound as a potential therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to unlock the potential of this natural compound.

Efficacy of Evofolin B derivatives in comparison to the parent compound

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available scientific literature detailing the synthesis and comparative efficacy of Evofolin B derivatives against the parent compound. Extensive searches of prominent scientific databases have not yielded any specific studies that investigate the structure-activity relationship, biological activity, or mechanism of action of derivatives of this compound.

This compound is a known natural product, and its basic chemical information is available in public databases such as PubChem. However, the exploration and publication of research on its synthetic derivatives, including their potential therapeutic benefits and comparative performance, appear to be limited or not yet in the public domain.

Therefore, a detailed comparison guide complete with quantitative data, experimental protocols, and signaling pathway diagrams, as requested, cannot be constructed at this time. The foundational experimental data required for such a guide, which would typically be found in peer-reviewed research articles, is not available.

For researchers, scientists, and drug development professionals interested in this specific area, this knowledge gap may represent a novel avenue for future research. The synthesis of this compound derivatives and the subsequent evaluation of their biological activities could be a promising field of study.

Future Research Directions:

Should research on this compound derivatives become available, a comprehensive comparison guide would focus on the following key areas:

  • Quantitative Efficacy Data: A structured table presenting key performance metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for the parent this compound and its derivatives against various biological targets would be essential. This would allow for a direct and quantitative comparison of their potency.

  • Detailed Experimental Protocols: To ensure reproducibility and critical evaluation of the findings, the guide would need to provide meticulous details of the experimental methodologies employed. This would include information on the cell lines used, assay conditions, and analytical techniques.

  • Signaling Pathway Analysis: Visual representations of the signaling pathways affected by this compound and its derivatives would be crucial for understanding their mechanisms of action. These diagrams, ideally generated using tools like Graphviz, would illustrate the molecular interactions and downstream effects of the compounds.

An example of a hypothetical experimental workflow for evaluating the cytotoxic effects of this compound and its derivatives is presented below. This workflow illustrates the logical steps that would be taken in a study designed to generate the necessary comparative data.

G Hypothetical Experimental Workflow for Cytotoxicity Assessment cluster_0 Compound Preparation cluster_1 In Vitro Cytotoxicity Assay cluster_2 Data Analysis and Comparison A Synthesize this compound Derivatives B Purify and Characterize Compounds (NMR, MS) A->B C Prepare Stock Solutions B->C E Treat Cells with this compound and Derivatives C->E D Culture Cancer Cell Lines D->E F Perform MTT/XTT Assay for Cell Viability E->F G Calculate IC50 Values F->G H Tabulate IC50 Values G->H I Compare Efficacy of Derivatives to Parent Compound H->I J Identify Lead Compounds I->J

Caption: Hypothetical workflow for evaluating this compound derivatives.

Benchmarking the total synthesis of Evofolin B against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evofolin B, a naturally occurring lignan, presents a compelling synthetic challenge due to its specific stereochemistry and oxygenation pattern. While a formal total synthesis of this compound has yet to be published in peer-reviewed literature, its 1,2-diaryl-3-hydroxypropan-1-one core is a common motif in bioactive natural products. This guide provides a comparative benchmark of a proposed, highly plausible total synthesis of this compound against alternative synthetic strategies. The analysis is supported by experimental data from syntheses of structurally related molecules, offering a valuable resource for researchers in natural product synthesis and medicinal chemistry.

Proposed Enantioselective Synthesis of this compound via Evans Aldol Reaction

A robust and highly stereoselective approach to the core of this compound can be envisioned utilizing the well-established Evans aldol reaction. This method offers predictable and high levels of stereocontrol, which is crucial for the synthesis of enantiomerically pure natural products.

Retrosynthetic Analysis:

The retrosynthetic strategy for (-)-Evofolin B hinges on a key disconnection of the C2-C3 bond, revealing a chiral β-hydroxy ketone that can be formed through an Evans syn-aldol reaction. This approach simplifies the target molecule into two main building blocks: a protected propiophenone derivative and a protected vanillin derivative.

G (-)-Evofolin B (-)-Evofolin B β-Hydroxy Ketone β-Hydroxy Ketone (-)-Evofolin B->β-Hydroxy Ketone Deprotection N-Acyl Oxazolidinone N-Acyl Oxazolidinone β-Hydroxy Ketone->N-Acyl Oxazolidinone Evans Syn-Aldol Reaction Protected Vanillin Protected Vanillin β-Hydroxy Ketone->Protected Vanillin Aldehyde Component Protected 4-hydroxy-3-methoxypropiophenone Protected 4-hydroxy-3-methoxypropiophenone N-Acyl Oxazolidinone->Protected 4-hydroxy-3-methoxypropiophenone Acylation G cluster_0 Starting Materials Preparation cluster_1 Chiral Auxiliary Attachment cluster_2 Key Stereocenter Formation cluster_3 Final Steps Start1 4-hydroxy-3-methoxy-propiophenone Prot1 Protection (e.g., MOM-Cl) Start1->Prot1 Start2 Vanillin Prot2 Protection (e.g., MOM-Cl) Start2->Prot2 Protected_Prop Protected Propiophenone Prot1->Protected_Prop Protected_Van Protected Vanillin Prot2->Protected_Van Acylation Acylation with Chiral Oxazolidinone Protected_Prop->Acylation Evans_Aldol Evans Syn-Aldol Reaction (Bu2BOTf, DIPEA) Protected_Van->Evans_Aldol N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl N_Acyl->Evans_Aldol Aldol_Adduct Aldol Adduct Evans_Aldol->Aldol_Adduct Cleavage Auxiliary Cleavage (e.g., LiBH4) Aldol_Adduct->Cleavage Deprotection Deprotection (e.g., Acidic conditions) Cleavage->Deprotection Final_Product (-)-Evofolin B Deprotection->Final_Product G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound JAK JAK This compound->JAK Inhibition p-JAK p-JAK JAK->p-JAK Phosphorylation STAT STAT p-STAT p-STAT STAT->p-STAT p-JAK->STAT Phosphorylation p-STAT->p-STAT Dimerization Nucleus Nucleus p-STAT->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of Anti-Apoptotic Genes p-STAT_dimer->Gene_Transcription Activation

Comparative Analysis of Evofolin B's Mechanism of Action with Structurally Similar Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin B is a lignan compound that has been identified in various plant species.[1][2] While specific research on the detailed mechanism of action of this compound is limited, its structural similarity to other well-studied lignans suggests it may possess comparable biological activities, particularly in the realm of cancer therapeutics. Lignans, a major class of phytoestrogens, have garnered significant attention for their potential as anticancer agents, often exerting their effects through the modulation of critical cellular signaling pathways and the induction of apoptosis.[3][4][5]

This guide provides a comparative analysis of the potential mechanism of action of this compound by examining the established activities of structurally similar and well-researched lignans: Podophyllotoxin and its derivatives, Arctigenin, and Pinoresinol. The analysis focuses on their effects on cancer cell proliferation, apoptosis, and the underlying signaling pathways, namely the PI3K/Akt and MAPK pathways. All quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided.

Comparative Quantitative Data

The cytotoxic effects of various lignans against different cancer cell lines are commonly quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the compound. The table below summarizes the reported IC50 values for lignans structurally related to this compound.

CompoundCancer Cell LineIC50 (µM)Reference
Podophyllotoxin Derivative (DOP)DLD1 (colorectal cancer)Not specified, but showed dose-dependent inhibition[6]
ArctigeninSW480 (colon carcinoma)16.5 ± 8.5[7]
EpiashantinSW480 (colon carcinoma)9.8 ± 4.5[7]
Nordihydroguaiaretic acid (NDGA)SW480 (colon carcinoma)1.9 ± 0.5[7]
PinoresinolSkBr3 (breast cancer)575[8]
LariciresinolSkBr3 (breast cancer)500[8]
PodophyllotoxinSkBr3 (breast cancer)0.175[8]
Heilaohulignan CHepG-2 (liver cancer)9.92[5]
Heilaohulignan CBGC-823 (gastric cancer)16.75[5]
Heilaohulignan CHCT-116 (colorectal cancer)16.59[5]
(-)-CubebinA549 (lung cancer)8.30 ± 0.16[5]
(-)-CubebinK562 (leukemia)8.66 ± 0.43[5]
(-)-CubebinSiHa (cervical cancer)8.16 ± 0.41[5]

Mechanisms of Action: A Comparative Overview

Based on studies of structurally similar lignans, this compound is likely to exert its potential anticancer effects through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

Many lignans have been shown to induce programmed cell death (apoptosis) in cancer cells.[3] This is a critical mechanism for eliminating malignant cells. For instance, a synergistic lignan mixture from Cedrus deodara was found to induce apoptosis in Molt-4 cells, characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[9] Similarly, Pinoresinol and Lariciresinol have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways.[8] Derivatives of Podophyllotoxin also induce apoptosis, as evidenced by increased expression of cleaved caspase-3 and Bax, and decreased expression of the anti-apoptotic protein Bcl-2.[10][11]

Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer.[12] Several lignans have been found to inhibit this pathway. For example, derivatives of Podophyllotoxin have been shown to downregulate the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy.[10][11][13] Deoxypodophyllotoxin, another related compound, induces apoptosis in oral squamous cell carcinoma by suppressing the PI3K/Akt signaling pathway.[14]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is common in cancer. Arctigenin has been shown to inhibit the phosphorylation of ERK1/2 and JNK, components of the MAPK pathway, in breast cancer cells, which contributes to its anti-metastatic effects.[15][16] It also inhibits the activation of MAP kinases in RAW264.7 cells.[17] Furthermore, Arctigenin can induce apoptosis in estrogen receptor-negative breast cancer cells through a ROS/p38 MAPK-dependent mechanism.[18]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms discussed, the following diagrams were generated using Graphviz (DOT language).

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Promotion Podophyllotoxin Podophyllotoxin Derivatives Podophyllotoxin->PI3K Inhibition MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK p38 p38 MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellResponse Cell Proliferation, Differentiation, Apoptosis TranscriptionFactors->CellResponse Arctigenin Arctigenin Arctigenin->MEK Inhibition Arctigenin->ERK Inhibition of Phosphorylation Arctigenin->JNK Inhibition of Phosphorylation Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treatment with Lignan Compound CellCulture->Treatment MTT_Assay MTT Assay (Cell Viability/IC50) Treatment->MTT_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Western_Blot Western Blot (PI3K/Akt, MAPK, Apoptosis markers) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

References

A Comparative Guide to the Pharmacokinetic Profiles of Evofolin B and its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin B, a naturally occurring flavonoid, and its glycosidic forms are subjects of growing interest within the scientific community due to their potential therapeutic properties. Understanding the pharmacokinetic profiles of these compounds—how they are absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to evaluating their efficacy and safety as potential drug candidates. This guide provides a comparative overview of the pharmacokinetic characteristics of this compound (the aglycone) and its glycosides, drawing upon established principles of flavonoid pharmacology.

Due to a lack of publicly available, specific pharmacokinetic data for this compound and its individual glycosides, this guide presents a qualitative comparison based on the well-documented behavior of analogous flavonoid compounds. The information herein is intended to provide a foundational understanding for researchers and to guide future experimental design.

General Principles of Flavonoid Pharmacokinetics: Aglycones vs. Glycosides

Flavonoids in nature predominantly exist as glycosides, where a sugar moiety is attached to the flavonoid backbone. In the case of this compound, this would be the core molecule, while its glycosides would have one or more sugar units attached. This structural difference significantly impacts their pharmacokinetic behavior.

Generally, flavonoid aglycones, such as this compound, are more readily absorbed in the gastrointestinal tract than their corresponding glycosides. The presence of the polar sugar moiety in glycosides hinders their passive diffusion across the lipophilic intestinal cell membranes.

Data Presentation: A Qualitative Comparison

In the absence of specific quantitative data for this compound, the following table summarizes the expected qualitative differences in key pharmacokinetic parameters between this compound and its glycosides based on general flavonoid literature.

Pharmacokinetic ParameterThis compound (Aglycone)This compound GlycosidesRationale
Absorption Rate (Tmax) FasterSlowerAglycones can be directly absorbed. Glycosides often require enzymatic hydrolysis by intestinal microflora to their aglycone form prior to absorption, delaying the time to reach peak plasma concentration.
Maximum Concentration (Cmax) HigherLowerMore efficient and direct absorption of the aglycone leads to a higher peak concentration in the bloodstream.
Area Under the Curve (AUC) HigherLowerGreater overall absorption of the aglycone results in a larger total drug exposure over time.
Bioavailability HigherLowerThe cumulative effect of more efficient absorption and potentially less pre-systemic metabolism contributes to higher bioavailability for the aglycone.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, the following outlines a general methodology for a comparative pharmacokinetic study in a preclinical model, such as rats. This framework can be adapted for specific research needs.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 200-250g) are commonly used. Animals should be fasted overnight with free access to water before drug administration.

  • Drug Administration:

    • A suspension of this compound or its glycoside is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • The compound is administered orally via gavage at a predetermined dose (e.g., 50 mg/kg).

    • For intravenous administration (to determine absolute bioavailability), the compound is dissolved in a suitable solvent (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered via the tail vein.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis:

    • Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).

Visualization of Absorption Pathways

The differing absorption mechanisms of flavonoid aglycones and glycosides are a key determinant of their pharmacokinetic profiles. The following diagram illustrates the generalized pathways.

AbsorptionPathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound Glycoside This compound Glycoside This compound This compound This compound Glycoside->this compound Microflora Hydrolysis Evofolin B_in This compound This compound->Evofolin B_in Passive Diffusion Metabolites Metabolites Evofolin B_in->Metabolites Metabolism Portal Vein Portal Vein Evofolin B_in->Portal Vein Metabolites->Portal Vein

Caption: Generalized absorption pathways of this compound and its glycosides.

Conclusion

The pharmacokinetic profile of a flavonoid is critically influenced by its structure, particularly the presence or absence of a glycosidic moiety. Based on established principles, this compound as an aglycone is expected to exhibit superior pharmacokinetic properties—including faster absorption, higher peak plasma concentrations, and greater overall bioavailability—compared to its glycosidic forms. However, it is imperative that these assumptions are validated through direct experimental investigation. The experimental framework provided in this guide offers a starting point for researchers to conduct such studies, which are essential for the further development of this compound and its derivatives as potential therapeutic agents. The lack of specific data in the public domain highlights a significant research gap and an opportunity for novel contributions to the field of flavonoid pharmacology.

Safety Operating Guide

Prudent Disposal of Evofolin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Evofolin B, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific institutional and local regulations must always be followed, this guide provides a framework for the safe handling and disposal of this compound, grounded in established laboratory safety principles.

Immediate Safety and Handling Precautions

Before proceeding with any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses or goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Step-by-Step Disposal Protocol

Note: The following is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

  • Material Characterization: Identify all waste streams containing this compound. This includes pure compound, contaminated solutions, and any contaminated labware (e.g., vials, pipette tips, gloves).

  • Waste Segregation:

    • Solid Waste: Collect unused or expired pure this compound and any contaminated solids in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the approximate quantity, and any known hazard symbols.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container. Given its solubility in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, it is crucial to not mix incompatible waste streams.[1] The container should be clearly marked with "Hazardous Waste," the chemical name, and the solvent system.

    • Contaminated Labware: Disposable items that have come into contact with this compound should be placed in a designated hazardous waste container.

  • Neutralization/Deactivation (If Applicable): The available information does not specify a standard neutralization procedure for this compound. Do not attempt to neutralize the compound without explicit instructions from a validated protocol or your EHS department.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the segregated waste. Ensure all containers are sealed and labeled according to regulatory standards before collection.

Quantitative Data Presentation

The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and management.

PropertyValue
Molecular Formula C₁₇H₁₈O₆
Molecular Weight 318.32 g/mol
Appearance Powder
Water Solubility 0.049 g/L (Predicted)
logP 2.12 (Predicted)
pKa (Strongest Acidic) 8.23 (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]

Logical Workflow for Chemical Disposal

The following diagram outlines the decision-making process for the proper disposal of a laboratory chemical like this compound.

start Start: Chemical Waste for Disposal identify Identify the Chemical (e.g., this compound) start->identify sds Consult Safety Data Sheet (SDS) identify->sds hazards Determine Hazards (e.g., Flammable, Corrosive, Toxic) sds->hazards segregate Segregate Waste by Hazard Class (Solid vs. Liquid, Halogenated vs. Non-halogenated) hazards->segregate label Label Waste Container Clearly (Chemical Name, Hazards, Date) segregate->label store Store in Designated Satellite Accumulation Area label->store ehs Contact Environmental Health & Safety (EHS) for Pickup store->ehs end End: Proper Disposal by EHS ehs->end

Caption: Logical workflow for the safe disposal of laboratory chemicals.

This structured approach ensures that all necessary safety and regulatory steps are considered, fostering a secure and compliant laboratory environment. By adhering to these guidelines, you contribute to the protection of yourself, your colleagues, and the environment.

References

Essential Safety and Handling Guidelines for Evofolin B

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

When handling Evofolin B, a cautious approach is paramount due to the absence of detailed safety information. It is prudent to treat this compound as potentially hazardous. The primary routes of exposure are likely inhalation of the powder, skin contact, and eye contact.

Personal Protective Equipment (PPE):

The following personal protective equipment is recommended to minimize exposure when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles should be worn at all times to protect against accidental splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[1][2]
Hand Protection Chemically resistant gloves are essential. Given that this compound is soluble in solvents like DMSO, Acetone, and Chloroform, the choice of glove material should be compatible with these solvents if they are being used.[3] Nitrile gloves are a common choice for handling chemical powders.[1][4][5]
Body Protection A laboratory coat is required to protect against contamination of personal clothing.[1][2] For handling larger quantities or when there is a risk of significant dust generation, additional protection such as disposable coveralls may be considered.
Respiratory Protection If there is a potential for aerosolization or if handling the powder outside of a contained environment (e.g., a chemical fume hood), respiratory protection is advised.[1] A properly fitted N95 or higher-rated respirator should be used.[1]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the workspace by ensuring it is clean and uncluttered. If possible, work within a chemical fume hood to minimize inhalation risks.

  • Weighing and Aliquoting: When weighing the powdered form of this compound, do so in a well-ventilated area, preferably within a balance enclosure or a chemical fume hood, to prevent the dispersion of dust. Use appropriate tools (e.g., spatulas) to handle the powder.

  • Dissolving: When dissolving this compound in solvents, add the powder to the solvent slowly to avoid splashing. Be aware of the properties of the solvent being used and take appropriate precautions.

  • Spill Management: In the event of a spill, isolate the area. For small powder spills, carefully wipe up with a damp cloth or absorbent paper, avoiding the creation of dust. For larger spills, follow your institution's chemical spill cleanup procedures. All cleanup materials should be treated as hazardous waste.

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Chemical and Physical Properties

The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₆PubChem[6][7], Biopurify[8]
Molecular Weight 318.32 g/mol PubChem[6][7], Biopurify[8]
Appearance PowderBiopurify[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook[3]
Water Solubility 0.049 g/L (Predicted)PhytoBank[9]
Purity 95% - 99%Biopurify[8]

Experimental Protocols

Detailed experimental protocols for the use of this compound were not available in the searched documents. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling procedures outlined above.

Safe Handling Workflow for this compound

EvofolinB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_workspace Prepare Workspace (Chemical Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing Powder (Vented Enclosure) prep_workspace->handling_weigh handling_dissolve Dissolving in Solvent handling_weigh->handling_dissolve post_decontaminate Decontaminate Workspace handling_dissolve->post_decontaminate post_ppe Remove and Dispose of PPE post_decontaminate->post_ppe disposal_collect Collect Contaminated Waste (Gloves, Tubes, etc.) post_ppe->disposal_collect disposal_label Label as Hazardous Waste disposal_collect->disposal_label disposal_store Store for Chemical Waste Pickup disposal_label->disposal_store

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evofolin B
Reactant of Route 2
Evofolin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.